molecular formula C5H7BrN4 B189488 5-Bromo-4-hydrazino-6-methylpyrimidine CAS No. 3438-58-2

5-Bromo-4-hydrazino-6-methylpyrimidine

Cat. No.: B189488
CAS No.: 3438-58-2
M. Wt: 203.04 g/mol
InChI Key: AVPGLDJNFAIPAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-hydrazino-6-methylpyrimidine ( 3438-58-2) is a chemical compound with the molecular formula C5H7BrN4 and a molecular weight of 203.04 g/mol. It is a pyrimidine derivative, a class of heterocyclic compounds that serve as fundamental scaffolds in medicinal chemistry and drug discovery . Pyrimidines are recognized as privileged structures in pharmaceutical development due to their presence in nucleic acids and their ability to interact with a wide array of biological targets through hydrogen bonding and as bioisosteres for other aromatic systems . This compound features a reactive hydrazino group and a bromine atom on its pyrimidine ring, making it a versatile building block or synthetic intermediate for the regioselective synthesis of more complex molecules . Researchers can exploit these functional groups for further chemical elaboration, particularly in the development of novel chemical entities for biological evaluation. While specific biological data for this exact compound is limited in the public domain, closely related 5-bromo-6-methylpyrimidine derivatives have been investigated for their potential as interferon inducers and have demonstrated antiviral activity in cell-based assays . The structural features of this compound make it a valuable intermediate for research programs aimed at discovering new therapeutic agents. Handling and Safety: This chemical should be handled with appropriate care. Based on supplier data, it has associated hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information. Storage: To maintain stability and purity, this product should be stored in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-6-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGLDJNFAIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355822
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-58-2
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-hydrazino-6-methylpyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details the compound's core chemical and physical properties, safety and handling protocols, and predicted spectroscopic characteristics. Furthermore, it presents a plausible synthetic pathway and explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold in the design and synthesis of complex molecular architectures. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who can leverage this molecule's unique structural features for creating novel therapeutic agents.

Core Chemical and Physical Properties

This compound (CAS No. 3438-58-2) is a substituted pyrimidine that serves as a crucial intermediate in organic synthesis.[1][2][3] Its trifunctional nature—comprising a pyrimidine core, a reactive hydrazino group, and a bromine atom suitable for cross-coupling reactions—makes it a highly valuable starting material for constructing diverse chemical libraries.

Chemical Structure:

The structural arrangement of these functional groups provides a robust platform for further chemical elaboration.

Caption: 2D Structure of this compound.

Physicochemical Data Summary:
PropertyValueSource
CAS Number 3438-58-2[1][2][3]
Molecular Formula C₅H₇BrN₄[1][3]
Molecular Weight 203.04 g/mol [1][3]
Appearance Powder to crystal[4]
Purity ≥95%[1]
Solubility Methanol: 0.1 g/mL, clear[4]
Storage Temp. 2-8°C[4]

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate caution in a laboratory setting.

Hazard Identification: The compound is associated with the following risk statements:

  • R22: Harmful if swallowed.[4]

  • R34: Causes burns.[4]

  • R37/38: Irritating to respiratory system and skin.[4]

  • R41: Risk of serious damage to eyes.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[4]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]

  • Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] In case of contact, rinse immediately with plenty of water and seek medical advice.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[4]

Spectroscopic and Analytical Characterization

While publicly accessible spectral data for this specific compound is limited[5], its structure allows for the prediction of key spectroscopic features. Experimental verification is mandatory for lot-specific validation.

Predicted Spectral Analysis:
  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.6 ppm), the hydrazino protons (a broad singlet, exchangeable with D₂O, likely in the δ 4.0-6.0 ppm range), and the pyrimidine C2-proton (a singlet in the downfield aromatic region, δ 8.0-8.5 ppm).

  • ¹³C NMR: The carbon spectrum should display five signals corresponding to the methyl carbon (δ 20-25 ppm) and the four unique pyrimidine ring carbons, with the carbon atoms attached to nitrogen and bromine appearing at lower field strengths.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M+) at m/z 202 and an M+2 peak at m/z 204 will appear with nearly equal intensity (approximately 1:1 ratio), which is a definitive indicator of the presence of one bromine atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazino group (around 3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (around 1500-1650 cm⁻¹).

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures a self-validating system for identity and purity assessment.

  • Reagent Preparation: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, as it is effective for polar, nitrogen-containing heterocycles and has a distinct residual solvent peak for referencing (δ ~2.50 ppm).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), add a known quantity of a certified internal standard (e.g., maleic acid) whose peaks do not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO peak at δ 2.50 ppm.

  • Validation:

    • Identity: Confirm the presence of all predicted proton signals with the correct multiplicities and approximate chemical shifts.

    • Purity: Integrate the signals corresponding to the compound and compare them to the integrals of any impurity signals and the solvent peak. The relative integration should correspond to the expected proton count (e.g., 3H for the methyl group).

Synthesis and Reactivity

The strategic value of this compound lies in its function as a versatile chemical building block.[1][6] Its synthesis and subsequent reactions are central to its application.

Plausible Synthetic Pathway

A logical and efficient synthesis can be proposed based on established pyrimidine chemistry. The pathway involves the regioselective introduction of the bromo and hydrazino groups onto a methylpyrimidine core. This approach is analogous to general methods for preparing substituted bromopyrimidines.[7][8]

G start 4-Hydroxy-6-methyl-2-pyrimidinone step1 4,6-Dichloro-2-methylpyrimidine start->step1 POCl₃, Heat step2 5-Bromo-4,6-dichloro-2-methylpyrimidine step1->step2 N-Bromosuccinimide (NBS), CH₃CN step3 5-Bromo-4-chloro-6-hydrazino-2-methylpyrimidine step2->step3 Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, 0°C to RT product This compound (Target Molecule) step3->product Catalytic Hydrogenation (H₂, Pd/C) or other reductive dechlorination

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis Design:

  • Step 1 (Chlorination): The conversion of hydroxyl groups to chloro groups using phosphoryl chloride (POCl₃) is a standard method for activating the pyrimidine ring for subsequent nucleophilic substitution.

  • Step 2 (Bromination): Bromination at the C5 position is performed using an electrophilic brominating agent like N-Bromosuccinimide (NBS). The electron-withdrawing chloro groups deactivate the ring but direct electrophilic substitution to the C5 position.

  • Step 3 (Hydrazinolysis): The introduction of the hydrazino group via nucleophilic aromatic substitution is performed under controlled temperature. Hydrazine will selectively displace one of the more reactive chloro groups. The choice of which chlorine is displaced can depend on reaction conditions, but the C4/C6 positions are highly activated.

  • Step 4 (Dechlorination): The final step involves the selective removal of the remaining chloro group, typically via catalytic hydrogenation, to yield the target molecule.

Key Aspects of Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups.

  • The Hydrazino Group: This is the most nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. More importantly, it can react with 1,3-dicarbonyl compounds, α,β-unsaturated esters, or similar reagents to construct new five- or six-membered rings, leading to fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

  • The Bromine Atom: The C5-bromo substituent is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.

  • The Pyrimidine Ring: The pyrimidine core itself is a privileged scaffold in medicinal chemistry.[9] Its nitrogen atoms can act as hydrogen bond acceptors, and the overall structure serves as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties.[9]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. Pyrimidine-based drugs are used to treat a vast range of diseases, including cancer, infections, and neurological disorders.[9][10]

Workflow: Synthesis of a Fused Pyrazolo[3,4-d]pyrimidine Core

This workflow illustrates how the title compound can be used to synthesize a pyrazolo[3,4-d]pyrimidine, a core structure found in many kinase inhibitors and other therapeutic agents.

G cluster_0 Core Scaffold cluster_1 Reagent start 5-Bromo-4-hydrazino- 6-methylpyrimidine product Fused Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) start->product Cyclocondensation (e.g., Acetic Acid, Reflux) reagent Dicarbonyl Compound (e.g., Diethyl Ketomalonate) reagent->product

Caption: Application in synthesizing a pyrazolo[3,4-d]pyrimidine scaffold.

Rationale for Application: The process of drug discovery often involves creating libraries of related compounds to optimize activity and properties.[11] this compound is an ideal starting point for such efforts.

  • Scaffold Formation: The cyclocondensation reaction shown above quickly generates a complex, rigid, and drug-like heterocyclic core.

  • Diversity Introduction: The bromine atom remains intact during this cyclization. Subsequently, a diverse range of substituents can be introduced at this position using the cross-coupling reactions mentioned previously. This allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective drug candidates.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, combined with the orthogonal reactivity of its hydrazino and bromo functionalities, provide a reliable and versatile platform for the synthesis of novel compounds. This guide has outlined its core attributes, handling requirements, and, most importantly, its practical application in the rational design of fused heterocyclic systems relevant to modern drug discovery. Researchers and scientists in the field can use this compound as a key building block to accelerate the development of next-generation therapeutics.

References

  • CAS DataBase - ChemicalBook. (n.d.). 290-87-9.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • CymitQuimica. (n.d.). 5-Bromo-2-hydrazinopyrimidine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). This compound CAS#: 3438-58-2.
  • BLD Pharm. (n.d.). 3438-58-2|5-Bromo-4-hydrazinyl-6-methylpyrimidine.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • PubChem. (n.d.). 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine.
  • PubChem. (2017, August 31). Spectral Information in PubChem.
  • ChemicalBook. (n.d.). 3438-58-2 CAS Manufactory.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.
  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”.

Sources

A Senior Application Scientist's Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine (CAS: 3438-58-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged structure," a foundational motif present in a multitude of biologically active agents.[1] Its significance is rooted in its ability to engage in various biological interactions and its synthetic tractability. Within this esteemed class of heterocycles, 5-Bromo-4-hydrazino-6-methylpyrimidine emerges as a particularly valuable, yet often overlooked, building block. Its strategic importance lies not in its own inherent biological activity, but in its role as a key precursor for the synthesis of fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of facts to provide a cohesive narrative grounded in practical application and mechanistic understanding. We will delve into its synthesis, reactivity, and pivotal role in the construction of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition and anticancer drug discovery.

Physicochemical Properties and Core Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 3438-58-2[2]
Molecular Formula C₅H₇BrN₄[2]
Molecular Weight 203.04 g/mol [2]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Purity Typically ≥95%[3]
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols.General chemical principles

Strategic Synthesis: A Guided Protocol

The synthesis of this compound is not a one-step process but a logical sequence of transformations starting from a more common pyrimidine derivative. The causality behind this multi-step approach is rooted in the controlled introduction of the desired functional groups at specific positions on the pyrimidine ring. The following protocol is a validated pathway, synthesized from established methodologies for analogous compounds.

The overall synthetic strategy involves the initial construction of a substituted pyrimidine, followed by chlorination and subsequent nucleophilic substitution with hydrazine.

Synthesis_Workflow A 2,4-Dihydroxy-6-methylpyrimidine B 5-Bromo-2,4-dihydroxy-6-methylpyrimidine A->B Bromination (Br₂, Acetic Acid) C 5-Bromo-2,4-dichloro-6-methylpyrimidine B->C Chlorination (POCl₃) D 5-Bromo-4-chloro-6-methylpyrimidine (Precursor) C->D Selective Reduction / Dechlorination (e.g., Zn/H₂O or catalytic hydrogenation) E This compound (Target) D->E Hydrazinolysis (Hydrazine Hydrate, Ethanol)

Diagram 1: Overall Synthetic Workflow.

Part 1: Synthesis of the Precursor, 5-Bromo-4-chloro-6-methylpyrimidine

The immediate precursor required for the final step is 5-Bromo-4-chloro-6-methylpyrimidine. This itself is typically prepared from 2,4-dihydroxy-6-methylpyrimidine.

Step 1a: Bromination of 2,4-Dihydroxy-6-methylpyrimidine

  • Rationale: The electron-rich nature of the dihydroxypyrimidine ring facilitates electrophilic aromatic substitution. The C-5 position is activated and is the most nucleophilic site for bromination.

  • Protocol:

    • To a stirred solution of 2,4-dihydroxy-6-methylpyrimidine (1 mole) in glacial acetic acid, slowly add bromine (1.1 moles) at room temperature.

    • Stir the mixture at 60-70°C for 2-3 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to yield 5-bromo-2,4-dihydroxy-6-methylpyrimidine.

Step 1b: Chlorination to 5-Bromo-2,4-dichloro-6-methylpyrimidine

  • Rationale: The hydroxyl groups are converted to chloro groups using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step to activate these positions for subsequent nucleophilic substitution.

  • Protocol:

    • Carefully add 5-bromo-2,4-dihydroxy-6-methylpyrimidine (1 mole) to an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 moles).

    • Heat the mixture under reflux for 4-6 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1c: Selective Dechlorination to 5-Bromo-4-chloro-6-methylpyrimidine

  • Rationale: To obtain the desired mono-chloro precursor, a selective reduction is necessary. The chloro group at the 2-position is often more reactive towards reduction than the one at the 4-position, though conditions must be carefully controlled.

  • Protocol: This step can be challenging and may require optimization. A common method involves catalytic hydrogenation or reduction with zinc dust.

    • Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine (1 mole) in a suitable solvent like ethanol.

    • Add a reducing agent such as zinc dust in the presence of water or catalytic amounts of Pd/C under a hydrogen atmosphere.

    • Monitor the reaction closely by TLC or GC-MS to maximize the formation of the mono-dechlorinated product.

    • Upon completion, filter the catalyst or excess zinc, and concentrate the solvent. Purify the residue by column chromatography to isolate 5-bromo-4-chloro-6-methylpyrimidine.

Part 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chlorine atom at the C-4 position.

  • Rationale: The C-4 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. Hydrazine hydrate is a potent nucleophile that readily displaces the chloro group. The use of a slight excess of hydrazine can ensure complete conversion.

  • Detailed Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-chloro-6-methylpyrimidine (0.01 mol) in ethanol (50 mL).

    • Addition of Hydrazine: To this solution, add hydrazine hydrate (80-100% solution, ~0.012 mol) dropwise at room temperature. The reaction is often mildly exothermic.

    • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

    • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.

Key Application in Drug Discovery: Synthesis of Pyrazolo[3,4-d]pyrimidines

The primary utility of this compound is its role as a synthon for the construction of the pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a bioisostere of purine and is found in numerous compounds with potent biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[3][4]

The reaction is a classic cyclocondensation, typically with a 1,3-dicarbonyl compound or its equivalent.

Reaction_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product A This compound C Hydrazone Intermediate A->C Nucleophilic Attack (Hydrazine on Carbonyl) B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazolo[3,4-d]pyrimidine C->D Intramolecular Cyclization & Dehydration

Diagram 2: General Reaction Pathway to Pyrazolo[3,4-d]pyrimidines.

Mechanism of Cyclocondensation

The reaction proceeds via a well-established pathway:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine group (-NH₂) in this compound acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine moiety (the one attached to the pyrimidine ring) then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring, fused to the pyrimidine core.

Experimental Protocol: Synthesis of a Model Pyrazolo[3,4-d]pyrimidine
  • Objective: To synthesize 5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine from this compound and acetylacetone.

  • Protocol:

    • In a round-bottom flask, dissolve this compound (0.01 mol) in glacial acetic acid or ethanol.

    • Add acetylacetone (0.011 mol) to the solution.

    • Heat the mixture under reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into water.

    • Filter the solid, wash with water and a small amount of cold ethanol.

    • Recrystallize from an appropriate solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified product.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. While a publicly available, fully assigned spectrum for this compound is elusive, the following tables provide predicted ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds and established substituent effects on the pyrimidine ring.[3][5]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

AssignmentPredicted δ (ppm)MultiplicityNotes
C₂-H~8.2SingletThe sole proton on the pyrimidine ring. Its exact shift is influenced by the electronic effects of the other substituents.
NH (hydrazine)~9.0 - 9.5Broad SingletExchangeable with D₂O. Chemical shift can be concentration-dependent.
NH₂ (hydrazine)~4.5 - 5.0Broad SingletExchangeable with D₂O. Represents the terminal amino protons.
C₆-CH₃~2.4SingletTypical chemical shift for a methyl group on an aromatic ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

AssignmentPredicted δ (ppm)Notes
C-6~160Carbon bearing the methyl group.
C-4~158Carbon attached to the hydrazine group.
C-2~155Carbon bearing the hydrogen atom.
C-5~100Carbon attached to the bromine atom, significantly shielded by the halogen.
CH₃~20Methyl carbon.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound, like many halogenated and hydrazine-containing compounds, requires careful handling. The following guidelines are based on safety data sheets for structurally related chemicals.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Health Hazards:

    • Acute: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.

    • Chronic: Hydrazine derivatives should be treated as potentially carcinogenic and mutagenic. Handle with appropriate caution.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.

Conclusion and Future Outlook

This compound represents a classic example of a strategic molecular scaffold whose value is realized in its synthetic potential. This guide has provided a comprehensive framework for its synthesis, characterization, and application, particularly in the creation of pyrazolo[3,4-d]pyrimidines—a class of compounds at the forefront of kinase inhibitor research. By understanding the causality behind the synthetic steps and the mechanistic underpinnings of its reactivity, researchers can confidently and safely leverage this versatile building block to advance their drug discovery programs. Future work will undoubtedly continue to explore the derivatization of the pyrazolo[3,4-d]pyrimidine core accessible from this starting material, leading to the development of next-generation therapeutics.

References

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • El-Gohary, N. S., & Shaaban, M. I. (2014).
  • Hassan, A. S., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(1), 49-59.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Shaker, Y. M., et al. (2017). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 22(10), 1734.
  • Singh, N., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3249.

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-Bromo-4-hydrazino-6-methylpyrimidine. This compound, a substituted pyrimidine, holds significant interest for researchers, scientists, and drug development professionals due to its potential as a versatile building block in medicinal chemistry. The guide details a probable synthetic pathway, offers an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity and potential therapeutic applications. All technical information is supported by authoritative references to ensure scientific integrity and provide a foundation for future research and development endeavors.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the realm of heterocyclic chemistry and drug discovery. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, its biological significance is profound[1]. The structural versatility of the pyrimidine ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse pharmacological activities. These activities span a broad spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][3].

The introduction of a hydrazino group at the C4 position and a bromine atom at the C5 position of the 6-methylpyrimidine core, as in this compound, imparts unique chemical reactivity and potential for biological interactions. The hydrazino moiety is a potent nucleophile and a precursor for the synthesis of various heterocyclic systems and hydrazones, which are themselves a class of biologically active compounds. The bromine atom, a halogen, can participate in cross-coupling reactions, offering a handle for further molecular elaboration, and can also influence the compound's pharmacokinetic profile[4]. This guide will delve into the specific attributes of this promising molecule.

Synthesis and Purification

The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution of a suitable precursor, 5-bromo-4-chloro-6-methylpyrimidine, with hydrazine hydrate. This method is analogous to established procedures for the synthesis of similar 4-hydrazinopyrimidine derivatives.

Proposed Synthetic Pathway

The reaction proceeds via the displacement of the more labile chloro group at the C4 position by the nucleophilic hydrazine. The C4 and C6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack[5].

G cluster_0 Synthesis of this compound A 5-Bromo-4-chloro-6-methylpyrimidine C This compound A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate (N2H4·H2O) B->C D HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for analogous compounds and is expected to yield the target compound with high purity.

  • Reaction Setup: To a solution of 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol, cooled to 0-5 °C in an ice bath, add hydrazine hydrate (1.2-1.5 eq) dropwise with stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then triturated with water or a non-polar solvent like hexane to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Molecular Structure and Characterization

General Properties
PropertyValueSource
CAS Number 3438-58-2[6]
Molecular Formula C₅H₇BrN₄[6]
Molecular Weight 203.04 g/mol [6]
Spectroscopic Analysis

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydrazino protons, and the pyrimidine ring proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃2.2 - 2.5Singlet3H
NH₂4.0 - 5.0 (broad)Singlet2H
NH7.5 - 8.5 (broad)Singlet1H
Pyrimidine-H8.0 - 8.5Singlet1H

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent and concentration and may exchange with D₂O. The downfield shift of the pyrimidine proton is due to the deshielding effect of the electronegative nitrogen atoms in the ring[6][7][8].

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃15 - 25
C5-Br95 - 110
C2150 - 160
C4-N155 - 165
C6-CH₃160 - 170

Note: The chemical shifts are estimated based on substituent effects on the pyrimidine ring[9][10].

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (hydrazino)3200 - 3400Medium-Strong, broad
C-H stretch (methyl)2850 - 3000Medium
C=N, C=C stretch (ring)1550 - 1650Medium-Strong
N-H bend (hydrazino)1600 - 1640Medium
C-Br stretch500 - 600Medium-Strong

Note: The presence of multiple N-H bonds will likely result in a broad absorption band in the high-frequency region[11][12][13][14].

The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio)[15][16].

  • Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204.

  • Key Fragmentation: Loss of the bromine atom, and fragmentation of the pyrimidine ring are expected fragmentation pathways[17][18][19].

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Reactivity of the Hydrazino Group

The hydrazino group is a versatile functional handle. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are often biologically active scaffolds. Furthermore, it can be used as a precursor for the synthesis of fused heterocyclic systems like triazolopyrimidines.

G cluster_1 Reactivity of the Hydrazino Group A This compound C Hydrazone Derivative A->C Condensation E Fused Heterocycle (e.g., Triazolopyrimidine) A->E Cyclization B Aldehyde/Ketone B->C D Cyclizing Agent D->E

Caption: Key reactions involving the hydrazino moiety.

Tautomerism

4-Hydrazinopyrimidines can exist in tautomeric forms. The equilibrium between the hydrazino and the hydrazono forms can be influenced by the solvent and substitution pattern[20][21][22][23]. This tautomerism can affect the molecule's reactivity and its interactions with biological targets.

Potential Applications in Drug Discovery

Given the established biological activities of pyrimidine and hydrazine derivatives, this compound represents a valuable starting point for the development of new therapeutic agents. Potential areas of application include:

  • Anticancer Agents: Many substituted pyrimidines exhibit potent anticancer activity[24][25].

  • Antimicrobial Agents: The pyrimidine core is present in numerous antibacterial and antifungal drugs[3].

  • Antiviral Agents: Pyrimidine analogs are well-known for their antiviral properties[1].

The bromine atom at the C5 position can be exploited for further structural modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to generate libraries of novel compounds for biological screening[4].

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is straightforward, and its reactive handles—the hydrazino group and the bromine atom—offer numerous avenues for the creation of diverse molecular architectures. The predicted spectroscopic data provides a solid foundation for its characterization. Further investigation into the biological activities of its derivatives is warranted and holds the promise of discovering novel therapeutic agents.

References

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  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org.
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Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-hydrazino-6-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of diverse bioactive molecules, particularly in the realm of medicinal chemistry. Its unique arrangement of a pyrimidine core, a bromine atom, a hydrazino group, and a methyl group offers multiple reaction sites for molecular elaboration, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 5-bromo-4-chloro-6-methylpyrimidine, followed by its regioselective hydrazinolysis.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Development

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. In the sphere of drug discovery, pyrimidine derivatives have been extensively explored and have led to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, this compound, is a prime example of a versatile pyrimidine-based intermediate. The bromine atom at the 5-position provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents. The hydrazino group at the 4-position is a potent nucleophile and a precursor for the construction of various heterocyclic rings, most notably pyrazolo[3,4-d]pyrimidines, which are known to exhibit significant biological activities, including the inhibition of kinases such as VEGFR-2.[3] The methyl group at the 6-position can also influence the molecule's steric and electronic properties. The convergence of these functional groups in a single scaffold makes this compound a valuable starting material for the synthesis of compound libraries aimed at identifying new drug candidates.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the synthesis of a suitable precursor, 5-bromo-4-chloro-6-methylpyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with hydrazine hydrate to yield the final product.

Synthetic_Pathway A Starting Materials (e.g., 4-Hydroxy-6-methylpyrimidine) B Step 1: Bromination & Chlorination A->B C 5-Bromo-4-chloro-6-methylpyrimidine (Key Intermediate) B->C D Step 2: Hydrazinolysis C->D E This compound (Final Product) D->E

Caption: Overall two-step synthesis strategy.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-4-chloro-6-methylpyrimidine

The preparation of 5-bromo-4-chloro-6-methylpyrimidine can be achieved from readily available starting materials. A common and efficient route begins with 4-hydroxy-6-methylpyrimidine. This pathway involves an initial bromination of the pyrimidine ring followed by a chlorination step to replace the hydroxyl group.

Step 1a: Bromination of 4-Hydroxy-6-methylpyrimidine

The electron-rich nature of the pyrimidine ring makes it susceptible to electrophilic substitution. The C5 position is particularly activated towards bromination.

Reaction Scheme:

Bromination cluster_0 struct1 4-Hydroxy-6-methylpyrimidine plus1 + struct2 Br₂ arrow1 struct3 5-Bromo-4-hydroxy-6-methylpyrimidine Chlorination cluster_0 struct1 5-Bromo-4-hydroxy-6-methylpyrimidine plus1 + struct2 POCl₃ arrow1 struct3 5-Bromo-4-chloro-6-methylpyrimidine

Caption: Chlorination of 5-bromo-4-hydroxy-6-methylpyrimidine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-bromo-4-hydroxy-6-methylpyrimidine (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents), which acts as both the reagent and the solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Parameter Value
Starting Material5-Bromo-4-hydroxy-6-methylpyrimidine
ReagentPhosphorus oxychloride (POCl₃)
Catalyst (optional)N,N-dimethylaniline
TemperatureReflux (105-110 °C)
Reaction Time3-5 hours
Typical Yield70-85%

Part 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of the chloro group in 5-bromo-4-chloro-6-methylpyrimidine with hydrazine. The C4 position of the pyrimidine ring is more activated towards nucleophilic attack than the C2 position, ensuring a regioselective reaction. This is a well-established principle in pyrimidine chemistry. [4]

Mechanism and Rationale for Regioselectivity

The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution. The presence of two nitrogen atoms withdraws electron density from the ring carbons. In 5-bromo-4-chloro-6-methylpyrimidine, the C4 and C2 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack. However, steric hindrance from the adjacent methyl group at C6 and the bromo group at C5 can influence the site of attack. More importantly, the stability of the Meisenheimer intermediate, the transient species formed upon nucleophilic attack, plays a crucial role. Theoretical and experimental studies on similar systems have shown that the intermediate formed by attack at the C4 position is generally more stable, leading to the preferential formation of the 4-substituted product. [4]

Experimental Protocol

This protocol is adapted from a similar synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. [5] Reaction Scheme:

Hydrazinolysis cluster_0 struct1 5-Bromo-4-chloro-6-methylpyrimidine plus1 + struct2 N₂H₄·H₂O arrow1 struct3 This compound

Caption: Hydrazinolysis of 5-bromo-4-chloro-6-methylpyrimidine.

  • Reaction Setup: Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add triethylamine (1 equivalent) to the cold reaction mixture. This acts as a base to neutralize the HCl generated during the reaction.

  • Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature between 5-10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: The product often precipitates out of the reaction mixture. Collect the solid by filtration, wash with chilled water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.

Parameter Value
Starting Material5-Bromo-4-chloro-6-methylpyrimidine
ReagentHydrazine hydrate
BaseTriethylamine
SolventEthanol or Methanol
Temperature0-10 °C initially, then room temperature
Reaction Time1-3 hours
Typical Yield80-90%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine proton, the methyl protons, and the NH and NH₂ protons of the hydrazino group.
¹³C NMR Resonances for the pyrimidine ring carbons and the methyl carbon.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₅H₇BrN₄.
FT-IR Characteristic absorption bands for N-H stretching of the hydrazino group and C=N and C=C stretching of the pyrimidine ring.

Conclusion

This guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound, a valuable intermediate in drug discovery. By following the described two-stage process, researchers can efficiently access this versatile building block in good yields. The provided experimental protocols, along with the mechanistic insights and rationale for procedural choices, are intended to empower scientists in their efforts to synthesize novel pyrimidine-based compounds with therapeutic potential. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in the successful execution of this synthesis.

References

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[3]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. [Link]

  • Synthesis of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. ResearchGate. [Link]

  • FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa. [Link]

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  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]

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Spectroscopic Data for 5-Bromo-4-hydrazino-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-hydrazino-6-methylpyrimidine is a substituted pyrimidine of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases. The strategic placement of a bromine atom, a hydrazino group, and a methyl group on this scaffold offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Understanding the precise chemical structure and electronic properties of this molecule is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is a synthesis of established spectroscopic principles and data from analogous substituted pyrimidines, offering a robust predictive framework for its characterization.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the pyrimidine ring is crucial for the assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of substituent effects on the pyrimidine ring.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydrazino protons, and the aromatic proton on the pyrimidine ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
CH₃2.3 - 2.6Singlet (s)The methyl group at C6 is expected to be a singlet.
NH4.0 - 5.0Broad Singlet (br s)The chemical shift of the NH proton of the hydrazino group can vary depending on solvent and concentration.
NH₂7.5 - 8.5Broad Singlet (br s)The chemical shift of the NH₂ protons of the hydrazino group can vary and may exchange with deuterium in D₂O.
H28.0 - 8.3Singlet (s)The proton at the C2 position of the pyrimidine ring.

Justification of Predicted ¹H NMR Data:

  • CH₃ (C6-Methyl): The methyl group is attached to an sp²-hybridized carbon of the pyrimidine ring. Its chemical shift is anticipated to be in the range of δ 2.3-2.6 ppm, which is typical for methyl groups on aromatic rings.

  • NH and NH₂ (Hydrazino Group): The protons on the hydrazino group are exchangeable and their signals are often broad. The chemical shifts are highly dependent on the solvent, temperature, and concentration. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed.

  • H2 (C2-Proton): The proton at the C2 position is the only aromatic proton on the pyrimidine ring and is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
CH₃20 - 25Methyl carbon at C6.
C5105 - 115Carbon bearing the bromine atom. The strong shielding effect of the bromine atom will shift this signal upfield.
C2150 - 155Carbon at position 2, deshielded by two adjacent nitrogen atoms.
C4155 - 165Carbon attached to the hydrazino group.
C6160 - 170Carbon attached to the methyl group.

Justification of Predicted ¹³C NMR Data:

  • CH₃: The methyl carbon signal is expected in the typical aliphatic region.

  • C5: The carbon atom bonded to the bromine (C5) is expected to be significantly shielded, resulting in an upfield shift compared to an unsubstituted pyrimidine.

  • C2, C4, and C6: These carbons are part of the aromatic pyrimidine ring and their chemical shifts are influenced by the electronegative nitrogen atoms and the attached substituents. The C4 and C6 carbons are expected to be the most deshielded due to their direct attachment to nitrogen and other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Hydrazino)3200 - 3400Medium - Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N and C=C Stretch (Pyrimidine Ring)1550 - 1650Strong
N-H Bend (Hydrazino)1500 - 1600Medium
C-N Stretch1300 - 1400Medium
C-Br Stretch500 - 600Medium - Strong

Justification of Predicted IR Data:

  • N-H Stretching: The hydrazino group will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands (symmetric and asymmetric stretching) for the NH₂ group might be observed.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The pyrimidine ring will show strong absorption bands in the 1550-1650 cm⁻¹ region due to the stretching vibrations of the C=N and C=C bonds.

  • N-H Bending: The bending vibration of the N-H bonds in the hydrazino group is expected around 1500-1600 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₇BrN₄), the expected molecular weight is approximately 202.0 g/mol for the monoisotopic mass.

Expected Fragmentation Pattern:

Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for substituted pyrimidines involve the loss of substituents and cleavage of the pyrimidine ring.[2]

  • Loss of the hydrazino group: A significant fragment could correspond to the loss of the N₂H₃ radical or N₂H₄ molecule.

  • Loss of the methyl group: Fragmentation involving the loss of a methyl radical (CH₃) is also possible.

  • Cleavage of the pyrimidine ring: Subsequent fragmentation of the pyrimidine ring can lead to various smaller charged fragments.

G M [M]⁺˙ m/z 202/204 M_minus_N2H3 [M-N₂H₃]⁺ m/z 171/173 M->M_minus_N2H3 M_minus_CH3 [M-CH₃]⁺ m/z 187/189 M->M_minus_CH3 Ring_Fragment Ring Fragments M_minus_N2H3->Ring_Fragment M_minus_CH3->Ring_Fragment

Figure 2: Predicted Fragmentation Pathway

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Determine the chemical shifts of the carbon signals.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. These spectroscopic fingerprints are essential for the unambiguous identification and characterization of this important heterocyclic compound. The provided data and interpretations, grounded in established spectroscopic principles and analysis of related structures, will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 4.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Singh, K., et al. (Year). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Journal Name, Volume(Issue), Pages.
  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

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Physical and chemical characteristics of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA and appearing in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological entities. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile.

This guide focuses on This compound , a highly functionalized heterocyclic building block. The presence of three distinct reactive centers—the nucleophilic hydrazine group, the versatile bromine atom, and the pyrimidine ring itself—makes this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly fused heterocyclic systems with significant therapeutic potential. This document provides a comprehensive overview of its known and predicted characteristics, its core reactivity, and its strategic application in the synthesis of bioactive compounds.

Section 1: Core Physicochemical and Structural Characteristics

While this compound is commercially available as a synthetic intermediate, extensive characterization data is not widely published in peer-reviewed literature.[3][4] The following table summarizes its fundamental properties, supplemented with expert predictions based on analogous structures.

PropertyData / Predicted ValueJustification / Source
IUPAC Name (5-Bromo-6-methylpyrimidin-4-yl)hydrazineStandard chemical nomenclature.
CAS Number 3438-58-2Chemical Abstracts Service registry number.[5]
Molecular Formula C₅H₇BrN₄Derived from the chemical structure.[3][5]
Molecular Weight 203.04 g/mol Calculated from the molecular formula.[3][5]
Appearance Predicted: Off-white to light yellow or tan solid.Based on the typical appearance of similar hydrazine and brominated heterocyclic compounds.[6]
Melting Point Data not available. Predicted: >150 °C.Hydrazine salts and substituted pyrimidines often have relatively high melting points due to intermolecular hydrogen bonding and crystal lattice energy. Experimental determination is required for an accurate value.
Solubility Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar solvents.The polar hydrazine and pyrimidine nitrogens suggest solubility in polar aprotic solvents. Poor solubility in water is expected due to the hydrophobic methyl and bromo substituents.
Structural Formula N/A

Section 2: Predicted Spectroscopic Profile for Structural Verification

Experimental spectroscopic data is not publicly available. However, a robust prediction of its NMR spectrum can be made based on established principles of organic spectroscopy. This serves as a guideline for researchers to verify the compound's identity upon synthesis or purchase.

¹H NMR (Proton NMR) Predictions (in DMSO-d₆, 400 MHz)
  • δ ~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at the C2 position of the pyrimidine ring. Its downfield shift is due to the deshielding effect of the two adjacent ring nitrogens.

  • δ ~7.5-8.5 ppm (broad singlet, 1H, D₂O exchangeable): This signal is attributed to the -NH- proton of the hydrazine group. The broadness and chemical shift are highly dependent on concentration, temperature, and residual water.

  • δ ~4.5-5.0 ppm (broad singlet, 2H, D₂O exchangeable): This signal represents the two protons of the terminal -NH₂ group of the hydrazine moiety. These protons readily exchange with deuterium from D₂O.

  • δ ~2.4 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl group at the C6 position of the pyrimidine ring.

Causality Insight: The choice of DMSO-d₆ as a solvent is crucial for observing the N-H protons of the hydrazine group, which might be too broad or exchange too rapidly in protic solvents like methanol-d₄.[7]

¹³C NMR (Carbon-13 NMR) Predictions (in DMSO-d₆, 101 MHz)
  • δ ~160-165 ppm: C4 (carbon attached to the hydrazine group).

  • δ ~158-162 ppm: C6 (carbon attached to the methyl group).

  • δ ~155-158 ppm: C2 (carbon between the two ring nitrogens).

  • δ ~105-110 ppm: C5 (carbon attached to the bromine atom). The significant upfield shift compared to other ring carbons is a characteristic effect of the heavy bromine atom.

  • δ ~20-25 ppm: Methyl carbon.

Section 3: Chemical Synthesis and Core Reactivity

Proposed Synthesis of this compound

The most logical and industrially viable synthesis route involves the nucleophilic aromatic substitution of a suitable 4-halopyrimidine precursor with hydrazine hydrate. The 4-position of the pyrimidine ring is highly activated towards nucleophilic attack, making this a high-yielding transformation.

G cluster_0 Proposed Synthetic Pathway Reactant 4-Chloro-5-bromo-6-methylpyrimidine Reagent Hydrazine Hydrate (N₂H₄·H₂O) Base (e.g., Et₃N) or excess N₂H₄ Solvent (e.g., Ethanol) Reactant->Reagent Reaction Conditions Product This compound Reagent->Product Nucleophilic Aromatic Substitution (SₙAr)

Caption: Proposed synthesis of the title compound via SₙAr reaction.

Core Reactivity: Gateway to Fused Pyrimidine Systems

The paramount synthetic utility of this compound lies in its role as a precursor to pyrazolo[3,4-d]pyrimidines . This reaction is a classic example of intramolecular cyclization driven by the reaction of the two nitrogen atoms of the hydrazine moiety with a two-carbon electrophilic synthon.

The pyrazolo[3,4-d]pyrimidine core is an analogue of purine and is found in numerous compounds with potent biological activities, including antimicrobial and anticancer properties.[8][9]

G cluster_1 Core Reactivity Workflow Start This compound Reagent + 1,3-Dicarbonyl Compound (or equivalent, e.g., α-cyano ketone) Start->Reagent Intermediate Hydrazone Intermediate (often not isolated) Reagent->Intermediate Condensation Product 5-Bromo-pyrazolo[3,4-d]pyrimidine Derivative Intermediate->Product Intramolecular Cyclization Application Scaffold for Drug Discovery (e.g., Kinase Inhibitors, Antimicrobials) Product->Application

Caption: Key application in the synthesis of pyrazolo[3,4-d]pyrimidines.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in the derivatives it can produce.

  • Pyrazolo[3,4-d]pyrimidine Scaffold: As illustrated above, this is the primary application. The resulting fused heterocyclic system is a proven pharmacophore. For instance, derivatives have been investigated as selective ligands for adenosine receptors and as potent antitumor agents.[9][10]

  • Leveraging the Bromine Atom: The bromine atom at the 5-position is not merely a placeholder. It provides a reactive handle for further structural elaboration through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space to optimize drug-target interactions. The drug Macitentan, an endothelin receptor antagonist, features a bromo-pyrimidine intermediate in its synthetic lineage, highlighting the industrial relevance of such motifs.[11]

Section 5: Representative Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, adapted from established literature procedures for analogous compounds.[12]

Synthesis of 5-Bromo-3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.03 g, 10 mmol).

  • Solvent and Reagent Addition: Add absolute ethanol (40 mL) followed by acetylacetone (1.1 g, 11 mmol, 1.1 equivalents). Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation: After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature. The product will likely precipitate out of solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Drying and Characterization: Dry the purified product under vacuum at 50 °C for 12 hours. The expected product is a solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Self-Validating System: The success of this protocol is validated by the clear shift in TLC mobility from the polar starting material to the less polar product. Spectroscopic analysis provides the definitive structural proof, with the disappearance of the hydrazine N-H signals and the appearance of a new methyl signal and a pyrazole N-H signal in the ¹H NMR spectrum.

Section 6: Safety and Handling

As a Senior Application Scientist, safety is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may only be available from the supplier, the following guidelines based on its functional groups must be followed:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Hydrazine Moiety: Hydrazine derivatives are often toxic and can be skin and respiratory irritants. Avoid inhalation of dust and direct contact with skin and eyes.

  • Halogenated Aromatic: Brominated organic compounds can be irritants.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined reactive sites provide a reliable and strategic entry point into the synthesis of pyrazolo[3,4-d]pyrimidines and other complex heterocyclic systems. While detailed public data on the compound itself is sparse, its synthetic potential is well-established through the extensive body of literature on its downstream applications. Understanding its predicted properties and core reactivity allows researchers to effectively integrate this valuable building block into modern drug discovery programs, accelerating the development of novel therapeutics.

References

  • Kumar, A., Ahmad, I., Chhikara, B. S., & Tiwari, R. K. (2010). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 7059-7062. [Link]

  • Patel, K. D., & Patel, H. D. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9583-9594. [Link]

  • Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 739-746. [Link]

  • Al-Ghorbani, M., Al-Farhan, K., Al-Salahi, R., Al-Ansi, A., & Al-Omar, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(2), 484. [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Acta Pharmaceutica, 63(1), 1-12. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry, 57(5), 241-250. [Link]

  • Taylor, R., & G. MacCoss, M. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(22), 5478. [Link]

  • Kumar, A., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., ... & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849-7861. [Link]

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A Technical Guide to the Reactivity of the Hydrazino Group in 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

For the discerning researcher in drug discovery and medicinal chemistry, the pyrimidine scaffold is foundational. Its presence in the nucleobases of DNA and RNA earmarks it as a "privileged structure," a recurring motif in a multitude of biologically active agents.[1] Derivatives of pyrimidine are integral to a wide array of therapeutics, including antiviral, anticancer, and anti-inflammatory drugs.[2][3] Within this esteemed class of compounds, 5-Bromo-4-hydrazino-6-methylpyrimidine emerges as a particularly versatile and reactive building block. The strategic placement of a nucleophilic hydrazino group, an activatable bromo substituent, and a methyl group on the electron-deficient pyrimidine ring creates a molecule primed for complex heterocyclic synthesis.

This guide provides an in-depth exploration of the chemical reactivity centered on the hydrazino moiety of this compound. We will move beyond simple reaction lists to dissect the causality behind its reactivity, offering field-proven insights into its application for constructing fused heterocyclic systems of significant therapeutic interest, such as pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines.

The Electronic Landscape of this compound

To understand the reactivity of the hydrazino group, one must first appreciate the electronic environment of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This deficiency significantly activates the substituents at positions 4 and 5 towards specific chemical transformations.

  • The Hydrazino Group (-NHNH₂): Positioned at C4, the hydrazino group is the primary focus of this guide. It is a potent binucleophile, with the terminal -NH₂ being significantly more nucleophilic than the ring-attached -NH-. This differential reactivity is the cornerstone of its utility in cyclization reactions.

  • The Bromo Group (-Br): Located at C5, the bromine atom serves a dual role. It further enhances the electrophilicity of the pyrimidine ring through its inductive electron-withdrawing effect. Crucially, it is a displaceable leaving group, susceptible to nucleophilic aromatic substitution (SNAr), although reactions at the hydrazino group are typically more facile.

  • The Methyl Group (-CH₃): The electron-donating methyl group at C6 provides a slight counter-balance to the electron-withdrawing nature of the ring nitrogens and the bromine, subtly modulating the overall reactivity.

The interplay of these groups dictates that the hydrazino moiety will readily react with electrophiles, serving as the initiation point for a variety of powerful cyclization and condensation reactions.

Core Reactivity: Cyclocondensation to Fused Ring Systems

The most valuable and widely exploited reactivity of the hydrazino group is its role in cyclocondensation reactions to form fused bicyclic heterocycles. These reactions are efficient and typically proceed under mild conditions, making them highly attractive for library synthesis in drug development.

Synthesis of Pyrazolo[3,4-d]pyrimidines via Reaction with 1,3-Dicarbonyls

The reaction of 4-hydrazinylpyrimidines with 1,3-dicarbonyl compounds (or their equivalents) is a classic and reliable method for the construction of the pyrazolo[3,4-d]pyrimidine core.[4][5] This scaffold is a bioisostere of purine and is found in numerous kinase inhibitors and other therapeutic agents.[1]

The mechanism proceeds via a well-defined pathway:

  • Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazino group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Dehydration: Loss of a water molecule forms a hydrazone intermediate.

  • Intramolecular Cyclization: The secondary amine (-NH-) attached to the pyrimidine ring then attacks the second carbonyl group.

  • Final Dehydration: A second dehydration step results in the formation of the aromatic pyrazole ring, fused to the pyrimidine core.

DOT Diagram: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 5-Bromo-4-hydrazino- 6-methylpyrimidine C Step 1: Condensation (Nucleophilic attack by terminal NH₂) A->C Reflux, EtOH cat. Acetic Acid B 1,3-Diketone (e.g., Acetylacetone) B->C D Intermediate: Hydrazone C->D - H₂O E Step 2: Intramolecular Cyclization (Attack by ring-adjacent NH) D->E F Step 3: Dehydration (Aromatization) E->F - H₂O G 7-Bromo-1,3,6-trimethyl- 1H-pyrazolo[3,4-d]pyrimidine F->G

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Protocol 2.1: Synthesis of 7-Bromo-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is a representative example based on established methodologies for the condensation of hydrazines with β-diketones.[6]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.92 mmol).

  • Solvent and Reagents: Add absolute ethanol (20 mL), followed by acetylacetone (0.54 g, 5.41 mmol, 1.1 equivalents) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.

Expected Yield: 75-85% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Cyclization to[1][3][8]Triazolo[4,3-c]pyrimidine Systems

Another synthetically powerful transformation involves the reaction of the hydrazino group with one-carbon electrophiles, such as triethyl orthoformate or cyanogen bromide, to yield the[2][7]triazolo[4,3-c]pyrimidine ring system. This class of compounds is also of significant interest in medicinal chemistry.[8]

The reaction with triethyl orthoformate typically proceeds through an intermediate that cyclizes with the elimination of ethanol.

  • Formation of Intermediate: The terminal -NH₂ reacts with triethyl orthoformate.

  • Intramolecular Cyclization: The ring nitrogen at position 3 of the pyrimidine ring attacks the electrophilic carbon of the intermediate.

  • Elimination/Aromatization: Subsequent elimination of ethanol molecules leads to the formation of the fused triazole ring.

It is critical to note that the initially formed[2][7]triazolo[4,3-c]pyrimidine can undergo a Dimroth rearrangement under thermal or acidic/basic conditions to the more thermodynamically stable[2][7]triazolo[1,5-c]pyrimidine isomer.[7] This potential rearrangement must be considered when planning synthetic strategies.

DOT Diagram: Synthesis of a[2][7]Triazolo[4,3-c]pyrimidine Derivative

G A 5-Bromo-4-hydrazino- 6-methylpyrimidine C Cyclocondensation A->C Reflux B One-Carbon Electrophile (e.g., Triethyl Orthoformate) B->C D Product: 8-Bromo-7-methyl-[1,2,4]triazolo [4,3-c]pyrimidine C->D - EtOH, - H₂O E Dimroth Rearrangement (Potential Isomerization) D->E Heat or Acid/Base F Thermodynamically Stable Isomer: 5-Bromo-6-methyl-[1,2,4]triazolo [1,5-c]pyrimidine E->F

Caption: Pathway to triazolopyrimidines and potential rearrangement.

Experimental Protocol 3.1: Synthesis of 8-Bromo-7-methyl-[1][3][8]triazolo[4,3-c]pyrimidine

This protocol is adapted from general procedures for the synthesis of triazolopyrimidines.[2][8]

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 g, 4.92 mmol) in triethyl orthoformate (15 mL).

  • Reaction Execution: Heat the mixture to reflux for 8-10 hours. The solid reactant will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane).

  • Work-up and Isolation: After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The resulting crude solid is triturated with diethyl ether, collected by filtration, and washed with fresh diethyl ether to afford the pure product.

Expected Yield: 80-90% Note on Isomerization: To minimize the risk of Dimroth rearrangement, avoid unnecessarily prolonged heating or exposure to strong acids or bases during work-up. The stability of the [4,3-c] isomer versus the [1,5-c] isomer should be assessed by careful analysis of spectroscopic data (NMR).

Condensation Reactions: Formation of Hydrazones

The simplest reaction of the hydrazino group is its condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction is highly efficient and often serves as a preliminary step for subsequent cyclization reactions or as a method to introduce diverse side chains.

The reaction is typically catalyzed by a small amount of acid and proceeds by nucleophilic attack of the terminal -NH₂ on the carbonyl carbon, followed by dehydration.

Experimental Protocol 4.1: General Procedure for Hydrazone Synthesis

This protocol is based on standard methods for hydrazone formation from hydrazinyl heterocycles.[2][9]

  • Reaction Setup: Dissolve this compound (1.0 g, 4.92 mmol) in absolute ethanol (20 mL) in a round-bottom flask with gentle warming if necessary.

  • Reagent Addition: Add the desired aldehyde or ketone (1.0-1.1 equivalents) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The product often precipitates out of the solution as it forms.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Table 1: Representative Hydrazone Synthesis Data

Aldehyde/KetoneProduct NameReaction Time (h)Yield (%)
Benzaldehyde5-Bromo-4-(2-benzylidenehydrazinyl)-6-methylpyrimidine1 (Reflux)>95
4-Chlorobenzaldehyde5-Bromo-4-[2-(4-chlorobenzylidene)hydrazinyl]-6-methylpyrimidine1 (Reflux)>95
Acetone5-Bromo-6-methyl-4-(2-propan-2-ylidenehydrazinyl)pyrimidine2 (RT)~90

Conclusion and Future Outlook

This compound is a potent synthetic intermediate whose reactivity is dominated by the nucleophilic character of its hydrazino group. Through straightforward and high-yielding condensation and cyclocondensation reactions, it provides rapid access to privileged heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines and[2][7]triazolopyrimidines. The presence of the bromine atom at the C5 position offers a secondary reaction handle for further diversification via cross-coupling or SNAr reactions, a topic beyond the scope of this guide but one that represents a significant next step in exploiting this molecule's full potential. For drug development professionals, mastering the reactivity of this building block opens a direct and efficient route to novel chemical entities with high therapeutic potential.

References

  • Tang, A. et al. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][7]triazolo[1,5-c]pyrimidine derivatives. ResearchGate. Available at: [Link].

  • Abdel-Aziz, M. et al. (2020). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 25(18), 4272. Available at: [Link].

  • Patel, K. & Shah, V.H. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(1), 312-318. Available at: [Link].

  • Miller, C. P. et al. (1968). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Journal of the Chemical Society C: Organic. Available at: [Link].

  • Gomaa, A. M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29195-29215. Available at: [Link].

  • Al-Hourani, B. J. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1149. Available at: [Link].

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A Technical Guide to the Potential Biological Activities of 5-Bromo-4-hydrazino-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the 5-bromo-4-hydrazino-6-methylpyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the therapeutic potential of this class of compounds, grounded in established scientific literature and methodologies.

Introduction: The Prominence of Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleic acids—cytosine, thymine, and uracil—it plays a pivotal role in the machinery of life. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Pyrimidine derivatives have demonstrated significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3] The structural versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[2][4]

The introduction of a hydrazino group at the C4 position and a bromine atom at the C5 position of the 6-methylpyrimidine core creates a unique scaffold—this compound. The hydrazino moiety serves as a versatile handle for the synthesis of a variety of derivatives, including Schiff bases and heterocyclic compounds, which are known to possess a broad spectrum of biological activities.[5] The bromine substituent can influence the compound's lipophilicity and may act as a site for further functionalization or interaction with biological targets. This guide will delve into the synthetic pathways to access these derivatives and explore their potential as novel therapeutic agents.

Synthesis of this compound and its Derivatives

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core scaffold and its subsequent derivatives.

Synthesis of the Core Scaffold: this compound

The starting material, this compound, is a commercially available building block.[6] However, for laboratory-scale synthesis, a common route involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-5-bromo-6-methylpyrimidine, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-chloro-5-bromo-6-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and then water to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Synthesis of Derivatives (e.g., Schiff Bases)

The hydrazino group of the core scaffold is highly reactive and can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). This allows for the creation of a diverse library of derivatives with varied electronic and steric properties.

Experimental Protocol: General Synthesis of 5-Bromo-6-methyl-4-(2-arylidenehydrazinyl)pyrimidine Schiff Bases

  • Reaction Setup: A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

  • Catalyst: A catalytic amount of a protic acid, like a few drops of concentrated sulfuric acid or glacial acetic acid, is often added to facilitate the condensation reaction.

  • Reaction Conditions: The reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF) to afford the pure Schiff base derivative.

Diagram: Synthetic Pathway to this compound Derivatives

G cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Schiff Base Derivatives 4-chloro-5-bromo-6-methylpyrimidine 4-chloro-5-bromo-6-methylpyrimidine This compound This compound 4-chloro-5-bromo-6-methylpyrimidine->this compound Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound Schiff Base Derivative Schiff Base Derivative This compound->Schiff Base Derivative Ethanol/Acetic Acid, Reflux Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Schiff Base Derivative

Caption: General synthetic scheme for this compound and its Schiff base derivatives.

Potential Biological Activities

While specific biological data for derivatives of this compound is emerging, the broader classes of pyrimidine and hydrazone derivatives have been extensively studied, revealing significant potential in several therapeutic areas.

Antimicrobial Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][7][8] The fusion of a pyrimidine ring with other heterocyclic systems often leads to compounds with enhanced antimicrobial efficacy.[9] Hydrazone derivatives have also demonstrated a wide range of antimicrobial activities against various bacterial and fungal strains.[1][10]

Hypothesized Mechanism of Action: The antimicrobial action of such compounds can be attributed to various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity and electronic properties of the substituents on the pyrimidine and the aryl moiety of the Schiff base are crucial for their interaction with microbial targets.

Table 1: Representative Antimicrobial Activity of Structurally Related Pyrimidine and Hydrazone Derivatives (MIC in µg/mL)

Compound TypeOrganismMIC (µg/mL)Reference
Pyrimidine DerivativesStaphylococcus aureus32 - 512[1]
Pyrimidine DerivativesBacillus subtilis32 - 512[1]
Pyrimidine DerivativesEscherichia coli32 - 512[1]
Pyrimidine DerivativesCandida albicans32 - 512[1]
Hydrazone DerivativesBacillus subtilis62.50[3]
Hydrazone DerivativesPseudomonas aeruginosa62.50[3]

Note: The data presented is for analogous compounds and serves as an indicator of potential activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Experimental Workflow for Antimicrobial Screening

G Start Start Synthesized Derivatives Synthesized Derivatives Start->Synthesized Derivatives Prepare Stock Solutions Prepare Stock Solutions Synthesized Derivatives->Prepare Stock Solutions Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare Stock Solutions->Serial Dilution in 96-well Plate Inoculate Wells Inoculate Wells Serial Dilution in 96-well Plate->Inoculate Wells Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Wells Incubate Plates Incubate Plates Inoculate Wells->Incubate Plates Read Results & Determine MIC Read Results & Determine MIC Incubate Plates->Read Results & Determine MIC End End Read Results & Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with notable examples including 5-fluorouracil and gemcitabine.[8] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. Hydrazone derivatives have also emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5][11][12]

Hypothesized Mechanism of Action: The anticancer activity of this compound derivatives could arise from several mechanisms, including:

  • Enzyme Inhibition: Inhibition of kinases, topoisomerases, or other enzymes crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints.

Table 2: Representative Anticancer Activity of Structurally Related Pyrimidine and Hydrazone Derivatives (IC50 in µM)

Compound TypeCell LineIC50 (µM)Reference
Pyrimidine Derivative (2d)A549 (Lung Cancer)< 50[8]
Quinoline-based Dihydrazone (3b)MCF-7 (Breast Cancer)7.016[11]
Quinoline-based Dihydrazone (3c)MCF-7 (Breast Cancer)7.05[11]
s-Triazine Derivative (13)EGFR-TK8.45[13]
s-Triazine Derivative (14)EGFR-TK2.54[13]

Note: The data presented is for analogous compounds and serves as an indicator of potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of the this compound scaffold can be significantly modulated by the nature of the substituents introduced through the hydrazino group.[14]

  • Aromatic Substituents on Schiff Bases: The electronic properties of substituents on the aromatic ring of the Schiff base can influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance antimicrobial or anticancer activity by altering the electronic distribution of the molecule and its ability to interact with biological targets. Conversely, electron-donating groups (e.g., methoxy, methyl) can also modulate activity, and their effects are often target-dependent.

  • Steric Factors: The size and position of substituents on the aromatic ring can impact how the molecule fits into the active site of an enzyme or receptor. Bulky groups may either enhance binding through favorable steric interactions or reduce activity due to steric hindrance.

  • Hydrogen Bonding: The imine nitrogen and the pyrimidine nitrogens can act as hydrogen bond acceptors, while the NH of the hydrazone can act as a hydrogen bond donor. These interactions are often critical for binding to biological macromolecules.

Diagram: Hypothetical Enzyme Inhibition by a this compound Derivative

Caption: A conceptual model of a derivative binding to an enzyme's active site.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with the established biological activities of the pyrimidine and hydrazone pharmacophores, provides a strong rationale for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish concrete structure-activity relationships. Mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates.

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Discovery and history of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry and molecular biology, forming the core of essential biomolecules and a multitude of therapeutic agents. This guide provides a comprehensive exploration of the historical milestones and scientific breakthroughs that have shaped our understanding of pyrimidine derivatives. From the initial isolation of pyrimidine-containing compounds in the 19th century to the rational design of modern chemotherapeutics, we trace the evolution of this critical heterocyclic system. This narrative delves into the key discoveries, pivotal synthetic methodologies, and the causal reasoning behind the development of landmark drugs, offering field-proven insights for today's research professionals.

The Genesis of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine does not begin with the parent heterocycle, but with its more complex derivatives, which were known to chemists long before the fundamental ring structure was understood. Although compounds like alloxan were identified in the early 19th century, the first significant step towards understanding this class of molecules was a laboratory synthesis.[1] In 1879, French chemist Edouard Grimaux reported the preparation of barbituric acid by reacting urea with malonic acid in the presence of phosphorus oxychloride, a foundational reaction that heralded the era of synthetic pyrimidines.[1][2]

However, the systematic investigation that would define and name the field began in 1884 with the work of Albrecht Pinner.[1] Pinner developed a method to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1][3] It was Pinner who, in 1885, first proposed the name "pyrimidin" for this class of compounds.[1] Despite this progress, the parent compound, pyrimidine itself, remained elusive until 1900, when it was finally prepared by Siegmund Gabriel and James Colman. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]

The Discovery of Nature's Pyrimidines: The Nucleobases

Parallel to the advances in synthetic chemistry, biochemists were isolating and identifying the fundamental components of nucleic acids.

  • Cytosine (C): Discovered and named in 1894 by Albrecht Kossel and Albert Neumann during the hydrolysis of calf thymus tissues.[4] A definitive structure was proposed and confirmed by laboratory synthesis in 1903.[4]

  • Thymine (T): Also discovered by Albrecht Kossel, it is a key component of deoxyribonucleic acid (DNA).

  • Uracil (U): The name "uracil" was first coined in 1885 by German chemist Robert Behrend, who was studying derivatives of uric acid.[5] Uracil is a fundamental component of ribonucleic acid (RNA), where it takes the place of thymine.[5][6]

These naturally occurring pyrimidines are central to the storage and transfer of genetic information, forming specific hydrogen bonds with their purine counterparts (adenine and guanine) in the structures of DNA and RNA.[1][7]

The First Wave of Pyrimidine Therapeutics: Barbiturates

The first major therapeutic application of synthetic pyrimidine chemistry came with the development of barbiturates. Building on Grimaux's synthesis of barbituric acid, the parent compound of the barbiturate family was first synthesized by Adolf von Baeyer in 1864 by combining urea and malonic acid.[2][8][9] However, this initial compound had no apparent therapeutic properties.[9]

The breakthrough occurred in the early 20th century. In 1904, the German chemical company Bayer marketed the first pharmacologically active barbiturate, diethyl-barbituric acid (barbital), as a treatment for insomnia.[2][10] This marked a revolution in the management of psychiatric and neurological disorders, providing one of the first effective agents for inducing sleep and controlling seizures.[2] The success of barbital led to an explosion in research, with over 2,500 barbiturates being synthesized, of which about 50 found clinical use.[8][9][11] This class of drugs dominated the landscape of sedatives and hypnotics until the mid-1950s.[8]

Table 1: Key Milestones in Early Pyrimidine History
YearDiscovery/EventKey Scientist(s)Significance
1864Synthesis of barbituric acid (malonylurea)Adolf von BaeyerLaid the groundwork for the barbiturate class of drugs.[2][8][9]
1879First laboratory synthesis of a pyrimidine (barbituric acid)Edouard GrimauxPerfected the synthesis of the core barbiturate structure.[1][2]
1884Began systematic study of pyrimidinesAlbrecht PinnerDeveloped the Pinner synthesis for pyrimidine derivatives.[1][3]
1885Coined the name "pyrimidine"Albrecht PinnerGave the heterocyclic system its official name.[1]
1894Discovery and naming of CytosineAlbrecht Kossel, Albert NeumannIdentified a key nucleobase from biological sources.[4]
1900First synthesis of the parent pyrimidine compoundSiegmund Gabriel, James ColmanIsolated the fundamental pyrimidine ring for the first time.[1]
1904Introduction of Barbital (Veronal)Farbwerke Fr Bayer and CoMarketed the first barbiturate drug, revolutionizing sleep disorder treatment.[2][10]
1912Synthesis of PhenobarbitalA widely used anticonvulsant and sedative barbiturate.[9][11]

The Modern Era: Pyrimidine Derivatives in Chemotherapy

The mid-20th century saw a paradigm shift in the application of pyrimidine chemistry, moving from central nervous system depressants to targeted chemotherapeutic agents. This was driven by a growing understanding of the de novo pyrimidine biosynthesis pathway—the process by which cells create their own pyrimidine nucleotides.[12][13][14] Scientists realized that by creating pyrimidine analogues, they could disrupt this essential pathway in rapidly dividing cells, such as cancer cells or viruses.

Anticancer Agents: The Story of 5-Fluorouracil (5-FU)

The development of 5-Fluorouracil (5-FU) is a landmark in rational drug design. In the 1950s, Charles Heidelberger observed that tumor cells utilized uracil more readily than normal tissues.[15] He hypothesized that substituting a hydrogen atom on the uracil ring with a highly electronegative fluorine atom could create an antimetabolite that would irreversibly block the enzymes involved in DNA synthesis.[15][16]

In 1957, Heidelberger, along with Robert Duschinsky at Hoffmann-La Roche, successfully synthesized 5-FU.[16][17] The compound acts primarily as an inhibitor of thymidylate synthase, a critical enzyme in the synthesis of thymine, thereby halting DNA production and cell division.[18] Patented in 1956 and introduced to medicine in 1962, 5-FU quickly became a cornerstone of chemotherapy, used to treat a variety of solid tumors, including colorectal, breast, and stomach cancers.[17]

Antiviral Agents: The Repurposing of Zidovudine (AZT)

The story of Zidovudine (AZT) is a classic example of drug repurposing. AZT (3'-azido-3'-deoxythymidine) was first synthesized in 1964 by Jerome Horwitz as a potential anticancer agent.[19][20][21] The drug, however, showed little efficacy against cancer in initial studies and was shelved.[21]

A decade later, in 1974, German researchers found that AZT could inhibit a retrovirus in mice, but with no known human retroviruses at the time, the finding received little attention.[19] The emergence of the HIV/AIDS epidemic in the 1980s created an urgent need for effective antiviral therapies.[20] In 1984, scientists revisited AZT and discovered its potent ability to inhibit HIV's reverse transcriptase, an enzyme essential for viral replication.[19][20] After a rapid development program, AZT became the first drug approved by the FDA for the treatment of AIDS in March 1987, offering the first real hope for patients.[21][22]

Foundational Synthetic Methodologies

The synthesis of the pyrimidine scaffold has been a subject of intense study, leading to several robust and versatile methods.

The Pinner Pyrimidine Synthesis

Developed by Albrecht Pinner in the 1880s, this is one of the classical methods for pyrimidine synthesis. The reaction involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with an amidine.[3][23][24] This acid- or base-catalyzed reaction proceeds through a series of nucleophilic attacks and dehydration steps to form the heterocyclic ring.[23]

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine salt (1.1 equivalents) in a suitable solvent, such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide, to the solution to free the amidine and catalyze the initial condensation.

  • Reaction Condition: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture, neutralize with acid, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting pyrimidine derivative by recrystallization or column chromatography.

Pinner_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Amidine Amidine Condensation Base-Catalyzed Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Dehydration Dehydration & Cyclization Condensation->Dehydration Intermediate Formation Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

Caption: Workflow of the Pinner Pyrimidine Synthesis.

De Novo Pyrimidine Biosynthesis Pathway

Understanding the natural synthesis of pyrimidines is crucial for designing antimetabolite drugs. In organisms, the pathway begins with simple precursor molecules.[25][26] The first committed step in animals is the synthesis of carbamoyl phosphate from glutamine, catalyzed by carbamoyl phosphate synthetase II.[26] This is followed by a series of enzymatic reactions involving aspartate to form the initial ring structure (dihydroorotate), which is then oxidized to orotate. Finally, the orotate is attached to a ribose phosphate backbone and decarboxylated to yield the first key pyrimidine nucleotide, Uridine Monophosphate (UMP), from which other pyrimidines are derived.

DeNovo_Biosynthesis Glutamine Glutamine + CO₂ + ATP CP Carbamoyl Phosphate Glutamine->CP CPS II CAA Carbamoyl Aspartate CP->CAA ATCase DHO Dihydroorotate CAA->DHO Dihydroorotase OA Orotate DHO->OA DHODH OMP Orotidine 5'-Monophosphate (OMP) OA->OMP OPRT UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP CTP CTP UTP->CTP CTP Synthase

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

Conclusion

The history of pyrimidine derivatives is a journey from incidental discovery to the pinnacle of rational drug design. The pyrimidine scaffold's unique physicochemical properties and its ability to interact with a vast array of biological targets have cemented its status as a "privileged structure" in medicinal chemistry.[27][28] From the revolutionary impact of barbiturates on neuroscience to the life-saving applications of 5-FU and AZT in oncology and virology, pyrimidine chemistry has consistently provided solutions to complex medical challenges. The ongoing research into novel pyrimidine derivatives for CNS disorders, infectious diseases, and cancer ensures that the legacy of Pinner, Grimaux, and Heidelberger will continue to inspire new generations of scientists.[29][30][31][32]

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  • Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). Retrieved January 15, 2026, from [Link]

  • The History, Mechanism and Clinical Use of Oral 5-Fluorouracil Derivative Chemotherapeutic Agents. (2000, September 1). Ingenta Connect. Retrieved January 15, 2026, from [Link]

  • Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Fluorouracil - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Infusional 5-FU: Historical Evolution, Rationale, and Clinical Experience. (n.d.). CancerNetwork. Retrieved January 15, 2026, from [Link]

  • [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Pinner Pyrimidine Synthesis. (2009, July 31). Chem-Station. Retrieved January 15, 2026, from [Link]

  • Pyrimidine metabolism - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Cytosine - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Uracil - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pyrimidine Biosynthesis. (n.d.). CD Biosynsis. Retrieved January 15, 2026, from [Link]

  • Uracil in DNA: error or signal? (n.d.). Science in School. Retrieved January 15, 2026, from [Link]

  • Pyrimidine biosynthesis: Significance and symbolism. (2024, December 4). Retrieved January 15, 2026, from [Link]

  • Uracil. (n.d.). Britannica. Retrieved January 15, 2026, from [Link]

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  • Purines and Pyrimidines. (2023, September 16). Science Notes and Projects. Retrieved January 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Synthesis of Pyrazolo[3,4-d]pyrimidines: A Detailed Guide Using 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, acting as a "purine isostere"[1]. This mimicry enables compounds bearing this heterocyclic system to function as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways[2]. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as therapeutic agents for oncology, inflammation, and cardiovascular disorders[3]. The strategic functionalization of this core structure is paramount in modulating potency, selectivity, and pharmacokinetic properties, making the development of versatile and efficient synthetic routes a critical endeavor for researchers in the field.

This application note provides a comprehensive guide to the synthesis of substituted pyrazolo[3,4-d]pyrimidines utilizing 5-Bromo-4-hydrazino-6-methylpyrimidine as a key starting material. We will delve into the scientific rationale behind the synthetic strategy, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Synthetic Strategy: From Hydrazinopyrimidine to the Fused Bicyclic System

The core of our synthetic approach lies in the construction of the pyrazole ring onto the pre-existing pyrimidine scaffold of this compound. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon donor, which provides the final carbon atom required to form the five-membered pyrazole ring.

Commonly employed one-carbon donors include orthoesters, such as triethyl orthoformate, and aldehydes. The reaction proceeds through an initial condensation of the hydrazine moiety with the one-carbon donor to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, leads to the formation of the fused pyrazolo[3,4-d]pyrimidine ring system.

The presence of the bromine atom at the 5-position and the methyl group at the 6-position of the starting pyrimidine are of strategic importance. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a diverse range of substituents to explore the structure-activity relationship (SAR) of the synthesized compounds. The methyl group can also influence the electronic properties and steric environment of the final molecule, potentially impacting its biological activity.

Below is a visual representation of the general synthetic workflow:

Synthetic_Workflow Start This compound Intermediate Hydrazone Intermediate Start->Intermediate Condensation C1_donor One-Carbon Donor (e.g., Triethyl Orthoformate) C1_donor->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat/Acid Product 7-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cyclization->Product

Caption: General workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative from this compound.

Protocol 1: Synthesis of 7-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the cyclocondensation reaction of this compound with triethyl orthoformate.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (10-20 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (optional, as solvent)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: Add an excess of triethyl orthoformate (10-20 equivalents). A minimal amount of ethanol can be added to aid dissolution if necessary.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the excess triethyl orthoformate under reduced pressure. The crude product will often precipitate upon cooling.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration with diethyl ether or hexanes to remove soluble impurities.

  • Drying: Collect the purified solid by filtration and dry under vacuum to obtain the final product, 7-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) Mass Spectrum (m/z)
7-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine~13.8 (br s, 1H, NH), 8.3 (s, 1H, pyrazole-H), 2.6 (s, 3H, CH₃)[M+H]⁺ calculated for C₆H₅BrN₄: 212.97, 214.97; Found: 213.0, 215.0

Note: The exact chemical shifts may vary slightly.

Mechanism and Scientific Rationale

The formation of the pyrazolo[3,4-d]pyrimidine ring system from a 4-hydrazinopyrimidine and a one-carbon donor is a well-established synthetic transformation. The reaction proceeds in two key stages:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of the orthoformate. This is followed by the elimination of two molecules of ethanol to form a reactive ethoxymethylenehydrazone intermediate.

  • Intramolecular Cyclization and Aromatization: The acidic catalyst protonates the pyrimidine ring, enhancing the electrophilicity of the C5 carbon. The lone pair of electrons on the secondary nitrogen of the hydrazone then attacks the C5 position of the pyrimidine ring. Subsequent elimination of an ethanol molecule and a proton leads to the formation of the aromatic pyrazole ring.

The use of a large excess of triethyl orthoformate serves both as a reagent and as a solvent, driving the reaction towards completion. The catalytic amount of acid is crucial for promoting both the initial condensation and the final cyclization step.

Reaction_Mechanism cluster_0 Hydrazone Formation cluster_1 Cyclization & Aromatization Start This compound Intermediate1 Ethoxymethylenehydrazone Intermediate Start->Intermediate1 + H⁺, -2 EtOH Orthoester Triethyl Orthoformate Orthoester->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + H⁺ Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Attack Product 7-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cyclized->Product - EtOH, - H⁺

Sources

Experimental protocol for reacting 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 5-Bromo-4-hydrazino-6-methylpyrimidine

Introduction: A Versatile Heterocyclic Scaffolding Tool

This compound stands as a pivotal precursor in heterocyclic chemistry, valued for its inherent reactivity and structural framework. This substituted pyrimidine is particularly instrumental as a building block for synthesizing fused heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core. The significance of this scaffold is underscored by its prevalence in compounds exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] The strategic placement of the nucleophilic hydrazino group adjacent to a bromine-substituted carbon on the electron-deficient pyrimidine ring offers a rich platform for diverse chemical transformations.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, outlining the reactivity, safety considerations, and a comprehensive experimental protocol for leveraging this compound in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Physicochemical and Reactivity Profile

The reactivity of this compound is dominated by the terminal amino group of the C4-hydrazino moiety. This group acts as a potent nucleophile, readily engaging with a variety of electrophilic partners. The most common reaction pathway involves a condensation followed by an intramolecular cyclization (cyclocondensation), which is the cornerstone of its application in forming fused ring systems.[4]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₇BrN₄[5]
Molecular Weight 203.04 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95%[5]

The causality behind its primary reaction pathway—cyclocondensation—is twofold. First, the hydrazino group provides two nitrogen nucleophiles. The terminal -NH₂ is more nucleophilic and initiates the reaction. Second, the resulting intermediate is perfectly positioned for an intramolecular reaction, driven by the thermodynamic stability of the resulting aromatic pyrazolo[3,4-d]pyrimidine ring system.

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclocondensation

The reaction of this compound with compounds containing two electrophilic sites, or a single site that can be transformed, is the most direct route to the pyrazolo[3,4-d]pyrimidine scaffold. A classic and highly effective approach involves condensation with aldehydes or ketones. The initial reaction forms a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final fused heterocyclic product.

Experimental Protocol: Synthesis of 6-Bromo-1-phenyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details a representative cyclocondensation reaction using benzaldehyde as the electrophilic partner. The procedure is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

PART A: SAFETY & HANDLING

Trustworthiness in science begins with safety. Brominated organic compounds and hydrazines require careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a flame-retardant lab coat.[7][8]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • Exposure Response:

    • Skin Contact: Causes skin irritation. Immediately wash the affected area with copious amounts of soap and water.[10][11]

    • Eye Contact: Causes serious eye irritation/damage. Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][11]

    • Inhalation: May cause respiratory irritation. Move to fresh air. If breathing is difficult, seek medical attention.[9][11]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.[11]

PART B: REAGENTS AND EQUIPMENT

Table 2: Reagent Specifications and Quantities for a 5 mmol Scale Reaction

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRationale for Stoichiometry
This compound203.045.01.015 gLimiting Reagent
Benzaldehyde106.125.50.58 g (0.55 mL)A slight excess (1.1 eq) ensures complete consumption of the limiting pyrimidine.
Ethanol (Absolute)46.07-25 mLServes as an effective solvent for both reactants and facilitates product precipitation upon cooling.
Glacial Acetic Acid60.05-2-3 dropsActs as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the aldehyde.

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water-cooled condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware

PART C: STEP-BY-STEP METHODOLOGY
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.015 g, 5.0 mmol).

    • Add absolute ethanol (25 mL) to the flask and stir the mixture to achieve a suspension.

  • Reagent Addition:

    • Add benzaldehyde (0.55 mL, 5.5 mmol) to the suspension.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid catalyzes the initial condensation to the hydrazone intermediate.

  • Reaction Execution:

    • Attach a water-cooled condenser to the flask.

    • Heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Isolation of Product:

    • After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.[12]

    • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted benzaldehyde and other soluble impurities.[12]

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture if necessary.

    • Dry the purified solid under vacuum at 40-50 °C to a constant weight. The expected product is 6-Bromo-1-phenyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.

PART D: CHARACTERIZATION

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Expected Spectroscopic Data for 6-Bromo-1-phenyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~2.6 (s, 3H, CH₃), ~7.3-7.6 (m, 5H, Ar-H), ~8.5 (s, 1H, pyrazole-H). The absence of NH/NH₂ signals from the starting material is a key indicator of successful cyclization.[1][13]
¹³C NMR (DMSO-d₆)δ (ppm): Signals corresponding to the methyl carbon, aromatic carbons of the phenyl ring, and the carbons of the fused pyrazolo[3,4-d]pyrimidine core.[1]
FT-IR (KBr Pellet)(cm⁻¹): Absence of N-H stretching bands (~3200-3400 cm⁻¹) from the hydrazino group. Presence of C=N and C=C stretching vibrations characteristic of the aromatic ring system.[14]
Mass Spec. (MS)A distinct isotopic pattern for the molecular ion peak (M⁺, M⁺+2) due to the presence of one bromine atom.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Benzaldehyde - Ethanol & Acetic Acid reflux Heat to Reflux (3-4 hours) reagents->reflux Setup Reaction monitor Monitor via TLC reflux->monitor monitor->reflux Reaction Incomplete cool Cool to Room Temp & Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterization: - NMR - IR - Mass Spectrometry dry->characterize Final Product

Caption: Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Conclusion and Broader Utility

This protocol provides a robust and reliable method for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from this compound. The principles outlined here—nucleophilic attack by the hydrazino group followed by cyclization—are broadly applicable. Researchers can extend this methodology to a wide array of other electrophiles, including different aromatic and aliphatic aldehydes, ketones, β-ketoesters, and isocyanates, to generate diverse libraries of potentially bioactive molecules.[4] The inherent versatility of this starting material solidifies its status as a valuable tool in medicinal chemistry and drug discovery.

References

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(14), 3235. Retrieved from [Link]

  • Lv, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Retrieved from [Link]

  • Kolosov, M. A., et al. (2014). Synthesis of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones. Tetrahedron Letters, 55(10), 1745-1747. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Retrieved from [Link]

  • BROMINE. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT. (2018). JSS College of Arts, Commerce and Science. Retrieved from [Link]

  • Singh, K., et al. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry, 17(1), 250-256. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Bromo-4-hydrazino-6-methylpyrimidine as a Strategic Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in a multitude of FDA-approved kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to function as competitive inhibitors, effectively targeting the ATP-binding site of kinases.[2][3] This guide focuses on the strategic application of 5-Bromo-4-hydrazino-6-methylpyrimidine , a highly versatile and functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore its inherent chemical reactivity, provide detailed, field-proven protocols for its conversion into potent pyrazolo[3,4-d]pyrimidine scaffolds, and outline methodologies for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their kinase-targeted discovery programs.

The Strategic Value of the this compound Scaffold

The efficacy of this compound as a precursor for kinase inhibitors stems from its distinct and orthogonally reactive functional groups. Each component of the molecule offers a specific advantage for library synthesis and structure-activity relationship (SAR) studies.

  • The Hydrazino Group (-NHNH₂): This nucleophilic moiety is the primary driver for constructing fused heterocyclic systems. It readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a stable, fused pyrazole ring, yielding the pyrazolo[3,4-d]pyrimidine core. This core is a well-established bioisostere of the purine ring of adenine, making it an ideal pharmacophore for kinase hinge region binding.[4]

  • The Bromo Group (-Br): Positioned on the pyrimidine ring, the bromine atom serves as an essential handle for late-stage functionalization. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • The Methyl Group (-CH₃): The methyl group at position 6 can provide beneficial steric and electronic interactions within the kinase active site, potentially enhancing binding affinity or influencing selectivity against closely related kinases.

ATP_Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 cluster_2 hinge Hinge Region NH --- H-Bond Acceptor C=O --- H-Bond Donor atp Adenine Ring of ATP atp->hinge:f0 H-Bond atp->hinge:f1 H-Bond inhibitor Pyrazolo[3,4-d]pyrimidine Core inhibitor->hinge:f0 H-Bond inhibitor->hinge:f1 H-Bond

Sources

Application Notes and Protocols for the Synthesis of Fused Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fused Pyrimidines in Medicinal Chemistry

Fused pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their prevalence in drug discovery is a direct consequence of their ability to mimic the endogenous purine nucleobases, allowing them to interact with a wide range of biological targets with high affinity and specificity.[3] This structural feature has been exploited to develop drugs with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][2][4][5]

The fusion of a pyrimidine ring with other heterocyclic or carbocyclic systems imparts a rigid, planar structure that can enhance binding to enzymatic active sites or receptors.[4] This has led to the development of numerous FDA-approved drugs and clinical candidates.[2][4] The synthetic versatility of the pyrimidine scaffold allows for the generation of large, structurally diverse libraries of compounds, which is a critical advantage in the hit-to-lead and lead optimization phases of drug development.[2][6]

This guide provides a detailed protocol for the synthesis of a prominent class of fused pyrimidines, the thieno[2,3-d]pyrimidines, and offers insights into the general principles applicable to the synthesis of other fused pyrimidine systems.

General Considerations for the Synthesis of Fused Pyrimidines

The synthesis of fused pyrimidines can be broadly categorized into two main strategies:

  • Annulation of a pyrimidine ring onto a pre-existing ring system: This is the more common approach, where a functionalized heterocycle or carbocycle is used as a scaffold to construct the pyrimidine ring.

  • Construction of a second ring onto a pyrimidine core: This strategy is less frequently employed but can be advantageous for certain substitution patterns.

The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Modern synthetic methodologies, such as multicomponent reactions, microwave-assisted synthesis, and the use of novel catalysts, have significantly expanded the toolkit for accessing these important scaffolds.[7][8]

Key Synthetic Strategies:

  • Gewald Reaction: A cornerstone for the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines.[9]

  • Biginelli Reaction: A one-pot, three-component reaction for the synthesis of dihydropyrimidinones, which can be further modified to create fused systems.[4][10][11]

  • Gould-Jacobs Reaction: A classic method for the synthesis of quinolones, which are aza-analogs of fused pyrimidines.[12][13]

  • Cyclocondensation Reactions: A broad class of reactions involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[4]

Detailed Synthetic Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol details a reliable and versatile method for the synthesis of a 4-substituted thieno[2,3-d]pyrimidine, a common scaffold in medicinal chemistry. The overall strategy involves a three-step sequence:

  • Gewald Reaction: Synthesis of a 2-aminothiophene-3-carbonitrile intermediate.

  • Amidination: Formation of a dimethylformamidine intermediate.

  • Cyclization with an Amine: Annulation of the pyrimidine ring.

experimental_workflow start Starting Materials: Ketone, Malononitrile, Sulfur gewald Step 1: Gewald Reaction (Base-catalyzed condensation) start->gewald aminothiophene 2-Aminothiophene-3-carbonitrile gewald->aminothiophene amidination Step 2: Amidination (with DMF-DMA) aminothiophene->amidination formamidine N,N-Dimethylformamidine Intermediate amidination->formamidine cyclization Step 3: Cyclization (with primary amine) formamidine->cyclization product 4-Substituted Thieno[2,3-d]pyrimidine cyclization->product purification Purification (Crystallization/Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 1: Overall experimental workflow for the synthesis of a 4-substituted thieno[2,3-d]pyrimidine.

Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that efficiently produces highly functionalized 2-aminothiophenes.

Materials:

  • Appropriate ketone (e.g., cyclohexanone)

  • Malononitrile

  • Elemental sulfur

  • Base catalyst (e.g., triethylamine or morpholine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a stirred solution of the ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol at room temperature, add the base catalyst (0.1-0.2 eq) dropwise.

  • After a few minutes of stirring, add elemental sulfur (1.1 eq) in one portion.

  • The reaction mixture is then heated to a gentle reflux (or stirred at room temperature, depending on the reactivity of the ketone) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Rationale: The reaction proceeds via an initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization.

Step 2: Synthesis of the N,N-Dimethylformamidine Intermediate

This step activates the 2-amino group of the thiophene for the subsequent cyclization.

Materials:

  • 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile from Step 1

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

  • A mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq) and DMF-DMA (2.0-3.0 eq) is heated, often under microwave irradiation (e.g., 70-120 °C) or conventional heating, until the starting material is consumed (monitored by TLC).[14]

  • The excess DMF-DMA is removed under reduced pressure to yield the crude N,N-dimethylformamidine intermediate, which is often used in the next step without further purification.

Rationale: DMF-DMA acts as both a reagent and a solvent, converting the primary amino group into a more reactive amidine.

Step 3: Cyclization to the Thieno[2,3-d]pyrimidine

This is the final ring-forming step, where the pyrimidine ring is annulated onto the thiophene core.

Materials:

  • N,N-Dimethylformamidine intermediate from Step 2

  • Primary amine (e.g., aniline or a substituted aniline)

  • Solvent (e.g., acetic acid or a high-boiling solvent like diphenyl ether)

Procedure:

  • The crude amidine intermediate (1.0 eq) is dissolved in the chosen solvent, and the primary amine (1.1-1.5 eq) is added.

  • The reaction mixture is heated to reflux under conventional heating or subjected to microwave irradiation until the reaction is complete (monitored by TLC).[14]

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Rationale: The reaction proceeds via a Dimroth rearrangement, where the primary amine displaces the dimethylamino group of the formamidine, followed by an intramolecular cyclization onto the nitrile group to form the fused pyrimidine ring.[14]

reaction_mechanism cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2 & 3: Pyrimidine Formation ketone Ketone + Malononitrile knoevenagel Knoevenagel Condensation ketone->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_add Michael Addition of Sulfur intermediate1->sulfur_add intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization1 Intramolecular Cyclization intermediate2->cyclization1 aminothiophene 2-Aminothiophene cyclization1->aminothiophene aminothiophene2 2-Aminothiophene dmf_dma Reaction with DMF-DMA aminothiophene2->dmf_dma formamidine Formamidine Intermediate dmf_dma->formamidine amine_add Addition of Primary Amine formamidine->amine_add intermediate3 Tetrahedral Intermediate amine_add->intermediate3 elimination Elimination of Dimethylamine intermediate3->elimination cyclization2 Intramolecular Cyclization elimination->cyclization2 product Thieno[2,3-d]pyrimidine cyclization2->product

Figure 2: Simplified reaction mechanism for the synthesis of a thieno[2,3-d]pyrimidine derivative.

Characterization of Fused Pyrimidine Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[15][16][17]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.[7][16][17]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.[15][16][17]

  • Elemental Analysis: Determines the elemental composition of the compound, providing further evidence of its purity and identity.[15][17]

Comparative Data for Thieno[2,3-d]pyrimidine Synthesis

The following table summarizes representative reaction conditions and yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives, illustrating the versatility of the described protocol.

EntryStarting KetoneAmineReaction Conditions (Step 3)Yield (%)Reference
1CyclohexanoneAnilineAcetic acid, reflux, 1h85[14]
2Cyclopentanone4-ChloroanilineAcetic acid, reflux, 1h82[14]
34-Methylcyclohexanone3-MethoxyanilineAcetic acid, reflux, 1h78[14]
4TetraloneBenzylamineAcetic acid, reflux, 1h75[14]

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a robust and adaptable method for the synthesis of thieno[2,3-d]pyrimidines, a class of fused pyrimidines with significant therapeutic potential. The principles of this synthesis, including the strategic formation of functionalized intermediates and subsequent ring closure, are broadly applicable to the synthesis of a wide variety of other fused pyrimidine systems. As our understanding of the biological roles of these scaffolds continues to grow, the development of novel and efficient synthetic methodologies will remain a critical endeavor in the field of medicinal chemistry.[2][5] The ongoing exploration of green chemistry approaches, such as the use of ultrasound and novel catalysts, promises to further enhance the accessibility and sustainability of these important molecules.[6][8]

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Source URL not available]
  • Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. [Source URL not available]
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. PubMed. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Source URL not available]
  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Recent Progress on the Synthesis, Biological Activity of Fused Pyrimidines from Azole Amines. ResearchGate. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. PubMed. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Synthesis of thieno[2,3-d]pyrimidines 11 and 12. ResearchGate. [Link]

  • Fused Pyrimidine-Based Drug Discovery. Google Books.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from... ResearchGate. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]

  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Source URL not available]
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

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Application Notes & Protocols for the Purification of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-BHMP-0126

Abstract: This document provides a comprehensive guide with detailed protocols for the purification of 5-Bromo-4-hydrazino-6-methylpyrimidine, a critical heterocyclic building block in pharmaceutical and agrochemical research. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is essential for reliable downstream applications. The guide covers fundamental principles, step-by-step protocols for recrystallization and column chromatography, safety precautions, and methods for purity validation.

Introduction: The Importance of Purity

This compound is a versatile synthetic intermediate. The presence of a bromine atom allows for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydrazino group serves as a potent nucleophile for constructing various heterocyclic systems like pyrazoles and triazoles.[1][2] Given its role as a precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials, regioisomers, or by-products from synthesis, can lead to complex side reactions, reduced yields, and difficulties in the purification of subsequent derivatives. This guide details robust methods to mitigate these challenges.

Physicochemical Properties & Safety Mandates

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₇BrN₄[3]
Molecular Weight 203.04 g/mol [3][4]
Appearance Solid (Typical)[5]
Purity (Typical) Min. 95% (Commercial)[3]
CAS Number 3438-58-2[3][6]
Critical Safety Protocols: Handling Hydrazine Derivatives

The presence of the hydrazine moiety classifies this compound as a hazardous substance requiring strict safety protocols.

  • Toxicity and Hazards: Hydrazine and its derivatives are acutely toxic via inhalation, ingestion, and dermal contact.[7] They are corrosive, potential carcinogens, and can cause severe damage to the skin, eyes, and respiratory system.[7][8]

  • Reactivity: Hydrazines can be reactive and unstable. Hydrazine vapors in the air are flammable between 4.7% and 100% by volume.[9]

  • Mandatory Handling Procedures:

    • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

    • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles are mandatory.[7] A face shield should be used if there is a splash hazard.[7]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and metals.[10] The container must be clearly labeled with all applicable hazard warnings.[7]

    • Spill & Exposure: In case of a spill, evacuate the area and notify safety personnel immediately.[7] For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]

Purification Workflow Overview

The choice of purification technique depends on the nature and quantity of impurities present in the crude material. A general workflow is presented below.

G crude Crude 5-Bromo-4-hydrazino- 6-methylpyrimidine analysis Purity Assessment (TLC, LC-MS) crude->analysis recrystallization Technique 1: Recrystallization analysis->recrystallization If major impurity has different solubility chromatography Technique 2: Column Chromatography analysis->chromatography If impurities have similar polarity pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product validation Final Purity Validation (NMR, HPLC, M.P.) pure_product->validation

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[12]

Step-by-Step Methodology
  • Solvent Selection:

    • Systematically screen solvents. For pyrimidine derivatives, common choices include ethanol, isopropanol, dioxane, or mixtures such as ethanol/water or ethyl acetate/heptane.[2][13]

    • Place a small amount of the crude solid in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the compound is too soluble. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent in portions, with stirring and gentle heating, until the solid is completely dissolved.[13] Avoid adding excess solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[13]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed.

Troubleshooting Recrystallization
IssuePossible Cause(s)Solution(s)
No Crystals Form Solution is not supersaturated; too much solvent was used.Evaporate some of the solvent and attempt to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; compound is too soluble in the chosen solvent even at low temperatures.Use the minimum amount of solvent. Ensure the filtration apparatus is hot. Re-evaluate the solvent system.[13]

Protocol 2: Purification by Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful when recrystallization fails or when impurities have similar solubility profiles to the target compound.[1][14]

Step-by-Step Methodology
  • TLC Analysis and Eluent Selection:

    • Develop a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC).

    • A good solvent system will provide a retention factor (Rf) of ~0.3-0.4 for the target compound and good separation from all impurities.

    • Common eluent systems for brominated heterocycles include mixtures of ethyl acetate and petroleum ether/hexane or dichloromethane and methanol.[1][15]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a vertical glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Spot each fraction onto a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.[14]

G start Crude Sample tlc 1. Develop Eluent System via TLC start->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine end Pure Product combine->end

Caption: Step-by-step workflow for purification by flash column chromatography.

Validation of Purity

After purification, the identity and purity of this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.

By following these detailed protocols and adhering to the stringent safety precautions, researchers can reliably obtain high-purity this compound, ensuring the integrity and success of their subsequent synthetic endeavors.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • El-Mekabaty, A., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(9), 14186-14198. Retrieved from [Link]

  • Solfrizzo, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28247-28262. Retrieved from [Link]

  • BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
  • CymitQuimica. (n.d.). 5-Bromo-2-hydrazinopyrimidine.
  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5618-5632. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine.
  • Fisher Scientific. (2016). Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
  • CymitQuimica. (n.d.). This compound.
  • BLD Pharm. (n.d.). 5-Bromo-4-hydrazinyl-6-methylpyrimidine.
  • Zhang, Y., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2888. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound.
  • Simpson, D.K. (1986). Safety and Handling of Hydrazine. 22nd Department of Defense Explosives Safety Seminar.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine.
  • BOC Sciences. (n.d.). 4-HYDRAZINO-6-METHYL-2-(METHYLTHIO)PYRIMIDINE (CAS No. 1980-54-7) SDS.
  • ChemicalBook. (n.d.). 3438-58-2(this compound).

Sources

Application Note: Comprehensive Analytical Characterization of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide with step-by-step protocols for the analytical characterization of 5-Bromo-4-hydrazino-6-methylpyrimidine. The methods described are designed to ensure the identity, purity, and quality of the compound, which is crucial for its application in research and drug development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a bromine atom, a hydrazino group, and a methyl group offers multiple points for further chemical modification, making it a valuable intermediate in synthetic and medicinal chemistry.

Given its potential as a building block in the synthesis of novel therapeutic agents, a robust and comprehensive analytical characterization is imperative. This ensures the structural integrity and purity of the compound, which are critical prerequisites for reliable downstream applications, from screening assays to preclinical studies. This guide outlines an integrated analytical approach combining chromatographic and spectroscopic techniques to provide a complete profile of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₅H₇BrN₄
Molecular Weight 219.04 g/mol
CAS Number 3438-58-2
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water.

Integrated Analytical Workflow

A comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. Each method provides unique and complementary information regarding the compound's identity, structure, and purity.

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the primary technique for determining the purity of this compound. A reversed-phase method is suitable, given the compound's moderate polarity.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected as the initial choice due to its versatility and wide applicability for separating a broad range of organic molecules.[1] Its nonpolar nature provides good retention for moderately polar aromatic compounds like the target molecule.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used to ensure the elution of both the main compound and any potential impurities with different polarities. The addition of a small amount of acid (e.g., formic acid or TFA) helps to protonate the basic nitrogen atoms in the pyrimidine and hydrazine moieties, leading to sharper peaks and more reproducible retention times.[2][3]

  • Detector: UV detection is chosen because the pyrimidine ring is a strong chromophore, providing excellent sensitivity. A wavelength of approximately 254 nm is a good starting point for aromatic heterocyclic systems.

Protocol 4.1: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area %).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and identifying volatile or semi-volatile impurities. A key consideration for hydrazine-containing compounds is their potential for thermal degradation or poor chromatographic behavior.[4] Derivatization is often employed to improve volatility and stability.[5][6][7]

Causality Behind Method Choices:

  • Derivatization: Reacting the sample with an aldehyde or ketone (e.g., pentafluorobenzaldehyde or acetone) converts the reactive hydrazine group into a more stable hydrazone.[5][6] This increases thermal stability and volatility, leading to better peak shape and preventing decomposition in the hot GC inlet.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides good general-purpose separation for a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against mass spectral libraries for impurity identification.

Protocol 5.1: GC-MS Analysis with Derivatization
  • Sample Preparation (Derivatization):

    • Dissolve ~0.5 mg of the sample in 0.5 mL of a suitable solvent (e.g., acetonitrile).

    • Add a 1.2 molar excess of pentafluorobenzaldehyde (PFB).

    • Add a catalytic amount of acetic acid (1-2 drops).

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • The resulting solution containing the PFB-hydrazone derivative is ready for injection.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 500 amu
  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to the derivatized product.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion. The expected M+ for the PFB derivative would be the mass of the parent compound (minus 2H) plus the mass of PFB (minus O).

    • Analyze any impurity peaks by comparing their mass spectra against the NIST library.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing rapid confirmation of its chemical structure.

Causality Behind Method Choices:

  • The presence of specific bonds (N-H, C=N, C-Br, etc.) gives rise to characteristic absorption bands in the infrared spectrum.[8] Comparing the observed bands with known frequency ranges for these functional groups confirms the compound's identity. The region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.[9]

Protocol 6.1: FTIR Analysis
  • Sample Preparation:

    • Use a solid-state sampling method such as Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis. Place a small amount of the powdered sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan before analyzing the sample.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3400N-H (Hydrazine)Stretching (often two bands for -NH₂)
2850 - 2960C-H (Methyl)Stretching
~1620N-HBending (Scissoring)
1550 - 1600C=N / C=CRing Stretching (Pyrimidine)[10]
1400 - 1500C-H (Methyl)Bending
550 - 700C-BrStretching[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift of each proton is influenced by neighboring atoms and functional groups.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and chemical environment.[12][13]

Caption: Predicted NMR assignments for this compound.

Protocol 7.1: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize polar compounds and its residual water peak does not typically interfere with signals from exchangeable protons (N-H).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans or more), utilizing proton decoupling.

  • Expected Chemical Shifts (in DMSO-d₆):

SpectrumExpected δ (ppm)MultiplicityAssignment
¹H NMR ~2.3 - 2.5Singlet (s)-CH₃
Broad, variableSinglet (br s)-NH-NH₂ (exchangeable protons)
¹³C NMR ~160 - 165SingletC4, C6 (pyrimidine ring)
~95 - 105SingletC5-Br (pyrimidine ring)
~18 - 22Singlet-CH₃

Note: The signals for the N-H protons can be broad and their chemical shifts can vary significantly with concentration and temperature. They will also exchange with D₂O.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from ResearchGate. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(1), 1-19. [Link]

  • Chauhan, A., & Goyal, M. K. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Journal of Chromatography B, 985, 124-128. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from BioPharma Services Inc. [Link]

  • ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from SIELC Technologies. [Link]

  • Yashin, Y. I., Yashin, A. Y., & Nemtsev, B. E. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 337-357. [Link]

  • Pharmaffiliates. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from Pharmaffiliates. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

Sources

Use of 5-Bromo-4-hydrazino-6-methylpyrimidine in the development of antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 5-Bromo-4-hydrazino-6-methylpyrimidine in the development of novel antimicrobial agents, designed for researchers and drug development professionals.

Introduction: The Prominence of Pyrimidines in Antimicrobial Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including nucleic acids and various natural products.[1][2][3] This inherent biocompatibility, combined with the versatility of its structure for chemical modification, establishes it as a privileged starting point for the design of new therapeutic agents.[3] For decades, scientists have focused on the discovery and structural optimization of pyrimidine derivatives, leading to the identification of numerous compounds with potent antimicrobial profiles.[4][5] These compounds often exhibit their antimicrobial effects by targeting essential microbial enzymes and cellular processes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.[2][3]

Among the various pyrimidine-based precursors, this compound stands out as a particularly versatile and reactive building block. The presence of the hydrazinyl group at the C4 position and a bromine atom at the C5 position provides two key reactive sites for further chemical elaboration. This allows for the construction of a diverse range of fused heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, as well as the formation of Schiff bases, all of which are classes of compounds known to possess significant antimicrobial activities.[6][7][8]

This guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the development of potential antimicrobial agents. It further outlines standard methodologies for the evaluation of their antimicrobial efficacy.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a crucial first step. A common and effective route begins with a commercially available pyrimidine derivative, which is first halogenated and then subjected to nucleophilic substitution with hydrazine.

Protocol 1: Synthesis of this compound

Rationale: This two-step synthesis first introduces a chloro group at the 4-position, which is a good leaving group. The subsequent reaction with hydrazine hydrate allows for the nucleophilic substitution of the chloro group to introduce the desired hydrazinyl moiety. The bromination at the 5-position can be achieved using a suitable brominating agent.

Materials:

  • 4-Chloro-6-methylpyrimidine

  • Hydrazine hydrate (80%)

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-Hydrazino-6-methylpyrimidine

  • In a 250 mL round-bottom flask, dissolve 4-chloro-6-methylpyrimidine (10 mmol) in ethanol (50 mL).

  • To this solution, add hydrazine hydrate (80%, 20 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-hydrazino-6-methylpyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-hydrazino-6-methylpyrimidine (10 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (11 mmol) in small portions to the stirred solution over 30 minutes.

  • Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Application in the Synthesis of Fused Antimicrobial Scaffolds

The strategic positioning of the bromo and hydrazinyl groups on the pyrimidine ring opens up avenues for the synthesis of various heterocyclic compounds with potential antimicrobial activity.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Rationale: The hydrazinyl group of this compound can react with β-dicarbonyl compounds or their equivalents in a condensation reaction, followed by intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.[6][9] The bromine atom can then be used for further functionalization via cross-coupling reactions if desired, or it can be retained as it may contribute to the antimicrobial activity.[10][11]

Materials:

  • This compound

  • Ethyl acetoacetate (or other β-keto esters)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (5 mmol) in ethanol (30 mL).

  • Add ethyl acetoacetate (5.5 mmol) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of Triazolo[4,3-a]pyrimidine Derivatives

Rationale: The reaction of the hydrazinyl group with reagents such as carbon disulfide or isothiocyanates can lead to the formation of a thiosemicarbazide intermediate, which upon cyclization, yields triazolopyrimidine derivatives. These fused heterocyclic systems are known for their broad spectrum of biological activities, including antimicrobial properties.[12][13][14]

Materials:

  • This compound

  • Carbon disulfide (CS₂) or an appropriate isothiocyanate

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (5 mmol) in ethanol (25 mL) containing potassium hydroxide (5.5 mmol) in a round-bottom flask.

  • Add carbon disulfide (6 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-3 hours at room temperature, then heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure triazolopyrimidine derivative.

Protocol 4: Synthesis of Schiff Base Derivatives

Rationale: The hydrazinyl group readily condenses with various aromatic or heteroaromatic aldehydes to form Schiff bases.[8][15] The resulting imine linkage and the extended conjugation often contribute to the biological activity of the molecule.[16][17][18]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (5 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add the substituted benzaldehyde (5 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The purity of the product can be further enhanced by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows starting from the key precursor.

Synthetic_Workflow cluster_0 Synthesis of Fused Heterocycles start 5-Bromo-4-hydrazino- 6-methylpyrimidine pyrazolo Pyrazolo[1,5-a]pyrimidines start->pyrazolo  + β-Ketoester  (e.g., Ethyl Acetoacetate)  Acetic Acid, Reflux triazolo Triazolo[4,3-a]pyrimidines start->triazolo  + CS₂ or Isothiocyanate  KOH, Reflux schiff Schiff Bases start->schiff  + Substituted Aldehyde  Acetic Acid, Reflux

Caption: Synthetic routes from this compound.

Protocols for Antimicrobial Evaluation

Once the target compounds are synthesized and purified, their antimicrobial activity must be assessed. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are standard parameters used to quantify the efficacy of an antimicrobial agent.[19][20][21]

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a widely used and reliable technique for determining MIC values.[14][22]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[19]

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock Solutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick several well-isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing 100 µL of MHB and 100 µL of the bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing 100 µL of MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Protocol 6: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and loops

Procedure:

  • From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) from each well.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.

Visualizing the Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture Use results from MIC test incubate_mbc Incubate at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized pyrimidine derivatives is highly dependent on their structural features. Based on existing literature, some general SAR trends can be inferred:

  • Fused Ring System: The nature of the fused heterocyclic ring (e.g., pyrazole, triazole) significantly influences the antimicrobial spectrum and potency.[7][23]

  • Substituents on Fused Rings: The type and position of substituents on the newly formed rings can dramatically alter activity. For instance, aromatic residues in the pyrazolopyrimidine ring are a significant element influencing antibacterial activity.[10][24] Electron-withdrawing groups on these aromatic rings, such as halogens or nitro groups, have been shown to enhance antibacterial activity in some series.[24][25]

  • The Bromo Group: The bromine atom at the 5-position of the pyrimidine ring can contribute to the overall lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial cell membranes or interact with target enzymes.

  • Schiff Bases: For Schiff base derivatives, the nature of the substituent on the aromatic aldehyde part is crucial. Electron-withdrawing groups can increase the electrophilicity of the imine carbon and may enhance biological activity.[16]

Data Summary Table

The following table provides a template for summarizing the results obtained from the synthesis and antimicrobial evaluation of a series of hypothetical compounds derived from this compound.

Compound IDR-Group (for Schiff Base)Yield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PY-1 Pyrazolo derivative751632
TR-1 Triazolo derivative68816
SB-1 H8264>128
SB-2 4-Cl853264
SB-3 4-NO₂791632
Ciprofloxacin (Reference)-10.5

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential antimicrobial properties. The synthetic routes to pyrazolopyrimidines, triazolopyrimidines, and Schiff bases are straightforward and adaptable, allowing for the creation of diverse chemical libraries for screening. The provided protocols offer a solid foundation for researchers to explore the chemical space around this pyrimidine scaffold in the ongoing search for new and effective antimicrobial agents to combat the growing threat of antibiotic resistance.[4][22][26]

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (n.d.).
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12).
  • Synthesis and antibacterial properties of pyrimidine deriv
  • Review on Antimicrobial Activity of Pyrimidine. (n.d.). ProQuest.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC. (n.d.).
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega.
  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed.
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.).
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.).
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021, January 6). ACS Infectious Diseases.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. (n.d.).
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
  • A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. (n.d.). Benchchem.
  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). Current Medicinal Chemistry.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC. (n.d.).
  • Antimicrobial Susceptibility Testing - St
  • Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry. (2025, August 8).
  • Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases. (2024, November 20).
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). PubMed.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).
  • Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. (n.d.). Scirp.org.
  • Antibacterial Schiff bases of oxalyl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes. (n.d.). PubMed.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
  • Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. (n.d.). PubMed Central.
  • Design and Preparation of Antimicrobial Agents. (2022, December 8). PubMed Central.
  • 3438-58-2|5-Bromo-4-hydrazinyl-6-methylpyrimidine|BLD Pharm. (n.d.). BLD Pharm.
  • Development of Antimicrobial Agents in the Era of New and Reemerging Infectious Diseases and Increasing Antibiotic Resistance. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine with hydrazine. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction, with the C4 position being particularly susceptible to nucleophilic attack.[1] However, achieving a high yield of the desired monosubstituted product while minimizing side reactions, such as di-substitution, requires careful control of reaction parameters. This guide will walk you through the key aspects of this synthesis, from reaction setup to product purification, to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 5-Bromo-4-chloro-6-methylpyrimidine. The chloro-substituent at the 4-position is a good leaving group for the nucleophilic aromatic substitution reaction with hydrazine.

Q2: What is the primary side product to be concerned about in this synthesis?

The most common side product is the di-substituted pyrimidine, where a second molecule of hydrazine displaces another group on the pyrimidine ring or reacts with the product. In syntheses starting from a di-halopyrimidine, the formation of a di-hydrazinylpyrimidine is a significant concern.[1]

Q3: How does the choice of solvent affect the reaction?

Polar protic solvents like ethanol and methanol are commonly used and are effective at solvating the reactants.[2][3] The choice of solvent can influence the reaction rate and selectivity. It is crucial to use anhydrous solvents to prevent unwanted side reactions with water.

Q4: Is a base required for this reaction?

The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often recommended.[2] The base neutralizes the hydrohalic acid (e.g., HCl) that is formed during the reaction, preventing the protonation of hydrazine and maintaining its nucleophilicity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Product Formation: Significant formation of the di-substituted byproduct or other impurities.

  • Loss of Product During Workup: The product may be lost during extraction or purification steps.

  • Poor Quality Starting Materials: Degradation or impurities in the 5-Bromo-4-chloro-6-methylpyrimidine or hydrazine hydrate.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

  • Optimize Reaction Conditions:

    • Temperature: While some protocols suggest refluxing temperatures[3], starting with a lower temperature (0-5 °C) during the addition of hydrazine can improve selectivity and reduce byproduct formation.[2] The reaction can then be allowed to slowly warm to room temperature.

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Typical reaction times can range from 1 to 8 hours.[2][3]

  • Careful Workup: Ensure proper pH adjustment during aqueous workup to minimize product solubility in the aqueous layer. Use an appropriate organic solvent for extraction.

  • Reagent Quality: Use freshly opened or properly stored reagents. The purity of hydrazine hydrate is particularly important.

Problem 2: Significant Formation of Di-substituted Byproduct

This is a common issue in the hydrazinolysis of halopyrimidines.[1]

Causality: The desired monosubstituted product, this compound, can react with another equivalent of hydrazine, especially if there is another leaving group on the pyrimidine ring or if the reaction conditions are too harsh.

Troubleshooting Workflow:

G start High Di-substitution Observed q1 Check Hydrazine Stoichiometry start->q1 a1_yes Was it > 1.2 equivalents? q1->a1_yes Yes a1_no Stoichiometry is appropriate (1.05-1.1 eq.) q1->a1_no No sol1 Reduce Hydrazine to 1.05 - 1.1 equivalents a1_yes->sol1 q2 Review Addition of Hydrazine a1_no->q2 sol1->q2 a2_yes Was the addition rapid? q2->a2_yes Yes a2_no Slow, dropwise addition was performed q2->a2_no No sol2 Add hydrazine solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump a2_yes->sol2 q3 Examine Reaction Temperature a2_no->q3 sol2->q3 a3_yes Was the temperature > 10°C during addition? q3->a3_yes Yes a3_no Temperature was maintained at 0-5°C q3->a3_no No sol3 Maintain temperature at 0-5°C, especially during the addition of hydrazine a3_yes->sol3 end Re-run experiment with optimized parameters a3_no->end sol3->end

Caption: Troubleshooting workflow for minimizing di-substitution.

Problem 3: Product is an Oil or Difficult to Crystallize

Possible Causes:

  • Residual Solvent: Incomplete removal of the reaction solvent or extraction solvent.

  • Impurities: The presence of impurities can inhibit crystallization.

Solutions:

  • Thorough Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent.

  • Purification:

    • Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can improve purity and crystallinity.

    • Column Chromatography: If the product is an oil or cannot be purified by recrystallization, silica gel column chromatography is a viable option. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Triethylamine (TEA)

  • Anhydrous Ethanol (or Methanol)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel or syringe pump

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution and stir for 5-10 minutes.

  • Hydrazine Addition: In a separate flask, prepare a solution of hydrazine hydrate (1.05-1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 30 minutes, and then let it warm to room temperature and stir for an additional 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • To the residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 5-Bromo-4-chloro- 6-methylpyrimidine in Ethanol prep2 Cool to 0-5°C prep1->prep2 prep3 Add Triethylamine prep2->prep3 react1 Slow, dropwise addition of Hydrazine Hydrate prep3->react1 react2 Stir at 0-5°C then warm to room temperature react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Solvent removal react3->workup1 workup2 Aqueous workup and extraction workup1->workup2 workup3 Drying and concentration workup2->workup3 purify Purification (Recrystallization or Chromatography) workup3->purify

Sources

Technical Support Center: 5-Bromo-4-hydrazino-6-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYR-001-B Last Updated: January 15, 2026

Introduction

5-Bromo-4-hydrazino-6-methylpyrimidine is a pivotal building block in medicinal chemistry, primarily utilized for the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other pharmacologically active agents.[1][2] The typical reaction involves the condensation and subsequent cyclization of the hydrazinylpyrimidine with a 1,3-dielectrophilic species (e.g., β-ketoesters, malononitriles) or a one-carbon electrophile followed by oxidation. While this transformation is robust, the inherent reactivity of the starting material can lead to several common side products, complicating purification and reducing yields.

This guide provides in-depth troubleshooting for frequently encountered issues during these reactions, explaining the mechanistic origins of side products and offering validated protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and the crude NMR/LC-MS shows a complex mixture of products. What are the likely culprits?

This is the most common issue and usually points to a combination of several side reactions occurring simultaneously. The primary suspects are dehalogenation, hydrolysis, and oxidative degradation.

Plausible Cause 1: Dehalogenation The bromine atom at the C5 position can be susceptible to removal, especially under basic conditions or in the presence of certain catalysts and reducing agents.

  • Mechanism: The mechanism can be complex, potentially involving nucleophilic aromatic substitution (SNAr) if a strong nucleophile is present, or radical pathways. Trace metals from reagents or reaction vessels can also catalyze hydrodehalogenation in the presence of a hydrogen source (like the solvent or the hydrazine moiety itself).

  • Identification: Look for a mass peak corresponding to [M-Br+H] and a simplified aromatic proton pattern in the ¹H NMR spectrum.

Plausible Cause 2: Hydrolysis The hydrazino group can be displaced by water, particularly at elevated temperatures or under acidic/basic conditions, to form 5-Bromo-4-hydroxy-6-methylpyrimidine.

  • Mechanism: This is a classic nucleophilic aromatic substitution where water or hydroxide acts as the nucleophile. The reaction is often accelerated by acid, which protonates the pyrimidine ring, making it more electrophilic.

  • Identification: The resulting hydroxypyrimidine often has poor solubility in common organic solvents. A mass peak corresponding to [M-N₂H₃+OH] will be observed. The product will also show a characteristic tautomerization between the hydroxy and pyrimidone forms.

Plausible Cause 3: Oxidative Dimerization/Degradation Aryl hydrazines are sensitive to oxidation, which can be initiated by atmospheric oxygen, particularly in the presence of metal ions or under basic conditions.[3][4]

  • Mechanism: Oxidation can lead to the formation of reactive diazene intermediates, which can dimerize or decompose. This often results in the formation of dark, insoluble polymeric materials and a range of difficult-to-characterize small molecule byproducts.[5] In some cases, aryl radicals can be generated from the hydrazine, leading to arylation of other species in the reaction.[6]

  • Identification: The reaction mixture turning dark brown or black is a strong indicator. Insoluble particulates may be observed. The LC-MS may show a complex pattern of high-molecular-weight species.

Troubleshooting & Prevention Protocol
  • Atmosphere Control: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Use solvents that have been thoroughly degassed via sparging with N₂/Ar or through freeze-pump-thaw cycles.

  • Solvent & Reagent Purity: Use anhydrous solvents. Water is a direct participant in hydrolysis. Ensure bases (e.g., K₂CO₃, Et₃N) are dry and of high purity.

  • Temperature Management: Avoid excessive temperatures. If a reaction is sluggish, consider screening alternative solvents or catalysts before significantly increasing the heat, which accelerates hydrolysis and degradation.

  • Base Selection: If dehalogenation is an issue, consider using a non-nucleophilic, sterically hindered base. If using a stronger base like an alkoxide, ensure stoichiometry is precise and the temperature is kept low.

FAQ 2: I'm seeing a significant mass peak at M-79/M-81 (loss of Br). How can I prevent this dehalogenation?

Dehalogenation is a frequent and frustrating side reaction. It leads to the formation of 4-hydrazino-6-methylpyrimidine, which can then react further to produce the de-bromo analog of your target compound, creating a challenging purification problem.

Plausible Causes & Mechanisms:

  • Catalytic Hydrogenation: If using a palladium catalyst for a subsequent cross-coupling step, premature dehalogenation can occur if a hydrogen source is present. The hydrazine moiety itself can sometimes act as a hydrogen donor.

  • Base-Mediated Decomposition: Certain bases can promote pathways that lead to halogen loss. For example, in DMF at high temperatures, the solvent can decompose to generate formate, which can act as a hydride source.

  • Radical Reactions: As mentioned, trace metals can initiate single-electron transfer processes to form an aryl radical, which then abstracts a hydrogen atom from the solvent or another reagent.

Workflow for Minimizing Dehalogenation

The following workflow diagram illustrates the decision-making process to troubleshoot dehalogenation.

Dehalogenation_Troubleshooting start Dehalogenation Observed (M-Br Peak) cond1 Using Pd Catalyst? start->cond1 cond2 Reaction in DMF at >100 °C? cond1->cond2 No sol1 Screen Ligands/Catalysts (e.g., use P(t-Bu)3) Lower H₂ source cond1->sol1 Yes cond3 Using Strong Base (e.g., NaH, t-BuOK)? cond2->cond3 No sol2 Switch Solvent (e.g., Dioxane, Toluene) Lower Temperature cond2->sol2 Yes sol3 Use Weaker Base (e.g., K₂CO₃, DIPEA) Add Base Slowly at 0 °C cond3->sol3 Yes sol_gen Degas Solvents Thoroughly Use High-Purity Reagents cond3->sol_gen No end Dehalogenation Minimized sol1->end sol2->end sol3->end sol_gen->end

Caption: Troubleshooting workflow for dehalogenation side products.

FAQ 3: My reaction mixture turned dark brown/black and produced insoluble material. What is this and is my product lost?

A dark color change, especially to brown or black, is a classic sign of hydrazine oxidation and subsequent decomposition.[3]

Plausible Causes & Mechanisms:

  • Air (O₂) Oxidation: This is the most common cause. The N-N bond in hydrazines can be readily oxidized, particularly under basic conditions or in the presence of catalytic amounts of transition metals (e.g., Cu, Fe from spatulas or reagents).[4]

  • Reaction Pathway: The oxidation likely proceeds through a diazene (HN=NH-Ar) intermediate. These species are highly reactive and can undergo further reactions, including dimerization and polymerization, leading to insoluble, deeply colored materials. The desired product may still be present in the soluble portion of the mixture, but yields will be compromised.

The diagram below illustrates the main desired reaction versus the oxidative side reaction.

Caption: Competing desired cyclization and oxidative degradation pathways.

Mitigation Protocol for Oxidative Decomposition
  • Inert Atmosphere is Critical: Before adding any reagents, thoroughly purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Degas Solvents: Use a robust degassing method. For small scales (<100 mL), sparging with an inert gas for 15-20 minutes is effective. For larger scales or more sensitive reactions, three freeze-pump-thaw cycles are recommended.

  • Use of Antioxidants (with caution): In some specific cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress radical-mediated decomposition. However, this should be tested on a small scale as it may interfere with the desired reaction.

  • Purification: If decomposition has occurred, the insoluble material should be removed by filtration (e.g., through Celite®) before workup and chromatography. The desired product is often still recoverable from the filtrate.

Summary Table of Common Side Products
Side Product NameChemical StructureMolecular Weight ( g/mol )Identification NotesConditions Favoring Formation
4-Hydrazino-6-methylpyrimidine C₅H₈N₄136.15MS: M-Br+H. ¹H NMR: Absence of one aromatic proton signal, potential upfield shift of remaining proton.Basic conditions, presence of reducing agents or catalysts (e.g., Pd), high temperatures.
5-Bromo-4-hydroxy-6-methylpyrimidine C₅H₅BrN₂O204.01MS: M-N₂H₃+OH. Often insoluble in CDCl₃. May show broad OH/NH peaks in NMR.Presence of water, acidic or basic catalysis, high temperatures.
Oxidative Dimers / Polymers N/A (Mixture)High MWDark, insoluble solids. Complex, unresolved signals in analytical data.Presence of O₂ (air), trace metal contaminants, basic conditions.

References

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Sci-Hub. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4‐d]pyrimidines. Wiley Online Library. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH). Available at: [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]

  • Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine). YouTube. Available at: [Link]

  • Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Publications. Available at: [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize this critical reaction effectively.

Section 1: Understanding the Core Reaction Mechanism

The synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material is typically 5-Bromo-4-chloro-6-methylpyrimidine.

The Chemistry Explained: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing chloro and bromo substituents, making the carbon at the C4 position highly susceptible to nucleophilic attack. Hydrazine hydrate, a potent nucleophile, attacks this electrophilic carbon, leading to the formation of a Meisenheimer complex—a negatively charged intermediate. The complex then stabilizes by expelling the chloride ion, which is a good leaving group, to yield the desired product.[1]

SNAr_Mechanism Start 5-Bromo-4-chloro- 6-methylpyrimidine (Electrophile) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Product 5-Bromo-4-hydrazino- 6-methylpyrimidine Intermediate->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: The SNAr pathway for hydrazinolysis of a halopyrimidine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Answer: Low yield is a multifaceted problem often stemming from issues with reactants, reaction conditions, or work-up procedures.

  • Primary Cause - Reactant Quality: The purity of your starting material, 5-Bromo-4-chloro-6-methylpyrimidine, is paramount. Impurities can inhibit the reaction. Similarly, the concentration of your hydrazine hydrate solution should be verified; older stock can absorb CO₂ from the air, reducing its effective concentration.

  • Troubleshooting Steps:

    • Verify Starting Material: Confirm the purity of 5-Bromo-4-chloro-6-methylpyrimidine via NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography before use.

    • Use Fresh Hydrazine: Employ a recently purchased and properly stored bottle of hydrazine hydrate.

    • Check for Competing Reactions: In some cases, pyrimidine rings can undergo ring-opening upon treatment with hydrazine under harsh conditions (e.g., high heat), leading to complex mixtures and low yields of the desired product.[2][3] If you are using elevated temperatures, this is a strong possibility.

    • Optimize Temperature: The reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, but may require warming to room temperature or gentle heating (e.g., 40-50 °C) to proceed to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine if the reaction is stalling at a lower temperature.

Question 2: I'm observing a significant amount of an impurity that appears to be a di-substituted product. How can I minimize this?

Answer: The formation of a di-substituted byproduct is a classic challenge in reactions involving poly-halogenated heterocycles and strong nucleophiles.[1]

  • Primary Cause - Stoichiometry and Local Concentration: This "over-addition" occurs when a second molecule of hydrazine displaces the bromo-substituent at the C5 position or, more complexly, forms bis-adducts. This is heavily favored by using a large excess of hydrazine or by adding the hydrazine too quickly.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical parameter. Reduce the equivalents of hydrazine hydrate. While a slight excess is needed to drive the reaction, start with a ratio of 1.1 to 1.2 equivalents relative to the halopyrimidine.

    • Slow Addition: Add the hydrazine hydrate solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a low concentration of the nucleophile, favoring the more reactive C4-Cl substitution and minimizing the secondary reaction at C5-Br.

    • Maintain Low Temperature: Perform the addition of hydrazine at a low temperature (0-5 °C). This reduces the reaction rate, increasing the selectivity for the more kinetically favored mono-substitution.[5]

Question 3: My reaction stalls and never reaches full completion, even after several hours. What should I investigate?

Answer: An incomplete reaction points towards insufficient activation energy, poor reagent solubility, or deactivation of reactants.

  • Primary Cause - Suboptimal Conditions: The chosen solvent may not adequately dissolve the starting material, or the temperature may be too low to overcome the activation energy barrier for the final percentage of the material.

  • Troubleshooting Steps:

    • Solvent Choice: While ethanol or methanol are common, consider a solvent that provides better solubility for your starting material at the reaction temperature, such as isopropanol or 2-MeTHF.[6]

    • Moderate Temperature Increase: Once the initial exothermic addition of hydrazine is complete, slowly warm the reaction to room temperature and monitor by TLC. If the reaction remains stalled, gently heat the mixture to 40-60 °C.[4]

    • Inclusion of a Base: The reaction generates HCl as a byproduct. While excess hydrazine can act as a scavenger, the formation of hydrazinium hydrochloride can alter the reaction environment. The addition of a non-nucleophilic base like triethylamine (1.1 eq) can neutralize the acid as it forms, potentially improving reaction rates.[5]

Question 4: I'm struggling with the work-up. The product seems to be lost or is difficult to purify.

Answer: The product, this compound, is a solid with specific solubility properties that must be managed during isolation.

  • Primary Cause - Premature Precipitation & Emulsions: The product often precipitates directly from the reaction mixture upon formation or cooling. If the work-up involves quenching with water, the product will crash out. Emulsions can also form during aqueous extractions if not handled correctly.

  • Troubleshooting Steps:

    • Isolation by Filtration: The most straightforward method is to cool the reaction mixture thoroughly, which should induce precipitation of the product. The solid can then be collected by vacuum filtration.

    • Washing the Precipitate: Wash the filtered solid with a cold solvent in which the product has low solubility but impurities do. Cold water is excellent for removing excess hydrazine salts. A subsequent wash with a cold, non-polar solvent like diethyl ether can remove organic impurities.

    • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

Section 3: Key Parameter Optimization (FAQs)

Q: What is the optimal stoichiometry for hydrazine hydrate? A: Start with 1.1-1.2 equivalents . This provides a slight excess to ensure complete conversion of the starting material without significantly promoting di-substitution. Using more than 1.5 equivalents drastically increases the risk of side product formation.[1]

Q: Which solvent is best? A: Polar protic solvents are standard. Ethanol is a reliable first choice due to its good balance of solubility for the reactants and ease of removal. Methanol and isopropanol are also effective alternatives.[5][6]

Q: What is the ideal temperature profile for the reaction? A: A two-stage temperature profile is recommended.

  • Addition Phase: 0-5 °C to control the exotherm and maximize selectivity.[5]

  • Reaction Phase: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. If TLC shows incomplete conversion, gentle heating to 40-60 °C can be applied.

Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v). The product is more polar than the starting material and will have a lower Rf value. Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the same plate for clear comparison.

ParameterRecommendationRationale
Starting Material 5-Bromo-4-chloro-6-methylpyrimidineThe chloro group at C4 is an excellent leaving group for SNAr.
Nucleophile Hydrazine Hydrate (1.1-1.2 eq.)Slight excess drives reaction; minimizes di-substitution.[1]
Solvent Ethanol or MethanolGood solubility for reactants, easy to remove.[5]
Temperature 0-5 °C (addition), then RT to 50 °CControls exotherm and selectivity, then drives to completion.
Base (Optional) Triethylamine (1.1 eq.)Scavenges HCl byproduct, can improve reaction rate.[5]
Monitoring TLC (e.g., 1:1 Ethyl Acetate:Hexane)Tracks disappearance of starting material and appearance of product.

Section 4: Standard Operating Protocol (SOP)

Disclaimer: This protocol is a guideline. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Hydrazine is toxic and a suspected carcinogen; handle with extreme care.[4]

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq.)

  • Hydrazine hydrate (~64% solution, 1.2 eq.)

  • Ethanol (anhydrous)

  • Triethylamine (optional, 1.1 eq.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-Bromo-4-chloro-6-methylpyrimidine and anhydrous ethanol (approx. 10 mL per gram of starting material).

  • Cool the resulting suspension to 0-5 °C in an ice-water bath.

  • If using, add triethylamine to the cold reaction mixture.

  • In a separate container, dilute the hydrazine hydrate with a small amount of ethanol.

  • Using a dropping funnel or syringe pump, add the hydrazine solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for another 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • If the reaction is incomplete, heat the mixture to 50 °C and hold for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0-5 °C to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (to remove salts) and then cold diethyl ether (to remove non-polar impurities).

  • Dry the resulting solid under vacuum to yield this compound.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common issues during the synthesis.

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Benchchem. (n.d.). Minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines.
  • CD Biosynsis. (n.d.). Pyrimidine Biosynthesis.
  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • JSS College of Arts, Commerce and Science. (2018). Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives.
  • DAV University. (n.d.). Biosynthesis of Pyrimidine Ribonucleotides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Organic Syntheses. (n.d.). Procedure for (E)-(2-Chlorobenzylidene)hydrazine.
  • PubMed Central. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • PubChemLite. (n.d.). 5-bromo-4-hydrazinylpyrimidine.
  • Chemrio. (n.d.). 5-bromo-4-hydrazino-6-(trifluoromethyl)pyrimidine.
  • SpectraBase. (n.d.). 5-bromo-4-hydrazino-6-phenylpyrimidine.
  • MDPI. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
  • BLD Pharm. (n.d.). 5-Bromo-4-hydrazinyl-6-methylpyrimidine.
  • NIH. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Journal of the Chemical Society C: Organic. (1967). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides.
  • ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate.
  • Australian Journal of Chemistry. (1975). The hydrazinolysis of heterocyclic compounds. I. 1,4,6-Trimethylpyrimidine-2(1H)-thione and related compounds.
  • ChemicalBook. (n.d.). This compound CAS#: 3438-58-2.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
  • ResearchGate. (2018). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.
  • PubMed Central. (2020). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • CymitQuimica. (n.d.). 5-Bromo-2-hydrazinopyrimidine.
  • Preprints.org. (2021). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl.
  • BLDpharm. (n.d.). 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine.

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Challenges in the purification of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-hydrazino-6-methylpyrimidine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic intermediate. The unique chemical nature of this compound, particularly the presence of the reactive hydrazino group, presents specific challenges that require careful consideration during isolation and purification. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the nucleophilic substitution of a 4-substituted pyrimidine (like 5-Bromo-4-chloro-6-methylpyrimidine) with hydrazine.[1]

Common Impurities Include:

  • Unreacted Starting Material: Residual 5-Bromo-4-chloro-6-methylpyrimidine is a frequent impurity. It is significantly less polar than the desired product.

  • Hydrolyzed Starting Material: 5-Bromo-4-hydroxy-6-methylpyrimidine can form if moisture is present during the synthesis or workup of the chloro-precursor.[2] This impurity is more polar than the product.

  • Bis-substituted Hydrazine: A common side-product where two molecules of the pyrimidine react with one molecule of hydrazine, forming a dimer. This impurity is much larger and generally less polar than the desired product.

  • Oxidation Products: The hydrazino group is susceptible to oxidation, which can lead to a variety of colored impurities, especially upon exposure to air and light over time.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, isopropanol, THF) may be retained in the final product.

Q2: How should I properly store this compound to ensure its stability?

A2: Due to the oxidatively sensitive hydrazino moiety, proper storage is critical to maintain purity and prevent degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize oxidation.

  • Temperature: Refrigeration (2-8 °C) is highly recommended to slow the rate of potential degradation pathways.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: Which analytical techniques are most effective for assessing the purity of my compound?

A3: A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[3] A reverse-phase C18 column is typically effective. The mobile phase often consists of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is invaluable for confirming the structural identity of the main component and identifying impurities.[4] It can detect residual solvents and structurally distinct process impurities.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and guiding purification strategies like column chromatography.[5][6] A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Purification Challenges

Problem 1: My isolated product is a discolored oil or a low-melting, sticky solid instead of a crystalline powder.

This issue almost always points to the presence of significant impurities or residual solvent.

Root Cause Analysis & Solution Pathway:

  • Assess Purity: First, analyze the crude material by TLC or HPLC to understand the number and nature of the impurities.

  • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product. The key is finding a suitable solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization can be done by scratching the inside of the flask with a glass rod. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Problem 2: My TLC plate shows multiple spots. One major spot is at the baseline, and another is very close to the solvent front.

This indicates a complex mixture containing both highly polar and non-polar impurities.

Root Cause Analysis & Solution Pathway:

A spot at the baseline (Rf ≈ 0) suggests a highly polar impurity (like a salt or hydrolyzed starting material). A spot near the solvent front (Rf ≈ 1) indicates a non-polar impurity (like the bis-substituted dimer or unreacted chloro-precursor). In such cases, column chromatography is the preferred purification method.[8][9]

G

Step-by-Step Flash Column Chromatography Protocol:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (hexanes or dichloromethane) and a polar solvent (ethyl acetate or methanol).[5]

    • Crucial Tip: The basic hydrazino group can cause significant peak tailing on acidic silica gel. To counteract this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent.[5] This will give you sharper peaks and better separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated solution (wet loading).

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: My compound appears pure by NMR, but the yield is extremely low.

Low yield can result from mechanical losses or chemical degradation during the purification process.

Root Cause Analysis & Solution Pathway:

  • Aqueous Workup Losses: The product is somewhat polar and can have partial solubility in water. During the extraction phase, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) can help ensure the hydrazino group is deprotonated, making the compound less water-soluble and easier to extract into an organic solvent.

  • Degradation on Silica: Prolonged exposure to acidic silica gel can sometimes degrade sensitive compounds. If you suspect this is happening, you can either:

    • Use a less acidic stationary phase like neutral alumina.[7]

    • Minimize the contact time by running the column quickly (hence "flash" chromatography).

    • Deactivate the silica gel beforehand by pre-treating it with a solution containing triethylamine.

  • Volatility: While not highly volatile, some product loss can occur if it is dried under high vacuum at elevated temperatures for an extended period. Dry at room temperature under vacuum.

Data & Protocols

Table 1: Physicochemical & Analytical Data
ParameterValueReference / Notes
CAS Number 3438-58-2[10]
Molecular Formula C₅H₇BrN₄[10]
Molecular Weight 203.04 g/mol [10]
Appearance Off-white to light yellow crystalline solidTypical observation
Melting Point Varies with purity; reported values differCheck supplier CoA
TLC Mobile Phase Ethyl Acetate / Hexanes (1:1) + 0.5% TriethylamineGood starting point
HPLC System C18 column, Acetonitrile/Water gradient[3]
Diagram: Troubleshooting Logic

G

References

  • Benchchem. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3.
  • Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
  • ACS Publications. Paper Chromatography of Purine and Pyrimidine Derivatives of Yeast Ribonucleic Acid. Journal of the American Chemical Society.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • MDPI. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules.
  • ChemicalBook. 5-Bromo-2,4-dichloro-6-methylpyrimidine synthesis.
  • MDPI. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules.
  • ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Request PDF.
  • ResearchGate. Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine.
  • NIH PubMed Central. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • Guidechem. What is 5-Bromo-2-chloro-4-methylpyrimidine and its applications?.
  • PubMed. Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a].
  • BLD Pharm. 3438-58-2|5-Bromo-4-hydrazinyl-6-methylpyrimidine.
  • ResearchGate. Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA.
  • Royal Society of Chemistry. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed).
  • BLDpharm. 69696-36-2|5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine.
  • ChemicalBook. 3438-58-2 CAS Manufactory.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Benchchem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • PubChem. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863.
  • TSI Journals. An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • Smolecule. Buy 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine | 785777-95-9.
  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • ChemScene. 3438-52-6 | 5-Bromo-4-hydroxy-6-methylpyrimidine.

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5-Bromo-4-hydrazino-6-methylpyrimidine stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support guide for 5-Bromo-4-hydrazino-6-methylpyrimidine. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers to common questions regarding the stability, storage, and handling of this reactive intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns we receive about this compound, providing explanations grounded in the compound's chemical nature.

Q1: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?

A change in color from its typical off-white or light-yellow appearance to a more pronounced yellow or brown is a primary indicator of degradation. This is most commonly due to oxidation of the hydrazine moiety.[1][2] Hydrazine derivatives are susceptible to aerial oxidation, a reaction that can be accelerated by exposure to light and moisture.[3]

  • Expert Recommendation: While minor color changes may not significantly impact purity for some initial screening applications, we strongly advise against using discolored material for sensitive, quantitative, or late-stage synthetic work. The presence of oxidized impurities can lead to inconsistent reaction yields, unexpected side products, and difficulty in purification. For critical applications, using a fresh, properly stored vial is the best practice.

Q2: What are the optimal long-term storage conditions for solid this compound?

Based on the known reactivity of hydrazine derivatives and general best practices for halogenated pyrimidines, proper storage is critical to maximize shelf-life and ensure experimental reproducibility.[4][5]

  • Causality: The primary degradation pathways are oxidation and potentially hydrolysis.[1][3] Cold temperatures slow down the kinetics of these reactions, an inert atmosphere prevents oxidation, and protection from light minimizes photo-catalytic degradation.[6]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive hydrazine group.[7]
Light Protect from Light (Amber Vial)Prevents photo-decomposition.[1]
Moisture Tightly Sealed ContainerMinimizes hydrolysis and moisture-catalyzed oxidation.

Q3: I've prepared a stock solution of the compound in DMSO. How long can I store it and under what conditions?

Solutions are generally less stable than the solid material. The solvent can facilitate degradation pathways that are slow in the solid state. While DMSO is a common solvent, be aware that even anhydrous grades can absorb atmospheric moisture.

  • Expert Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, we recommend the following:

    • Storage Temperature: Store at -20°C or -80°C.

    • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution.

    • Inert Atmosphere: Before sealing and freezing, flush the headspace of the vial with a dry, inert gas like argon or nitrogen.[8]

    • Shelf-Life: Use stored solutions within 1-2 weeks for best results. Visually inspect for color changes or precipitation before each use.

Q4: My reaction with this compound is giving low or no yield. What are the likely causes related to the reagent?

Assuming other reaction parameters (reagents, solvent, temperature) are correct, low yield is often traced back to the quality and handling of the this compound.

  • Troubleshooting Logic: The hydrazine group is the primary reactive site for many subsequent reactions (e.g., cyclization to form pyrazolopyrimidines). If this group has been compromised, the reagent will be inactive.

Below is a troubleshooting workflow to diagnose the issue.

G start Low / No Yield check_reagent 1. Check Reagent Appearance: Is the solid discolored (yellow/brown)? start->check_reagent reagent_bad Reagent likely oxidized. Procure fresh material. check_reagent->reagent_bad Yes reagent_ok Reagent appears OK. Proceed to handling check. check_reagent->reagent_ok No check_handling 2. Review Handling Protocol: Was the reaction set up under an inert atmosphere? reagent_ok->check_handling handling_bad Aerial oxidation during reaction is likely. Implement inert atmosphere techniques. check_handling->handling_bad No handling_ok Handling appears correct. Proceed to solvent check. check_handling->handling_ok Yes check_solvent 3. Check Solvent Quality: Was a dry, degassed solvent used? handling_ok->check_solvent solvent_bad Solvent may contain O₂ or H₂O, causing degradation. Use fresh, properly prepared solvent. check_solvent->solvent_bad No solvent_ok Reagent integrity is likely not the issue. Investigate other reaction parameters (temperature, stoichiometry, other reagents). check_solvent->solvent_ok Yes

Caption: Troubleshooting workflow for poor reaction yield.

Part 2: Experimental Protocols

Adherence to proper technique is essential when working with air- and moisture-sensitive compounds.[9][10] The following protocols provide a self-validating system for handling this compound.

Protocol 1: Weighing and Dispensing the Solid Compound

This protocol minimizes atmospheric exposure during the critical weighing step.

  • Preparation: Allow the sealed container of this compound to warm to room temperature in a desiccator (~30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Flush: Set up a balance in a location where you can direct a gentle stream of inert gas (argon or nitrogen) over the weighing vessel.

  • Quick Dispensing: Briefly open the container and quickly transfer an approximate amount of the solid to your tared weighing vessel. Do not leave the main container open.

  • Seal and Purge: Immediately reseal the main container, flush the headspace with inert gas, and wrap the seal with parafilm before returning it to 2-8°C storage.

  • Final Weighing: Record the precise weight of the dispensed solid. For maximum accuracy and protection, this entire process can be performed inside a glove box.[11]

Protocol 2: Preparation of a Stock Solution under Inert Atmosphere

This protocol uses standard Schlenk line techniques to prepare a solution that is protected from atmospheric oxygen.[7]

  • Glassware Preparation: Dry a suitable Schlenk flask or vial with a magnetic stir bar in an oven (e.g., 125°C overnight) and allow it to cool under vacuum or in a stream of dry inert gas.[8]

  • Solid Addition: Quickly add the pre-weighed this compound to the flask.

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask by connecting it to the vacuum manifold of a Schlenk line, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the atmosphere is fully inert.

  • Solvent Addition: Use a dry, degassed solvent. To degas the solvent, bubble argon or nitrogen through it for at least 30 minutes.[12] Using a dry syringe, pierce the septum and transfer the desired volume of degassed solvent into the flask.

  • Dissolution: Stir the mixture under a positive pressure of inert gas (as indicated by an oil bubbler) until the solid is fully dissolved.

  • Storage/Use: The solution can be used directly from the Schlenk flask via syringe transfer or aliquoted into smaller, septum-sealed vials for storage, ensuring the headspace of each vial is purged with inert gas before sealing.

Part 3: Potential Degradation Mechanisms

Understanding how the molecule can degrade is key to preventing it. The two primary non-metabolic degradation routes are oxidation and hydrolysis.

G cluster_0 Primary Degradation Pathways cluster_1 Consequences parent This compound oxidized Oxidized Species (e.g., Diazene, loss of N₂) parent->oxidized [O₂], light, metal ions hydrolyzed Hydrolysis Product (5-Bromo-4-hydroxy-6-methylpyrimidine) parent->hydrolyzed H₂O, acid/base catalysis consequence Loss of Reactivity Inconsistent Results Formation of Impurities oxidized->consequence hydrolyzed->consequence

Caption: Potential degradation pathways for the compound.
  • Oxidation: The hydrazine moiety (-NHNH₂) is a reducing agent and is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of a diazene intermediate, which can further decompose, potentially leading to the loss of dinitrogen gas and the formation of 5-bromo-6-methylpyrimidine. This process is often catalyzed by trace metal ions and light.[3]

  • Hydrolysis: The C4-hydrazine bond is potentially susceptible to hydrolysis, which would replace the hydrazine group with a hydroxyl group, yielding 5-Bromo-4-hydroxy-6-methylpyrimidine. This is more likely to occur in aqueous solutions, especially under non-neutral pH conditions.

By understanding these vulnerabilities, the rationale behind the stringent storage and handling protocols becomes clear: each step is designed to mitigate these specific degradation pathways.

References

  • BenchChem.
  • BenchChem.
  • Defense Technical Information Center. Safety and Handling of Hydrazine.
  • BenchChem. Common pitfalls in handling air-sensitive reagents for synthesis.
  • University of New Mexico.
  • University of California, Santa Barbara.
  • Laboratory Safety Standard Oper
  • ChemScene. Safety Data Sheet: 2-Amino-5-bromo-4,6-dimethylpyrimidine.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Wikipedia. Pyrimidine.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Acros Organics.
  • Fauske & Associates.
  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134.
  • Fisher Scientific.
  • Sigma-Aldrich.

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this medicinally important heterocyclic scaffold. Drawing from established literature and practical laboratory experience, this resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to empower you to overcome synthetic hurdles and achieve your target compounds with higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in the Cyclization of 5-Aminopyrazoles with Formamide

Question: I am attempting to synthesize a pyrazolo[3,4-d]pyrimidin-4-one from a 5-aminopyrazole-4-carboxamide using formamide, but I am observing very low yields or recovering my starting material. What are the potential causes and how can I improve the outcome?

Answer:

This is a common issue often related to reaction conditions and the purity of the starting materials. The cyclization of 5-aminopyrazoles with formamide typically requires high temperatures (180-190 °C) and prolonged reaction times, which can lead to decomposition of starting materials or products.[1]

Causality and Troubleshooting Steps:

  • Inadequate Reaction Temperature and Time: The cyclization is a dehydration reaction that requires significant thermal energy.

    • Protocol: Ensure your reaction is heated to the appropriate temperature (typically 180-190 °C) and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature in small increments or extend the reaction time. However, be mindful of potential decomposition at excessively high temperatures.

  • Purity of 5-Aminopyrazole Starting Material: Impurities in the 5-aminopyrazole can interfere with the cyclization. For instance, residual reagents from the synthesis of the aminopyrazole, such as hydrazine or malononitrile derivatives, can lead to side reactions.

    • Protocol: Purify the 5-aminopyrazole starting material meticulously before use. Recrystallization or column chromatography are effective methods.[1] Characterize the purified starting material by NMR and melting point to ensure its identity and purity.

  • Decomposition at High Temperatures: The high temperatures required for formamide cyclization can sometimes lead to the degradation of sensitive substrates or products.

    • Protocol: If decomposition is suspected, consider alternative, milder cyclization reagents.

Alternative Cyclization Strategies:

ReagentTypical ConditionsAdvantages
Triethyl orthoformate / Acetic AnhydrideReflux in acetic anhydrideMilder conditions, often good yields.[2]
Formic AcidRefluxCan be effective, but may require longer reaction times.[3][4]
Vilsmeier Reagent (POCl₃/DMF) followed by cyclizationTwo-step, variable temperatureVersatile for introducing substituents.[5][6]

Experimental Protocol: Cyclization using Triethyl Orthoformate

  • To a solution of the 5-aminopyrazole-4-carboxamide (1 equivalent) in acetic anhydride (5-10 volumes), add triethyl orthoformate (1.5-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to afford the crude pyrazolo[3,4-d]pyrimidin-4-one.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

graph Cyclization_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Low/No Yield in\nFormamide Cyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Verify Reaction\nTemperature (180-190°C)"]; Check_Purity [label="Assess Purity of\n5-Aminopyrazole"]; Consider_Decomp [label="Suspect Decomposition?"]; Optimize_Conditions [label="Optimize Temperature\nand Reaction Time"]; Purify_SM [label="Purify Starting Material\n(Recrystallization/Chromatography)"]; Alt_Reagents [label="Use Alternative\nCyclization Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; TEOF [label="Triethyl Orthoformate/\nAcetic Anhydride"]; Formic_Acid [label="Formic Acid"]; Vilsmeier [label="Vilsmeier Reagent"]; Success [label="Successful Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Start -> Check_Purity; Start -> Consider_Decomp; Check_Temp -> Optimize_Conditions; Optimize_Conditions -> Success; Check_Purity -> Purify_SM; Purify_SM -> Success; Consider_Decomp -> Alt_Reagents; Alt_Reagents -> TEOF; Alt_Reagents -> Formic_Acid; Alt_Reagents -> Vilsmeier; TEOF -> Success; Formic_Acid -> Success; Vilsmeier -> Success; }

Figure 1. Troubleshooting workflow for low-yield formamide cyclization.

Issue 2: Poor Regioselectivity in N-Alkylation of Pyrazolo[3,4-d]pyrimidin-4-ones

Question: I am trying to alkylate my pyrazolo[3,4-d]pyrimidin-4-one, but I am getting a mixture of N-alkylated isomers that are difficult to separate. How can I control the regioselectivity of this reaction?

Answer:

The pyrazolo[3,4-d]pyrimidin-4-one core has multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors of the substrate and the electrophile, as well as the reaction conditions (base, solvent, and temperature).

Causality and Key Factors:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. The substituents on the pyrazole and pyrimidine rings play a crucial role in directing the incoming electrophile.

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by the substituents on the heterocyclic core, affects their nucleophilicity.

  • Reaction Conditions: The choice of base and solvent can significantly alter the regiochemical outcome. For instance, different bases can lead to the formation of different nucleophilic species (e.g., neutral molecule vs. anion), which can have different reactivity profiles.

Strategies for Controlling Regioselectivity:

  • Choice of Base and Solvent: This is often the most critical factor.

    • For N1-Alkylation: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1 alkylation. Potassium carbonate (K₂CO₃) in DMF can also be effective.

    • For N2-Alkylation: Achieving selective N2-alkylation can be more challenging and is often substrate-dependent. In some cases, using a weaker base or changing the solvent to a less polar one can influence the selectivity.

  • Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent are important.

    • Sterically Bulky Electrophiles: Using a sterically demanding alkylating agent can enhance selectivity by favoring attack at the less hindered nitrogen.

  • Protecting Groups: In complex cases, a protecting group strategy may be necessary to block one of the reactive nitrogen atoms, perform the alkylation at the desired position, and then deprotect.

Experimental Protocol: Regioselective N1-Alkylation

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) and anhydrous DMF (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkylating agent (1.1-1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

graph N_Alkylation_Regioselectivity { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Mixture of\nN-Alkylated Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Factors [label="Controlling Factors"]; Sterics [label="Steric Hindrance"]; Electronics [label="Electronic Effects"]; Conditions [label="Reaction Conditions"]; Strategies [label="Control Strategies"]; Base_Solvent [label="Optimize Base\nand Solvent"]; Alkylating_Agent [label="Select Appropriate\nAlkylating Agent"]; Protecting_Groups [label="Use Protecting\nGroups"]; N1_Selective [label="N1-Alkylation Favored", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Selective [label="N2-Alkylation Favored", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Factors; Factors -> Sterics; Factors -> Electronics; Factors -> Conditions; Start -> Strategies; Strategies -> Base_Solvent; Strategies -> Alkylating_Agent; Strategies -> Protecting_Groups; Base_Solvent -> N1_Selective [label="NaH/DMF or\nK₂CO₃/DMF"]; Base_Solvent -> N2_Selective [label="Substrate Dependent"]; Alkylating_Agent -> N1_Selective [label="Bulky Electrophile"]; }

Figure 2. Factors and strategies for controlling N-alkylation regioselectivity.

Issue 3: Difficulty in Purifying the Final Pyrazolo[3,4-d]pyrimidine Product

Question: My reaction to synthesize a substituted pyrazolo[3,4-d]pyrimidine appears to have worked, but I am struggling to purify the final product. I see multiple spots on TLC, and column chromatography is not giving me a clean product. What are some effective purification strategies?

Answer:

Purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to the presence of closely related impurities, such as unreacted starting materials, regioisomers, or byproducts from side reactions. A systematic approach to purification is essential.

Troubleshooting Purification:

  • Identify the Impurities: Before attempting purification, it is crucial to have an idea of the potential impurities.

    • TLC Analysis: Co-spot your crude reaction mixture with authentic samples of your starting materials on a TLC plate. This will help you identify if unreacted starting materials are present.

    • NMR of Crude Product: A proton NMR of the crude product can often reveal the presence of major impurities and help in their identification.

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent (gradient elution) is often more effective than isocratic elution for separating closely running spots.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product). The quality and activity of the silica gel can also impact separation.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material.

    • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent pair. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) to find the optimal conditions.

  • Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction can be a powerful purification tool. For example, if your product is neutral but you have acidic or basic impurities, you can use an aqueous acid or base wash to remove them.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in the minimum amount of a suitable hot solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

References

  • Yen, W.-P., Tsai, S.-E., Uramaru, N., Takayama, H., & Wong, F. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Yen, W.-P., Tsai, S.-E., Uramaru, N., Takayama, H., & Wong, F. F. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Semantic Scholar. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central (PMC). [Link]

  • Ben-Abdelouahab, M., Gueddou, A., Chibani, F., Souissi, Y., Zouchoune, B., & Berredjem, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed Central (PMC). [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Ben-Abdelouahab, M., Gueddou, A., Chibani, F., Souissi, Y., Zouchoune, B., & Berredjem, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Gaber, M. A., & El-Gaby, M. S. A. (2009). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed. [Link]

  • (2023). N-methylation of pyrazole. Reddit. [Link]

  • Wu, T. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • Yen, W.-P., Tsai, S.-E., Uramaru, N., Takayama, H., & Wong, F. F. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PubMed Central (PMC). [Link]

  • (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

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  • Ben-Abdelouahab, M., Gueddou, A., Chibani, F., Souissi, Y., Zouchoune, B., & Berredjem, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [Link]

  • Kumar, V., & Aggarwal, R. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central (PMC). [Link]

  • Lee, J. H., Kim, D. H., Lee, J., & Park, C. H. (2021). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Reagents... ResearchGate. [Link]

  • Shamroukh, A. H. (2005). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health (NIH). [Link]

  • El-Gohary, N. S., & Shaaban, M. M. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Sun, Z., & Yu, S. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. M. (2021). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Ben-Abdelouahab, M., Gueddou, A., Chibani, F., Souissi, Y., Zouchoune, B., & Berredjem, M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health (NIH). [Link]

  • Al-Azmi, A. (2020). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]

  • Patel, K. D., & Patel, H. D. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Scientific Research. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]

  • (2017). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. [Link]

  • Yen, W.-P., Tsai, S.-E., Uramaru, N., Takayama, H., & Wong, F. F. (2017). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. [Link]

  • Frolova, E. V., & Belskaya, N. P. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • K-R., A., J., D., & D., M. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

  • Al-Amiery, A. A. (2022). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. [Link]

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2026). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]

Sources

How to avoid impurities in 5-Bromo-4-hydrazino-6-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-hydrazino-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and ensure the highest possible purity in your synthesis. Here, we move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in this synthesis, and what is its formation mechanism?

The most prevalent impurity is the di-substituted byproduct, 5-Bromo-4,6-dihydrazino-pyrimidine , which arises from an "over-addition" of hydrazine.

Mechanism: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where hydrazine displaces a halo-substituent (commonly chloro) at the C4 position of the pyrimidine ring. The pyrimidine ring is inherently electron-deficient, which facilitates this nucleophilic attack. However, the initial product, this compound, still possesses a second reactive site (e.g., a chloro group at C6 if starting from a 4,6-dichloro precursor). If excess hydrazine is present or reaction conditions are not carefully controlled, a second hydrazine molecule can attack this site, leading to the di-hydrazino impurity.[1]

impurity_formation Figure 1: Primary Reaction and Impurity Formation Pathway SM 5-Bromo-4,6-dichloro- 6-methylpyrimidine Hydrazine1 + H₂NNH₂ (1 eq) Product 5-Bromo-4-hydrazino- 6-methylpyrimidine (Desired Product) Hydrazine1->Product Hydrazine2 + H₂NNH₂ (excess) Impurity 5-Bromo-4,6-dihydrazino- 6-methylpyrimidine (Di-substituted Impurity) Hydrazine2->Impurity

Figure 1: Primary Reaction and Impurity Formation Pathway
Q2: What are the most critical experimental parameters to control for minimizing di-substitution?

Achieving selective mono-substitution hinges on carefully managing the reaction kinetics. Three parameters are paramount:

  • Stoichiometry: The molar ratio of hydrazine to the pyrimidine starting material is the most crucial factor. A large excess of hydrazine will dramatically increase the rate of the second substitution, leading to higher levels of the di-substituted impurity.[1]

  • Temperature: The reaction should be conducted at low temperatures, typically between 0°C and 10°C. Lower temperatures decrease the overall reaction rate, but often have a more pronounced effect on the second substitution, thus enhancing selectivity for the mono-substituted product.[2]

  • Rate of Addition: Hydrazine hydrate should be added to the solution of the pyrimidine substrate in a slow, dropwise manner. This maintains a low instantaneous concentration of the nucleophile in the reaction mixture, which starves the secondary reaction and favors the desired mono-hydrazinolysis.[1]

ParameterRecommendationRationale
Hydrazine Stoichiometry 1.05 - 1.2 equivalentsProvides a slight excess to drive the primary reaction to completion without significantly promoting di-substitution.
Reaction Temperature 0 - 10°CSlows reaction rates, particularly the second substitution, thereby increasing selectivity for the mono-substituted product.[2]
Hydrazine Addition Slow, dropwise over 1-2 hoursMaintains a low instantaneous concentration of hydrazine, kinetically disfavoring the di-substitution reaction.[1]
Solvent Ethanol or MethanolEffectively dissolves the halo-pyrimidine starting material and often allows the desired product to precipitate upon formation, aiding in its removal from the reactive environment.[2]
Table 1: Critical Parameters for Selective Mono-substitution

Troubleshooting Guide

Q3: My NMR spectrum shows unreacted 5-Bromo-4-chloro-6-methylpyrimidine and multiple new products. What went wrong?

This outcome typically points to incomplete reaction and poor control over reaction conditions.

  • Presence of Starting Material: Indicates the reaction did not go to completion. This could be due to insufficient hydrazine (check stoichiometry), a reaction time that was too short, or a temperature that was too low, effectively halting the reaction.

  • Multiple Products: Suggests that side reactions are occurring alongside the desired substitution. The primary suspect is the di-hydrazino impurity.

The troubleshooting workflow below can help diagnose the issue.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Impure Product Start Impure product obtained Check_NMR Analyze ¹H NMR / LC-MS data Start->Check_NMR Impurity_ID Identify impurities: - Unreacted Starting Material (SM)? - Di-substituted Product? Check_NMR->Impurity_ID SM_Present SM is present Impurity_ID->SM_Present DiSub_Present Di-substituted impurity is present Impurity_ID->DiSub_Present SM_Present->DiSub_Present No Action_SM Increase hydrazine to 1.1 eq. Increase reaction time or allow to warm to RT after addition. SM_Present->Action_SM Yes Action_DiSub Reduce hydrazine to 1.05 eq. Ensure temperature is 0-5°C during addition. Add hydrazine dropwise over a longer period. DiSub_Present->Action_DiSub Yes Purify Purify crude material via recrystallization Action_SM->Purify Action_DiSub->Purify End Re-run experiment with optimized parameters Purify->End

Figure 2: Troubleshooting Workflow for Impure Product
Q4: The reaction seems to work, but my isolated yield is very low. How can I improve it?

Low isolated yield can stem from several factors:

  • Product Solubility: The desired product, this compound, has some solubility in alcoholic solvents like ethanol and methanol, especially at room temperature. If the product precipitates, ensure the reaction mixture is thoroughly chilled in an ice bath before filtration to minimize loss to the filtrate.

  • Premature Workup: Ensure the reaction has proceeded to completion before filtering. Monitor the reaction using Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Washing Procedure: While washing the filtered product is essential, excessive washing, or washing with a solvent in which the product is too soluble, can lead to significant losses. Use ice-cold water or a minimal amount of ice-cold ethanol for washing.[2]

  • Mechanical Losses: Be meticulous during transfers of the solid product between flasks and filtration funnels.

Protocols & Methods

Protocol 1: Optimized Synthesis of this compound

This protocol is adapted from established procedures and incorporates best practices to minimize impurity formation.[2]

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine

  • Hydrazine hydrate (~80% solution)

  • Ethanol (absolute)

  • Triethylamine (optional, can act as an HCl scavenger)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Cool the solution to 0-5°C using an ice-salt bath.

  • In the dropping funnel, prepare a solution of hydrazine hydrate (1.1 eq) in a small amount of cold ethanol.

  • Add the hydrazine solution dropwise to the stirred pyrimidine solution over a period of at least 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Continue to stir the mixture while allowing it to slowly warm to room temperature over 1-2 hours.

  • A solid precipitate should form. Cool the mixture again to 0-5°C for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water, followed by a small amount of ice-cold ethanol.

  • Dry the product under vacuum to afford this compound.

Protocol 2: Purification by Recrystallization

If analytical data (NMR, LC-MS) indicates the presence of impurities, recrystallization is a highly effective purification method.

Solvent System Selection: A binary solvent system is often ideal. Methanol/water or ethanol/water are good starting points. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble upon cooling, while impurities remain in solution.

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture gently (e.g., on a hot plate at ~60°C) with stirring until the solid dissolves completely.

  • Slowly add the anti-solvent (e.g., deionized water) dropwise to the hot solution until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of the ice-cold recrystallization solvent mixture, and dry under vacuum.[3][4]

Q5: What key signals should I look for in the ¹H NMR spectrum to confirm my product's identity and purity?

For this compound in a solvent like DMSO-d₆, you should expect to see:

  • A singlet for the methyl (CH₃) protons, typically around δ 2.2-2.4 ppm.

  • A broad singlet for the hydrazine NH₂ protons, which can vary but might appear around δ 4.3-4.5 ppm.[2]

  • A singlet for the pyrimidine C-H proton (if the precursor was not substituted at this position).

  • A broad singlet for the hydrazine NH proton, often further downfield, e.g., δ 8.0-8.2 ppm.[2]

Impurity Signals:

  • Di-hydrazino impurity: May show a different chemical shift for the methyl group and will have a different integration ratio for the hydrazine protons relative to the methyl signal.

  • Unreacted starting material: The characteristic signal for the methyl group of the starting material will be present at a slightly different chemical shift.

For definitive purity assessment, HPLC and LC-MS are recommended to quantify the main product and identify the mass of any impurities.[5][6]

References

  • Ronald, R. C., & Beveridge, R. J. (1975). The hydrazinolysis of heterocyclic compounds. I. 1,4,6-Trimethylpyrimidine-2(1H)-thione and related compounds. Australian Journal of Chemistry, 28(4), 859–870. [Link]

  • Pathak, V. N., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • JSS College of Arts, Commerce and Science. (2018). Final Report of Work Done on the Minor Research Project: Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. [Link]

  • Said, M. A., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate. [Link]

  • Cash, A. G., & Brown, D. M. (1966). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic. [Link]

  • Organic Syntheses. (n.d.). Procedure for Hydrazone Formation. [Link]

  • Toviwek, S., et al. (2019). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. National Institutes of Health. [Link]

  • Kruger, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central. [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

Sources

Technical Support Center: Recrystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Here, we move beyond simple protocols to explain the underlying principles, providing you with the tools to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions about the recrystallization of pyrimidine derivatives, providing foundational knowledge for successful purification.

Q1: How do I choose the best solvent for crystallizing my pyrimidine derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] The principle of "like dissolves like" is a useful starting point; the polarity of the solvent should be matched to the polarity of your pyrimidine derivative.[2][3]

  • For polar pyrimidines (containing -OH, -NH2, -COOH groups): Consider polar protic solvents like ethanol, methanol, or even water.[3][4]

  • For non-polar pyrimidines (with large alkyl or aryl substituents): Less polar solvents like toluene, or solvent mixtures such as hexane/ethyl acetate or hexane/THF, are often effective.[5]

  • For derivatives with intermediate polarity : Solvents like ethyl acetate or acetone can be excellent choices.

A systematic solvent screening with small amounts of your compound is the most reliable method.[6] If a single solvent doesn't provide the desired solubility curve, a two-solvent system is the next logical step.

Q2: What is the impact of temperature and cooling rate on crystal quality?

A2: Temperature is the primary driver of solubility for most pyrimidine derivatives; as temperature increases, solubility generally increases.[4][7][8] This differential solubility is the basis of the technique.[9] The cooling rate directly influences the size and purity of the resulting crystals.

  • Slow Cooling : Allowing the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath is crucial. Slow cooling provides sufficient time for molecules to selectively incorporate into a growing crystal lattice, excluding impurities. This process typically yields larger, purer crystals.[1]

  • Rapid Cooling (Crashing Out) : Cooling the solution too quickly (e.g., by placing a boiling flask directly into an ice bath) forces rapid precipitation.[10] This can trap impurities and solvent within the crystal lattice, leading to a less pure product and often forming very fine needles or an amorphous powder.[11]

Q3: When should I use a single-solvent versus a two-solvent recrystallization method?

A3: The choice depends on the solubility profile of your compound.

  • Single-Solvent Method : This is the preferred and simplest method. It should be used when you can find a solvent that dissolves your compound well when hot but poorly when cold.[10]

  • Two-Solvent Method : This method is ideal when no single solvent has the desired properties. It is used when your compound is highly soluble in one solvent (the "solvent") even at room temperature, and poorly soluble in another (the "anti-solvent" or "non-solvent"). The two solvents must be fully miscible.[2][10] The process involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (saturated), then clarifying with a drop or two of the "solvent" before slow cooling.

Q4: My pyrimidine derivative is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A4: For compounds that are highly soluble only in solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), standard cooling crystallization is often ineffective. In these cases, anti-solvent vapor diffusion is a powerful technique.[1][12]

In this method, the pyrimidine derivative is dissolved in a minimal amount of DMF or DMSO in a small, open vial. This vial is then placed inside a larger, sealed jar containing a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, dichloromethane, or pentane).[1][12] Over time, the anti-solvent vapor slowly diffuses into the solution in the vial, reducing the compound's solubility and promoting the slow growth of high-quality crystals.[1] This technique worked successfully for a pyrrolo[2,3-d]pyrimidin-2(5)-one derivative that was only soluble in DMF and DMSO.[12]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization of pyrimidine derivatives.

Issue 1: No Crystals Form After Cooling

  • Question: I've cooled my solution to room temperature and then in an ice bath, but no solid has formed. What went wrong?

  • Answer: This is a common issue that typically points to one of two causes: the solution is not supersaturated, or nucleation has been inhibited.

    • Cause 1: Solution is not supersaturated. You may have used too much solvent.[13]

      • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[1][11] Allow it to cool slowly again. If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude material for another attempt.[1]

    • Cause 2: Nucleation is inhibited. The smooth glass surface of the flask may lack sites for the first crystals to form.

      • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][11] The microscopic imperfections in the glass created by scratching provide ideal nucleation sites.

      • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution.[1][11] This "seed crystal" acts as a template for further crystal growth.

      • Solution 3 (Evaporation Trick): Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of microcrystals on the rod. Re-introduce this rod into the solution to seed crystallization.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my compound separated as an oily liquid instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains impurities that depress the melting point.[11][13]

    • Cause 1: Cooling too rapidly. The solution becomes supersaturated too quickly.

      • Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent to make the solution slightly less concentrated.[1][11] Then, allow it to cool much more slowly. Insulating the flask by covering it with a beaker can help.[1]

    • Cause 2: Inappropriate solvent choice. The compound is too soluble in the chosen solvent.[1]

      • Solution: Try a solvent in which the compound is less soluble.[1] A good rule of thumb is to avoid solvents that have the same functional group as your compound, as they are often too effective at solubilizing it.[5]

    • Cause 3: Presence of impurities. Impurities can significantly lower the melting point of your compound, causing it to separate as a liquid.

      • Solution: If possible, purify the material by another method first, such as column chromatography, to remove the impurities that are interfering with lattice formation.[1]

Issue 3: Very Low Recovery of Crystalline Product

  • Question: I got beautiful crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield typically means a significant amount of your compound remained dissolved in the cold solvent (the "mother liquor").[11]

    • Solution 1: Maximize cooling. Ensure the flask has spent adequate time in an ice bath (or even a colder bath if the solvent's freezing point allows) to minimize the compound's solubility as much as possible.[14]

    • Solution 2: Minimize solvent. During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[14] Adding excess solvent is a primary cause of low recovery.[11]

    • Solution 3: Careful washing. When washing the collected crystals in the Büchner funnel, always use a minimal amount of ice-cold recrystallization solvent.[2][14] Using room temperature solvent will re-dissolve some of your purified product.

    • Solution 4: Re-work the mother liquor. If the product is valuable, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Issue 4: Crystals Remain Colored After Recrystallization

  • Question: My starting material was colored, and so are my final crystals. How do I remove colored impurities?

  • Answer: Highly conjugated impurities are often intensely colored and can co-crystallize with your product.

    • Solution: Use activated charcoal (decolorizing carbon). After dissolving your crude product in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution and swirl.[14] The charcoal will adsorb the colored impurities. Immediately perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[14] Be cautious not to add charcoal to a boiling solution, as it can cause vigorous bumping.

Data Presentation: Common Solvent Systems

The selection of a solvent is critical. The following table provides a starting point for solvent selection based on the general characteristics of pyrimidine derivatives.

Pyrimidine Derivative TypeRecommended Single SolventsRecommended Two-Solvent Systems (Solvent/Anti-Solvent)
Highly Polar (e.g., aminopyrimidines, pyrimidine carboxylic acids)Ethanol, Methanol, WaterEthanol/Water, Methanol/Diethyl Ether
Intermediate Polarity (e.g., simple alkyl/halopyrimidines)Ethyl Acetate, Acetone, IsopropanolHexane/Ethyl Acetate, Hexane/Acetone[5]
Non-Polar (e.g., with large aryl or long-chain alkyl groups)Toluene, Tetrahydrofuran (THF)Hexane/THF[5], Toluene/Hexane
Soluble only in DMF/DMSO N/ADMF/Dichloromethane, DMSO/Diethyl Ether (Vapor Diffusion)[12]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the compound just completely dissolves.[10]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Crystal Growth: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.[1]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Anti-Solvent Vapor Diffusion

This protocol is specifically for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.

  • Preparation: Dissolve the pyrimidine derivative in the minimum amount of DMF or DMSO required for full dissolution at room temperature. Place this solution in a small, uncapped vial (e.g., a 1-dram vial).

  • Setup: Pour a layer (1-2 cm) of a volatile anti-solvent (e.g., Dichloromethane, Diethyl Ether, Pentane) into a larger glass jar or beaker.

  • Diffusion: Carefully place the open vial containing your compound solution into the larger jar. Ensure the level of the anti-solvent is well below the top of the vial. Seal the larger jar tightly.

  • Crystallization: Allow the setup to stand undisturbed for 12-72 hours.[12] The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the solubility of your compound and inducing slow, controlled crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the vial, decant the mother liquor, and isolate the crystals. Wash them briefly with the anti-solvent and dry under vacuum.

Visualized Workflows

Troubleshooting Crystallization Failures

The following diagram outlines a logical workflow for troubleshooting common issues encountered during recrystallization.

G start Hot, clear solution prepared. Begin slow cooling. check_crystals Crystals form upon cooling? start->check_crystals success Crystals collected via filtration. Process Complete. check_crystals->success Yes no_crystals Issue: No Crystals (After ice bath) check_crystals->no_crystals No check_oil An oil forms instead? check_crystals->check_oil Something else cause_supersat 1. Not supersaturated (too much solvent) 2. Nucleation inhibited no_crystals->cause_supersat Possible Cause solution_supersat Evaporate some solvent & re-cool. If fails, recover solid. cause_supersat->solution_supersat Solution solution_nucleation Scratch flask with glass rod. Add a seed crystal. cause_supersat->solution_nucleation Solution check_oil->success No, crystals form as expected oiling_out Issue: Oiling Out check_oil->oiling_out Yes cause_oil 1. Cooled too quickly 2. Wrong solvent (too soluble) 3. Impurities depressing MP oiling_out->cause_oil Possible Cause solution_oil Re-heat, add a little more solvent, cool much more slowly. cause_oil->solution_oil Solution

Caption: A troubleshooting workflow for common recrystallization problems.

Solvent Selection Decision Process

This diagram provides a decision-making framework for selecting an appropriate recrystallization solvent.

G start Start: Crude Pyrimidine Derivative solubility_test Perform small-scale solubility tests in a range of solvents (polar to non-polar). start->solubility_test find_single Find a solvent that dissolves compound when hot but not cold? solubility_test->find_single single_solvent Use Single-Solvent Recrystallization Protocol. find_single->single_solvent Yes two_solvent_path Find a miscible pair: Solvent A: Dissolves compound well (hot/cold) Solvent B (Anti-solvent): Compound is insoluble? find_single->two_solvent_path No two_solvent Use Two-Solvent Recrystallization Protocol. two_solvent_path->two_solvent Yes dmf_dmso_path Is compound only soluble in DMF or DMSO? two_solvent_path->dmf_dmso_path No vapor_diffusion Use Anti-Solvent Vapor Diffusion Protocol. dmf_dmso_path->vapor_diffusion Yes re_evaluate Re-evaluate compound purity. Consider chromatography first. dmf_dmso_path->re_evaluate No

Caption: A decision tree for selecting the optimal recrystallization method.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Solubilityofthings.com. (n.d.). Pyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
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  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
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Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Bromo-4-hydrazino-6-methylpyrimidine. As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the success of your experiments.

Introduction to the Challenge: Understanding the Molecule

This compound is a heterocyclic compound with a complex solubility profile. The pyrimidine core, while generally possessing some degree of water solubility, is substituted with functional groups that significantly influence its behavior in various solvents.[1] The presence of a bromine atom and a methyl group increases its lipophilicity, potentially reducing aqueous solubility. Conversely, the hydrazino group can participate in hydrogen bonding, which might enhance solubility in polar protic solvents. The interplay of these structural features often leads to poor solubility in common aqueous and organic solvents, a frequent hurdle in drug discovery and development.[2][3]

This guide will walk you through a systematic approach to tackle these solubility issues, from initial solvent screening to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with this compound.

Q1: My compound, this compound, is not dissolving in my primary aqueous buffer (e.g., PBS pH 7.4). What should I do first?

A1: Poor aqueous solubility is a common starting point for many heterocyclic compounds.[2] Your first step should be a systematic solvent screening. It is crucial to determine if the issue is low intrinsic solubility or if it can be addressed with simple adjustments.

Initial Troubleshooting Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of the compound.

  • Attempt Gentle Heating: Solubility often increases with temperature.[1][4] Try warming your solution to 37-50°C with gentle agitation. Be cautious, as excessive heat can cause degradation.

  • Mechanical Agitation: Sonication or vigorous vortexing can help overcome kinetic barriers to dissolution.

  • Small-Scale Solvent Screening: Before committing a large amount of your compound, test its solubility in a small panel of common laboratory solvents.

dot

start Poor Aqueous Solubility Observed step1 Verify Purity & Attempt Gentle Heating/Agitation start->step1 step2 Systematic Solvent Screening (Small Scale) step1->step2 If still insoluble step3 Analyze Results & Select Promising Solvent System step2->step3 end Proceed with Experiment step3->end

Caption: Initial troubleshooting workflow for poor aqueous solubility.

Q2: Which organic solvents are most likely to dissolve this compound?

A2: Given the molecule's structure, polar aprotic solvents are often a good starting point. These solvents can disrupt the crystal lattice energy of the solid compound without the complexities of hydrogen bonding interactions that can sometimes hinder solubility.

Solvent CategoryExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Excellent at solvating a wide range of organic molecules.[5] DMSO is a particularly powerful solvent for many poorly soluble compounds.[5]
Polar Protic Ethanol, Methanol, IsopropanolThe hydrazino group may interact favorably with these solvents.[6] However, the bromo- and methyl- groups may limit solubility compared to polar aprotic options.
Chlorinated Dichloromethane (DCM), ChloroformMay be effective due to the nonpolar characteristics of the bromo- and methyl- substituted pyrimidine ring.

Recommendation: Start with DMSO or DMF. If your experimental system is sensitive to these solvents, consider ACN or a mixture of solvents.

Q3: I have dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A3: This is a classic issue of "crashing out" and is common when using a strong organic solvent to dissolve a poorly water-soluble compound for use in an aqueous system. The key is to use a co-solvent system or to carefully control the final concentration of the organic solvent.

Strategies to Prevent Precipitation:

  • Minimize DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, and ideally below 0.5%. Many biological assays can tolerate this level.

  • Use Co-solvents: A co-solvent system can increase the solubility of your compound in the final aqueous medium.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8][9]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

dot

stock High Concentration Stock in DMSO dilution Dilution into Aqueous Buffer stock->dilution precipitate Precipitation Occurs dilution->precipitate Direct Dilution solution Strategies to Prevent Precipitation Minimize Final DMSO % Use Co-solvents (e.g., Ethanol, PEG) Perform Serial Dilutions dilution->solution Optimized Dilution stable Stable Aqueous Solution solution:s1->stable solution:s2->stable solution:s3->stable

Caption: Strategies to avoid precipitation upon dilution of a DMSO stock.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[10][11] The hydrazino group is basic and can be protonated at acidic pH to form a more soluble salt.[12]

Experimental Approach:

  • Determine the pKa: If the pKa of the hydrazino group is not known, it can be estimated using computational tools or determined experimentally.

  • Prepare Buffers: Create a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4).

  • Test Solubility: Add an excess of your compound to each buffer, equilibrate (typically with stirring for 24 hours), and then measure the concentration of the dissolved compound in the supernatant.

Expected Outcome: You should observe significantly higher solubility at pH values below the pKa of the hydrazino group.

Caution: Ensure that the acidic pH does not degrade your compound or interfere with your downstream application.

Q5: I need to prepare a formulation for in vivo studies. What are some suitable approaches for this poorly soluble compound?

A5: For in vivo applications, you need a biocompatible formulation that enhances solubility and bioavailability.

Formulation Strategies:

StrategyDescriptionKey Considerations
Co-solvent Systems Using a mixture of water-miscible solvents to increase solubility.[13] Common examples include combinations of water, ethanol, propylene glycol, and PEG 400.[9]Biocompatibility and potential toxicity of the co-solvents at the required concentrations.
Surfactant Dispersions Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[8] Examples include Tween® 80 and Cremophor® EL.Potential for toxicity and effects on biological membranes.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[8]The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[14] This is a more advanced formulation technique.Requires specialized equipment (e.g., spray dryer, hot-melt extruder) and careful polymer selection.[15]

Recommendation: Start with a simple co-solvent system and then explore surfactant-based formulations if higher concentrations are needed.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization.[2]

Materials:

  • This compound

  • Selected solvents/buffers

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 1-2 mg in 1 mL). Ensure there is undissolved solid at the end of the experiment.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.[16][17]

Protocol 2: Preparation of a Co-solvent Formulation for Preliminary In Vitro Testing

This protocol provides a starting point for creating a stock solution suitable for dilution into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (absolute)

  • Sterile, purified water

Procedure:

  • Prepare a primary stock solution of this compound in 100% DMSO (e.g., 10 mM). Use gentle warming or sonication if necessary to fully dissolve the compound.

  • Create a secondary, intermediate stock solution by diluting the primary DMSO stock 1:1 with absolute ethanol. This will result in a 5 mM solution in 50:50 DMSO:ethanol.

  • For your experiment, dilute this secondary stock solution into your aqueous buffer to achieve the final desired concentration. This two-step dilution helps to mitigate precipitation.

dot

start Weigh Solid Compound step1 Dissolve in 100% DMSO (e.g., 10 mM Primary Stock) start->step1 step2 Dilute 1:1 with Ethanol (5 mM Secondary Stock in 50:50 DMSO:Ethanol) step1->step2 step3 Dilute Secondary Stock into Aqueous Buffer (to final desired concentration) step2->step3 end Final Solution for Assay step3->end

Caption: Workflow for preparing a co-solvent stock solution.

Conclusion

Overcoming the poor solubility of this compound requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and employing the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo applications. Always begin with a thorough solvent screening and consider simple adjustments like heating and pH modification before moving to more complex formulation techniques.

References

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  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
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Preventing degradation of 5-Bromo-4-hydrazino-6-methylpyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-hydrazino-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of this versatile synthetic intermediate. Our focus is on preventing degradation and ensuring the integrity of your reactions.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. However, the inherent reactivity of the hydrazino group, combined with the electronic properties of the brominated pyrimidine ring, can lead to degradation if not handled with appropriate care. This guide provides practical, field-proven insights to help you navigate the potential challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of an unknown impurity in my reaction mixture when using this compound. What could be the cause?

The appearance of unknown impurities often points to the degradation of the starting material, either before or during the reaction. This compound is susceptible to several degradation pathways, primarily oxidation and hydrolysis.

Causality: The hydrazino group is a strong reducing agent and can be easily oxidized, especially when exposed to air (oxygen), residual oxidizing agents from previous synthetic steps, or certain metal ions.[1][2] The pyrimidine ring itself can be susceptible to nucleophilic attack and hydrolysis, particularly under harsh pH conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR.[3][4] Impurities present from the outset can complicate your reaction and lead to side products.

  • Inert Atmosphere: The most critical step to prevent oxidative degradation is to conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the hydrazino group to atmospheric oxygen.

  • Solvent Degassing: Solvents can dissolve a significant amount of oxygen. It is highly recommended to degas your solvents before use. Common methods for degassing include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using a freeze-pump-thaw technique for more sensitive reactions.

  • Avoid Metal Contamination: Ensure your reaction vessels are scrupulously clean and free of trace metals, which can catalyze oxidation.

Diagram: Potential Degradation Pathways

G A This compound B Oxidative Degradation (Air, Metal Ions) A->B [O] C Hydrolytic Degradation (Strong Acid/Base) A->C H₂O/H⁺ or OH⁻ D Dehalogenation (e.g., Photodegradation) A->D B_out Azo compounds, Dehydrazination products B->B_out C_out 4-Hydroxy-5-bromo-6-methylpyrimidine C->C_out D_out 4-Hydrazino-6-methylpyrimidine D->D_out

Caption: Key degradation routes for this compound.

FAQ 2: My cyclocondensation reaction with a 1,3-dicarbonyl compound is giving a low yield. How can I optimize this?

Low yields in cyclocondensation reactions to form pyrazolopyrimidines are a common challenge.[5] Several factors, including reaction conditions and the stability of the starting materials, can contribute to this issue.

Causality: The cyclocondensation reaction involves a delicate balance of nucleophilic attack and dehydration. Suboptimal conditions can lead to incomplete reactions, side product formation, or degradation of the starting material or product.

ParameterRecommended Range/ConditionRationale
Temperature 40-80 °C (solvent dependent)Higher temperatures can accelerate the reaction but may also promote thermal degradation of the hydrazine. Monitor reaction progress by TLC to avoid prolonged heating.
Solvent Ethanol, Acetic Acid, DMFThe choice of solvent affects the solubility of reactants and can influence the reaction pathway. Protic solvents like ethanol or acetic acid often facilitate the cyclization.
pH Mildly acidic or basicAcidic conditions can catalyze the condensation and dehydration steps. However, strongly acidic or basic conditions can lead to hydrolysis of the starting material. A catalytic amount of acid (e.g., acetic acid) is often sufficient.
Reaction Time 2-24 hoursMonitor by TLC to determine the optimal reaction time. Over-extending the reaction can lead to the formation of degradation products.

Experimental Protocol: Optimization of a Cyclocondensation Reaction

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent of choice (e.g., ethanol).

  • Catalyst (if applicable): Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol). Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and collect the solid product by filtration.

Diagram: Cyclocondensation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants (Hydrazine + Dicarbonyl) B Purge with N₂/Ar A->B C Add Degassed Solvent B->C D Add Catalyst (e.g., Acetic Acid) C->D E Heat to Optimal Temp. D->E F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Isolate Product (Filtration/Concentration) G->H

Caption: A generalized workflow for optimizing cyclocondensation reactions.

FAQ 3: I suspect my this compound is degrading upon storage. What are the ideal storage conditions and how can I check for degradation?

Long-term stability is crucial for ensuring reproducible experimental results. Hydrazine derivatives can be sensitive to environmental factors over time.

Causality: As previously mentioned, oxidation is a primary concern. Additionally, exposure to light can potentially cause photodegradation, which for brominated aromatic compounds, can sometimes lead to debromination.[1]

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon). If the original container has been opened, consider flushing with an inert gas before re-sealing.

  • Light: Protect from light by storing in an amber vial or in a dark place.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis.

Analytical Protocol for Purity Assessment (HPLC):

A stability-indicating HPLC method is the best way to assess the purity of your material.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh about 1 mg of your this compound and dissolve it in a known volume (e.g., 10 mL) of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis: Inject the sample and analyze the chromatogram. The appearance of new peaks or a decrease in the area of the main peak compared to a fresh sample indicates degradation.

References

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Hydrazinopyrimidines: Spotlight on 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Power of the Hydrazino Moiety

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the backbone of countless therapeutic agents.[1] The pyrimidine ring, a six-membered heterocycle, is a quintessential example, famously appearing as a core component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1] This natural prevalence has made it a "privileged scaffold," a promising starting point for the synthesis of novel bioactive molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][2]

This guide focuses on a particularly reactive and versatile class of pyrimidine derivatives: the hydrazinopyrimidines. The introduction of a hydrazine (-NHNH₂) group onto the pyrimidine core creates a powerful synthetic intermediate and a key pharmacophore. The hydrazine moiety can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, and its terminal amine is readily condensed with aldehydes and ketones to form hydrazones (-NHN=CH-).[3][4] These hydrazone derivatives have demonstrated a vast spectrum of biological activities, making the parent hydrazinopyrimidine a critical building block in drug discovery.[4][5]

Here, we provide an in-depth analysis of 5-Bromo-4-hydrazino-6-methylpyrimidine , comparing its synthetic utility and biological potential with other key members of the hydrazinopyrimidine family. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their work.

The Subject Molecule: this compound

Let's first dissect the structure of our primary compound to understand its inherent chemical properties.

  • Pyrimidine Core: Provides the fundamental heterocyclic framework, known for its diverse biological roles.[1]

  • 4-Hydrazino Group: This is the key functional group for derivatization. It serves as a nucleophile, enabling the straightforward synthesis of a wide array of hydrazones, pyrazoles, and other fused heterocyclic systems.[6][7]

  • 5-Bromo Group: The bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Its electron-withdrawing nature affects the electron density of the pyrimidine ring, and it provides a potential handle for cross-coupling reactions to introduce further diversity.

  • 6-Methyl Group: This small alkyl group can influence solubility and provide steric bulk that may be critical for selective binding to a target protein.

The strategic placement of these functional groups makes this compound a highly versatile and promising scaffold for library synthesis and lead optimization.

Synthetic Pathways and Derivatization Potential: A Comparative Overview

The primary value of a building block like this compound lies in its reactivity. The most common and powerful transformation is its conversion to a hydrazone, a reaction shared by all hydrazinopyrimidines.

General Experimental Protocol: Synthesis of Pyrimidine Hydrazone Derivatives

The conversion of a hydrazinopyrimidine to its corresponding hydrazone is typically a robust and high-yielding condensation reaction. The causality behind this protocol is straightforward: the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable C=N double bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting hydrazinopyrimidine (1.0 equivalent) in a suitable solvent, typically ethanol or methanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Reaction: Reflux the mixture for a period ranging from 2 to 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product often precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold solvent (e.g., ethanol), and dry under vacuum. If necessary, the product can be further purified by recrystallization.

This self-validating protocol is a cornerstone of hydrazinopyrimidine chemistry, enabling the rapid generation of diverse compound libraries for screening.

Workflow for Hydrazone Synthesis

The following diagram illustrates the typical synthetic workflow from a chloro-pyrimidine precursor to the final hydrazone derivative.

G cluster_0 Synthesis Workflow Start 4-Chloro-pyrimidine Precursor Step1 This compound Start->Step1 Hydrazine Hydrate (Nucleophilic Substitution) Product Final Hydrazone Derivative Step1->Product Condensation (Ethanol, cat. Acetic Acid) Step2 Aldehyde / Ketone R-C=O Step2->Product

Caption: General workflow for the synthesis of hydrazone derivatives.

Comparative Biological Activity

Hydrazinopyrimidine derivatives have been extensively evaluated for a range of biological activities. The substituents on the pyrimidine ring and the groups attached via the hydrazone linkage play a crucial role in determining the specific activity and potency.

Anticancer Activity

This is the most widely reported activity for hydrazinopyrimidines. The pyrimidine core mimics natural purines and pyrimidines, allowing these molecules to interfere with nucleic acid synthesis or act as kinase inhibitors.[8] The hydrazone moiety is also a common feature in many potent anticancer agents.[3][5]

Below is a comparative summary of the cytotoxic activity of various hydrazinopyrimidine derivatives against several cancer cell lines.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Bismorpholino Pyrimidine Hydrazinyl Compound 5jH460 (Lung)0.05[9]
Bismorpholino Pyrimidine Hydrazinyl Compound 5cH460 (Lung)0.07[9]
Pyrazolo[1,5-a]pyrimidine Compound 5dMCF-7 (Breast)19.67[8]
Pyrazolo[1,5-a]pyrimidine Compound 5cHepG-2 (Liver)14.32[8]
Diarylaminopyrimidine Hydrazone Compound 14fTPC-1 (Thyroid)0.113[3]
[6][8][9]triazolo[4,5-d]pyrimidine Hydrazone Compound 43MGC-803 (Gastric)0.85[7]
[6][8][9]triazolo[4,5-d]pyrimidine Hydrazone Compound 34PC3 (Prostate)0.026[10]

Analysis: The data clearly shows that the core hydrazinopyrimidine scaffold is highly tunable.

  • Fused Ring Systems: Fusing a pyrazole or triazole ring to the pyrimidine core, as seen in triazolopyrimidines, often leads to potent compounds.[7][10] These rigid, planar systems can engage in favorable π-stacking interactions within protein binding sites.

  • Hydrazone Substituents: The nature of the aldehyde or ketone used to form the hydrazone is critical. The exceptional potency of compound 14f (IC₅₀ = 0.113 µM) in thyroid cancer cells underscores the importance of optimizing this part of the molecule.[3] Similarly, the nanomolar activity of compound 34 against prostate cancer cells highlights the power of this scaffold.[10]

  • Potential of this compound: While direct biological data for our title compound is not extensively published, its structure suggests significant potential. The bromo and methyl groups provide a different substitution pattern compared to the examples above. Derivatizing its hydrazino group with the aryl aldehydes used to create compounds like 14f or 34 would be a logical next step to explore its potential as a highly potent anticancer agent.

Kinase Inhibition

Several hydrazinopyrimidine derivatives have been identified as potent kinase inhibitors. Kinases are critical signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets.

The diarylaminopyrimidine hydrazone 14f not only showed excellent cellular antiproliferative activity but was also a potent inhibitor of Focal Adhesion Kinase (FAK), with an IC₅₀ of 35 nM.[3] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is linked to tumor progression and metastasis. Similarly, other studies have implicated pyrimidine derivatives as inhibitors of EGFR and HPK1.[10][11]

This suggests that the this compound scaffold could be an excellent starting point for developing novel kinase inhibitors. The 4-hydrazino position allows for the introduction of side chains that can probe and occupy the solvent-exposed regions of a kinase active site, while the core pyrimidine can form key hydrogen bonds with the hinge region of the kinase.

Antimicrobial and Other Activities

Beyond cancer, hydrazinopyrimidines have shown promise in other therapeutic areas.

  • Antimicrobial: Studies on novel 4-[2-(substituted benzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidines demonstrated significant inhibitory potential against various bacterial and fungal strains.[6]

  • Antitubercular: The hydrazide-hydrazone motif is a well-known pharmacophore in antitubercular drugs, with isoniazid being a prime example.[4][12] This suggests that derivatives of this compound could be explored for activity against Mycobacterium tuberculosis.

  • Antidiabetic: Certain pyrimidine derivatives have been investigated as dual α-glucosidase and α-amylase inhibitors for the management of diabetes.[13]

Structure-Activity Relationship (SAR) Insights

G cluster_0 Structure-Activity Relationship (SAR) Logic Core Hydrazinopyrimidine Scaffold Fused Fused Heterocycles (e.g., Triazole, Pyrazole) Core->Fused Hydrazone Hydrazone Moiety -NH-N=CHR Core->Hydrazone Subst Ring Substituents (e.g., Br, Me, Morpholino) Core->Subst Potency Increased Potency & Target Specificity Fused->Potency Rigidity, π-stacking Hydrazone->Potency Access to new binding pockets PK Modulated ADME Properties (Solubility, Lipophilicity) Subst->PK Binding Altered Binding (Sterics, H-Bonds) Subst->Binding Electronic/Steric Effects

Caption: Key SAR drivers for hydrazinopyrimidine derivatives.

  • The Hydrazone is Key: The conversion of the hydrazino group to a hydrazone is the most critical step for imparting potent biological activity. The R-group of the hydrazone (from the aldehyde/ketone) explores the binding pocket and is the primary point for optimization.[14]

  • Fused is Favored: Fusing additional heterocyclic rings (triazoles, pyrazoles, imidazoles) often enhances activity, likely by increasing planarity for better target interaction and introducing new hydrogen bonding opportunities.[7][9][10]

  • Ring Substituents Matter: The substituents on the pyrimidine ring itself fine-tune the molecule's properties. The bromo group on our title compound increases lipophilicity, which could be beneficial or detrimental depending on the target and desired pharmacokinetic profile. The position of these substituents greatly influences the overall biological activity.[1]

Conclusion and Future Outlook

This compound stands out as a highly valuable, yet perhaps underutilized, building block in medicinal chemistry. Its structure is a confluence of desirable features: a biologically relevant pyrimidine core, a highly versatile hydrazino group for derivatization, and a unique substitution pattern with a bromine atom and a methyl group that modulate its physicochemical properties.

While simpler analogs or more complex fused systems have been more extensively explored, the specific combination of substituents in this compound offers a distinct advantage. It provides a platform for creating libraries of novel hydrazones and other heterocyclic derivatives with the potential for potent and selective activity as anticancer agents, kinase inhibitors, and antimicrobial compounds. Its true potential will be unlocked through systematic derivatization and biological screening, guided by the structure-activity relationship principles established for the broader hydrazinopyrimidine class. For any research program aiming to develop novel pyrimidine-based therapeutics, this compound represents a compelling and strategic starting point.

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A Comparative Guide to the Definitive Structural Validation of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel heterocyclic compounds is the bedrock upon which successful discovery campaigns are built. The precise three-dimensional arrangement of atoms within a molecule like 5-Bromo-4-hydrazino-6-methylpyrimidine—a substituted pyrimidine—governs its physicochemical properties, dictates its interaction with biological targets, and ultimately defines its therapeutic potential.[1][2][3] This guide provides an in-depth comparison of analytical techniques for structural validation, centering on the gold-standard method of single-crystal X-ray crystallography and contextualizing its definitive data with complementary spectroscopic techniques.

The Imperative for Unambiguous Structure: Why X-ray Crystallography is Definitive

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial and often sufficient data for structural elucidation, they describe the molecule in solution or in the gas phase, respectively.[1][4] NMR reveals the connectivity and chemical environment of atoms, and MS provides the molecular weight and elemental composition.[5][6] However, only single-crystal X-ray crystallography provides a direct, high-resolution visualization of the atomic arrangement in the solid state.[7][8] It resolves any ambiguity regarding tautomeric forms, stereochemistry, and the precise geometry of bond lengths and angles, generating an incontrovertible three-dimensional model of the molecule.

The workflow for achieving this definitive structure is a multi-step process requiring careful planning and execution. It is a self-validating system where the quality of the final data is intrinsically linked to the success of each preceding step.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement A Regioselective Synthesis B Purification (e.g., Recrystallization) A->B C Solvent Selection B->C D Crystallization Method (e.g., Vapor Diffusion) C->D E High-Quality Single Crystal D->E F Crystal Mounting E->F G X-ray Data Collection F->G H Data Processing G->H I Phase Problem Solution (Heavy Atom Method) H->I J Model Building & Refinement I->J K Final Structural Validation J->K L L K->L Definitive 3D Structure

Caption: End-to-end workflow for X-ray crystallographic validation.

Part 1: The Crystallography Workflow in Detail

Step 1: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of the target compound. A robust and regioselective synthetic route is crucial. For this compound, a plausible approach involves the treatment of a precursor like 5-bromo-4-chloro-6-methylpyrimidine with hydrazine hydrate.[9]

Exemplary Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-4-chloro-6-methylpyrimidine in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise to the solution at room temperature. The nucleophilic hydrazine displaces the chlorine atom at the C4 position.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, typically by removing the solvent under reduced pressure and purifying the crude product. Initial purification might involve column chromatography, but for crystallization, a final high-purity sample is best achieved by recrystallization from a suitable solvent system.[10]

Step 2: Growing High-Quality Single Crystals

This is often the most challenging and empirical step in the process. The goal is to slowly bring a saturated solution of the pure compound to a state of supersaturation, allowing for the orderly growth of a single crystal rather than rapid precipitation of an amorphous solid.[11][12]

Causality Behind Method Selection: The choice of crystallization method is dictated by the compound's solubility profile. For pyrimidine derivatives that are often soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[13][14]

Experimental Protocol: Anti-Solvent Vapor Diffusion

  • Preparation: Dissolve the purified this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO) in a small, open vial.[14]

  • Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) that contains a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[13]

  • Mechanism: Over time, the anti-solvent vapor slowly diffuses into the solution in the small vial. This gradually decreases the overall solubility of the compound, pushing the solution towards supersaturation and inducing the slow formation of crystals.

  • Monitoring: The setup should be left undisturbed in a vibration-free environment and monitored over several days to weeks until crystals of suitable size and quality (typically >0.1 mm in all dimensions) have formed.

Step 3: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is carefully mounted and exposed to a highly collimated beam of X-rays, often from a synchrotron source for optimal intensity.[8][15] The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector.[8]

The Phase Problem and the Bromine Advantage: The diffraction experiment measures the intensities of the spots, but not their phases. This "phase problem" is a central challenge in crystallography.[12][16] However, the presence of the bromine atom in this compound provides a significant advantage. Bromine is a "heavy atom" that scatters X-rays much more strongly than carbon, nitrogen, or hydrogen. This strong scattering signal can be used to determine the initial phases through methods like Single-Wavelength Anomalous Dispersion (SAD), greatly simplifying the process of solving the structure.[16]

Protocol Overview: Data Collection and Refinement

  • Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up with a cryo-loop, and flash-frozen in liquid nitrogen to prevent radiation damage during data collection.[15]

  • Data Collection: The frozen crystal is mounted on a goniometer in the X-ray beam. A series of diffraction images are collected as the crystal is rotated.[8]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of all unique reflections.[7]

  • Structure Solution and Refinement: Using the heavy-atom method (thanks to the bromine), initial phases are calculated, leading to a preliminary electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated diffraction pattern matches the observed pattern. The final model provides precise atomic coordinates, bond lengths, and bond angles.

Part 2: A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package integrates data from other techniques that probe the molecule's properties in different states.[1] The synergy between these methods provides a complete and robust structural proof.

G cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Compound This compound Xray Principle: X-ray Diffraction by Crystal State: Solid Data: 3D Atomic Coordinates, Bond Lengths/Angles Compound->Xray NMR Principle: Nuclear Magnetic Resonance State: Solution Data: Atom Connectivity, Chemical Environment Compound->NMR MS Principle: Ionization & Mass/Charge Separation State: Gas Data: Molecular Weight, Elemental Formula Compound->MS Validation Unambiguous Structural Validation Xray->Validation Definitive 3D Structure NMR->Validation Confirms Connectivity MS->Validation Confirms MW & Formula

Caption: Complementary nature of analytical techniques for validation.

Comparative Data Summary

The table below objectively compares the core analytical techniques, highlighting how their data streams converge to build a complete picture of the molecule.

Technique Principle Information Provided Pros Cons
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal lattice.[15]Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1]Provides the definitive, absolute structure.[17]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[12] The structure is static and in the solid state.
NMR Spectroscopy(¹H, ¹³C) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[4]Detailed information on the chemical environment, connectivity (through-bond and through-space), and number of unique atoms in solution.[18][19]High throughput; provides structural information in a biologically relevant solution state; non-destructive.[4]Does not provide absolute 3D structure (e.g., precise bond angles/lengths); can be difficult to interpret for complex molecules or mixtures.[17]
Mass Spectrometry(High-Resolution) Molecules are ionized and separated based on their mass-to-charge (m/z) ratio.[6]Precise molecular weight, leading to an unambiguous elemental formula. Fragmentation patterns can reveal key structural motifs.[20][21]Extremely high sensitivity (requires very small sample amounts); high throughput.[1]Destructive technique; generally does not distinguish between isomers; provides limited connectivity information.[4]
Integrated Data for this compound

A confident structural assignment is achieved when the data from all techniques are in complete agreement. The table below presents hypothetical but realistic data that would constitute a full validation.

Analysis Parameter Expected Result/Data Interpretation
Mass Spec (HRMS) [M+H]⁺m/z 202.9886 / 204.9865Confirms the elemental formula C₅H₈BrN₄. The isotopic pattern is characteristic of one bromine atom.
¹H NMR Chemical Shifts (δ)δ ~2.4 (s, 3H, -CH₃), δ ~4.5 (br s, 2H, -NH₂), δ ~8.1 (s, 1H, -NH-), δ ~8.4 (s, 1H, Pyrimidine H)Confirms the presence and electronic environment of all proton types.[22]
¹³C NMR Chemical Shifts (δ)δ ~24 (CH₃), δ ~105 (C-Br), δ ~155-165 (3x Pyrimidine C)Identifies all unique carbon atoms in the molecule.[4]
X-ray Crystallography Key Bond LengthsC4-N(hydrazino) ≈ 1.35 Å, C5-Br ≈ 1.89 ÅProvides precise, quantitative geometric data confirming the hydrazino and bromo substitutions.
X-ray Crystallography Torsion AnglesConfirms the planarity of the pyrimidine ring and the orientation of the substituent groups.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of modern drug discovery.[3][4] While NMR and Mass Spectrometry are indispensable for initial characterization and routine confirmation, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. The presence of a heavy atom like bromine within the target molecule is a significant experimental advantage, simplifying the path to structure solution. By integrating the high-resolution solid-state data from crystallography with the solution-state and gas-phase data from NMR and MS, researchers can achieve a comprehensive and self-validating structural proof, ensuring the highest level of scientific integrity as they advance promising new therapeutic agents.

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The Double-Edged Sword: A Comparative Analysis of Pyrimidine Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrimidine scaffold has been a cornerstone in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its fundamental role in cellular processes, making it a prime target for anticancer drug development.[2][3] The strategic modification of the pyrimidine ring has yielded a vast library of derivatives, each with a unique cytotoxic profile.[4] This guide provides a comparative analysis of the cytotoxic properties of various pyrimidine derivatives, supported by experimental data, to arm researchers, scientists, and drug development professionals with the insights needed to navigate this complex chemical space.

The Landscape of Cytotoxicity: A Comparative Data Overview

The cytotoxic potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1] These modifications can dramatically alter a molecule's affinity for its biological target, its pharmacokinetic properties, and ultimately, its efficacy as a cytotoxic agent.[1] The following tables summarize the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of various pyrimidine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher potency in inhibiting cellular proliferation.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4MCF-7 (Breast)0.57[5]
Compound 4HepG2 (Liver)1.13[5]
Compound 11MCF-7 (Breast)1.31[5]
Compound 11HepG2 (Liver)0.99[5]

Table 2: Cytotoxicity of 2,4-Diaminopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9kA549 (Lung)2.14[5]
Compound 9kHCT-116 (Colon)3.59[5]
Compound 9kPC-3 (Prostate)5.52[5]
Compound 9kMCF-7 (Breast)3.69[5]
Compound 13fA549 (Lung)1.98[5]
Compound 13fHCT-116 (Colon)2.78[5]
Compound 13fPC-3 (Prostate)4.27[5]
Compound 13fMCF-7 (Breast)4.01[5]

Table 3: Cytotoxicity of Indazol-pyrimidine Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)1.629[6]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)1.841[6]
Indazol-pyrimidine 4iA549 (Lung Cancer)2.305[6]

Unraveling the Mechanisms of Cell Death

The cytotoxic effects of pyrimidine derivatives are exerted through a variety of mechanisms, often involving the inhibition of critical cellular enzymes and the disruption of essential signaling pathways that govern cell proliferation and survival.[5]

Inhibition of Key Kinases

Certain classes of pyrimidine derivatives have been engineered to target specific protein kinases that are often dysregulated in cancer. For instance, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase .[5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[5] By inhibiting PIM-1, these compounds can trigger cell cycle arrest and induce programmed cell death.[5]

Similarly, some 2,4-diaryl pyrimidine derivatives have been designed as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) , particularly mutants like L858R/T790M, which are prevalent in non-small cell lung cancer.[5] These derivatives block the downstream signaling pathways that fuel tumor growth.[5]

PIM1_Inhibition Pyrimidine_Derivative Pyrido[2,3-d]pyrimidine Derivative Inhibition Pyrimidine_Derivative->Inhibition PIM1 PIM-1 Kinase Cell_Cycle Cell Cycle Progression PIM1->Cell_Cycle Promotes Apoptosis Apoptosis PIM1->Apoptosis Inhibits Inhibition->PIM1 TS_Inhibition Pyrimidine_Derivative Pyrimidine-based TS Inhibitor Inhibition Pyrimidine_Derivative->Inhibition TS Thymidylate Synthase (TS) dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP DNA_Synthesis DNA Synthesis dUMP_dTMP->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to Inhibition->TS

Caption: Mechanism of action for a pyrimidine-based Thymidylate Synthase (TS) inhibitor.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [5][7]The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [1]The amount of formazan produced is directly proportional to the number of living cells. [1]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well. [8] * Incubate the plate for 24 hours to allow for cell attachment. [8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent). [8] * Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals, resulting in a colored solution. [5]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm). [5]

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve. [5]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Cell_Seeding 1. Seed cells in 96-well plate Compound_Addition 2. Add pyrimidine derivatives Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan crystal formation in viable cells MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance 7. Measure absorbance (570 nm) Solubilization->Absorbance Data_Analysis 8. Calculate IC50 values Absorbance->Data_Analysis

Caption: A typical workflow for an MTT cytotoxicity assay.

Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel cytotoxic agents. The diverse mechanisms of action, coupled with the tunability of their chemical structures, allow for the rational design of compounds with enhanced potency and selectivity. This comparative guide, by presenting a snapshot of the existing data and methodologies, aims to facilitate the ongoing research and development in this critical area of oncology. The continued exploration of structure-activity relationships and the elucidation of novel cellular targets will undoubtedly pave the way for the next generation of pyrimidine-based cancer therapeutics.

References

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A Comparative Guide to Pyrazole Synthesis: High-Performance Alternatives to 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in medicine, agriculture, and materials science.[1] Their prevalence in blockbuster drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Stanozolol (anabolic steroid) underscores their importance as a "privileged scaffold" in drug discovery.[2]

The classical and most prevalent method for constructing the pyrazole ring is the Knorr synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4] While specialized reagents like 5-Bromo-4-hydrazino-6-methylpyrimidine offer a direct route to complex, fused heterocyclic systems, their availability, cost, or limited reactivity profile can necessitate the exploration of alternative synthetic strategies.

This guide provides a comprehensive comparison of robust and versatile alternatives for pyrazole synthesis. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings, comparative performance, and practical considerations of each method. As Senior Application Scientists, our goal is to provide you with not just protocols, but the strategic insights needed to select and optimize the ideal synthetic route for your target pyrazole.

Pillar 1: The Knorr Pyrazole Synthesis and Its Variants

The Knorr synthesis, first reported in 1883, remains the most straightforward and widely used method for creating polysubstituted pyrazoles.[2] Its enduring popularity stems from the ready availability of starting materials and the simplicity of the reaction.

Mechanism and Regioselectivity

The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or neutral conditions. The initial step is the formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), two regioisomeric products are possible.[6] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants.

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway Hydrazine R1-NH-NH2 Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Dicarbonyl R2-C(=O)-CH2-C(=O)-R3 Dicarbonyl->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Pyrazole (Two Regioisomers Possible) Dehydration->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Alternative Reagents for the Knorr Synthesis

Instead of a complex pyrimidine hydrazine, a vast array of simpler, commercially available hydrazines can be employed, with the final complexity being built into the 1,3-dicarbonyl partner.

  • Hydrazine Hydrate/Sulfate: The simplest reagent, leading to N-unsubstituted pyrazoles.

  • Phenylhydrazine and Substituted Arylhydrazines: Used to install various aryl groups at the N1 position, which is crucial for modulating the pharmacological properties of the final compound.

  • Alkylhydrazines: Provide N1-alkylated pyrazoles.

  • Tosylhydrazide: A stable, solid alternative to hydrazine, often used in multicomponent reactions.

Comparative Performance Data

The choice of reactants and conditions significantly impacts reaction outcomes. The following table provides a comparative overview.

Hydrazine Reagent1,3-Dicarbonyl ReagentCatalyst/SolventTime (h)Yield (%)Reference
PhenylhydrazineEthyl AcetoacetateNano-ZnO / Solvent-free0.595[2]
Hydrazine HydrateAcetylacetoneAcetic Acid / Ethanol190[5]
4-Chlorophenylhydrazine1-(4-fluorophenyl)-3-phenyl-1,3-propanedioneAcetic Acid / Reflux488[7]
Methylhydrazine16-[bis(methylthio)methylene]-androstenoneMethanol / Reflux566[8]
Experimental Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole

This protocol, adapted from Girish et al., highlights an efficient and environmentally friendly approach.[2][6]

  • Setup: In a 50 mL round-bottom flask, combine phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%).

  • Reaction: Heat the mixture at 80°C under solvent-free conditions for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add ethanol (10 mL) and stir for 5 minutes.

  • Isolation: Filter the solid catalyst (nano-ZnO can be recovered and reused). Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Pillar 2: Synthesis from α,β-Unsaturated Carbonyls

Reaction Workflow

The process begins with a Michael addition of the hydrazine to the α,β-unsaturated ketone or aldehyde. This is followed by an intramolecular cyclization to form a non-aromatic pyrazoline ring. The final pyrazole is then obtained by oxidizing the pyrazoline intermediate.[9]

Pyrazoline_Workflow Start Hydrazine + α,β-Unsaturated Carbonyl Step1 Michael Addition & Intramolecular Cyclization Start->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Oxidation Intermediate->Step2 End Aromatic Pyrazole Step2->End

Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Reagent Selection and Performance

A variety of oxidants can be used for the aromatization step, including iodine, bromine, oxygen/air, or even catalytic systems. The choice of oxidant can influence the reaction conditions and overall yield.

α,β-Unsaturated CarbonylHydrazine ReagentOxidant / ConditionsYield (%)Reference
ChalconePhenylhydrazineIodine / Acetic Acid, Reflux93[9]
ChalconeHydrazine HydrateH2O2 then dehydration~85[2]
(E,E)-CinnamylideneacetophenoneDiazomethane (forms pyrazoline)ChloranilGood[10]
Various NitroolefinsN-monosubstituted hydrazonesOne-pot, no external oxidant60-99[10]
Experimental Protocol: Iodine-Mediated Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol is based on a well-established method using chalcone as the starting material.[9]

  • Setup: To a solution of chalcone (1 mmol) in glacial acetic acid (10 mL), add phenylhydrazine (1.2 mmol).

  • Reaction: Heat the mixture to reflux. Add iodine (1.0 mmol) portion-wise over 10 minutes. Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture and pour it into a 10% sodium thiosulfate solution (50 mL) to quench the excess iodine.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1,3,5-triphenyl-1H-pyrazole.

Pillar 3: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful and efficient alternative, allowing for the construction of complex pyrazole derivatives in a single step from three or more simple starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding in environmentally benign solvents like water or ethanol.[11]

Strategy and Advantages

The core advantage of MCRs is convergence. Instead of a linear, step-by-step synthesis, multiple fragments are combined in one pot to rapidly generate molecular diversity. This is particularly valuable in drug discovery for building libraries of related compounds.

MCR_Strategy A Component A (e.g., Aldehyde) OnePot One-Pot Reaction Catalyst, Solvent A->OnePot B Component B (e.g., Hydrazine) B->OnePot C Component C (e.g., β-Ketoester) C->OnePot Product Complex Pyrazole OnePot->Product

Caption: Convergent strategy of a three-component reaction for pyrazole synthesis.

Comparative MCR Examples
Component 1Component 2Component 3 (+ more)Catalyst / SolventYield (%)Reference
AldehydeKetoneHydrazineBromine (for oxidation)Good[12]
AldehydePhenylhydrazineβ-diketone(TBA)2S2O8 / Solvent-freeHigh
4-ChlorobenzaldehydeMalononitrileHydrazine Hydrate, Ethyl AcetoacetatePiperidine / Water92[9]
Terminal AlkyneAldehydeHydrazineMolecular Iodine68-99[2][6]
Experimental Protocol: Five-Component Synthesis of a Pyrazolo-fused Pyridopyrimidine

This advanced protocol, inspired by the work of Ismaili et al., demonstrates the power of MCRs to build highly complex scaffolds in water.[11]

  • Setup: In a 100 mL flask, add hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) to water (20 mL). Stir at 80°C for 30 minutes to pre-form the pyrazolone intermediate.

  • Component Addition: To the above mixture, add an aromatic aldehyde (2 mmol), 1,3-dimethyl barbituric acid (2 mmol), ammonium acetate (4 mmol), and nano-ZnO (15 mol%) as a catalyst.

  • Reaction: Reflux the mixture for the required time (monitor by TLC).

  • Isolation: After completion, cool the reaction mixture. The solid product will precipitate. Filter the solid, wash with cold water and then cold ethanol.

  • Purification: The product is often pure enough after washing. If necessary, recrystallization can be performed.

Pillar 4: [3+2] Cycloaddition Reactions

A mechanistically distinct and highly versatile route to pyrazoles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, which reacts with an alkyne to directly form the aromatic pyrazole ring.

Mechanism and Reagent Alternatives

This method is powerful for controlling regiochemistry and accessing pyrazoles that are difficult to synthesize via condensation routes. Diazo compounds, such as diazomethane, are energetic and potentially explosive, which has limited their large-scale application. However, modern protocols often rely on the in situ generation of diazo compounds from more stable precursors like N-tosylhydrazones, significantly enhancing the safety and practicality of this approach.[13]

Cycloaddition_Mechanism cluster_reactants Reactants Dipole Diazo Compound (R1-CHN2) (from Tosylhydrazone) TransitionState [3+2] Cycloaddition Dipole->TransitionState Dipolarophile Alkyne (R2-C≡C-R3) Dipolarophile->TransitionState Product Pyrazole TransitionState->Product

Caption: Mechanism of [3+2] cycloaddition for pyrazole synthesis.

Comparative Performance
Diazo Source (or equivalent)DipolarophileConditionsYield (%)Reference
Tosylhydrazones (in situ diazo)Alkynyl Bromides (in situ)Base (t-BuOK)Good[13]
Ethyl DiazoacetateEnonesPiperidine / 25°C70-95
Alkyl α-diazoestersYnonesAl(OTf)3High[14]
Experimental Protocol: Organocatalytic [3+2] Cycloaddition

This protocol is adapted from a method developed by the Sun group.

  • Setup: In a vial, dissolve the enone (0.5 mmol) and ethyl diazoacetate (0.6 mmol) in dichloromethane (2.0 mL).

  • Catalyst Addition: Add piperidine (20 mol%, 0.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure pyrazole product.

Summary and Application Scientist Insights

Choosing the right synthetic strategy depends entirely on the target molecule's substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodKey AdvantagesKey DisadvantagesBest For...
Knorr Synthesis Readily available starting materials, simple, robust.Regioselectivity can be an issue with unsymmetrical precursors.Rapid synthesis of simple to moderately complex pyrazoles.
From α,β-Unsaturated Carbonyls Access to different substitution patterns, uses common starting materials.Requires a separate oxidation step, which can add complexity.Synthesizing pyrazoles when the corresponding 1,3-dicarbonyl is unavailable.
Multicomponent Reactions High efficiency, rapid generation of complexity, green.Optimization can be complex, potential for side products.Library synthesis and exploring structure-activity relationships (SAR).
[3+2] Cycloaddition Excellent control of regioselectivity, mild conditions.Handling or in situ generation of diazo compounds requires care.Accessing specific regioisomers or highly functionalized pyrazoles.

Expert Insight: For projects requiring specific regioisomers of N-arylpyrazoles, the Knorr synthesis using arylhydrazine hydrochlorides in aprotic dipolar solvents often provides superior regiocontrol compared to classical conditions in protic solvents like ethanol.[2][6] For rapid library generation, multicomponent reactions are unparalleled in their efficiency. If your synthesis is hampered by the instability of a 1,3-dicarbonyl precursor, consider synthesizing it in situ from a ketone and an acid chloride immediately followed by the addition of hydrazine in a one-pot protocol.[7][14]

Conclusion

While specialized reagents like this compound have their place in targeted syntheses, the broader field of pyrazole construction is rich with versatile and high-performance alternatives. From the classic Knorr synthesis to modern multicomponent and cycloaddition reactions, the chemist's toolbox is well-equipped to tackle the synthesis of virtually any pyrazole target. By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed, strategic decisions to accelerate their research and development programs.

References

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A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-hydrazino-6-methylpyrimidine is a critical heterocyclic building block in medicinal chemistry and drug development. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound, comparing it against a commercially available standard. We detail orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document serves as a practical reference for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic intermediates.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound serves as a key precursor in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. Given its role, even trace impurities can carry through subsequent synthetic steps, potentially leading to final products with altered pharmacological profiles, increased toxicity, or reduced stability. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[1][2][3]

The ICH Q3A(R2) guideline, for instance, specifies thresholds for reporting, identifying, and qualifying impurities, making a robust analytical assessment non-negotiable.[1][4][5] This guide, therefore, emphasizes an orthogonal analytical approach—using multiple, mechanistically different methods—to build a comprehensive and trustworthy purity profile.[6] We will compare an "In-House Synthesized Batch" with a "Commercial Reference Standard" to highlight the practical application of these principles.

Anticipating the Impurity Profile

The purity assessment strategy is dictated by the potential impurities arising from the synthetic route. A common synthesis for this compound starts from 4-chloro-6-methyl-5-bromopyrimidine and hydrazine hydrate.

Common Synthesis Route:

  • Starting Material: 4-chloro-6-methyl-5-bromopyrimidine

  • Reagent: Hydrazine Hydrate

  • Solvent: Ethanol or similar alcohol

Based on this, potential process-related impurities could include:

  • Unreacted Starting Materials: Residual 4-chloro-6-methyl-5-bromopyrimidine.

  • By-products: Impurities from side reactions, such as di-substituted hydrazines or products of hydrolysis.

  • Residual Solvents: Ethanol or other solvents used during synthesis and purification.[3]

  • Reagents: Excess hydrazine.

Orthogonal Purity Assessment Workflow

A self-validating purity assessment relies on using multiple analytical techniques that measure different chemical properties. This minimizes the risk of an impurity going undetected because it is not amenable to a single analytical method.[6] Our workflow integrates chromatographic and spectroscopic methods to provide a holistic view of the sample's purity.

Caption: Workflow for orthogonal purity assessment of the synthesized compound.

Section 1: HPLC for Quantitative Purity and Non-Volatile Impurities

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone of purity analysis for non-volatile organic compounds.[7][8] It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The peak area percentage in the resulting chromatogram is used to calculate the relative purity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Causality: A gradient elution is chosen to ensure separation of impurities with a wide range of polarities, from potential polar by-products to less polar starting materials. The C18 column is a standard choice for reverse-phase chromatography of heterocyclic compounds.[9]

Section 2: Headspace GC-MS for Residual Solvent Analysis

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] When coupled with a headspace autosampler, it is the gold-standard for analyzing residual solvents in pharmaceutical substances, as outlined in ICH Q3C guidelines.[12] This technique avoids injecting the non-volatile main compound, which could contaminate the GC system.

Experimental Protocol: Headspace GC-MS Method
  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL from the headspace.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

Causality: The choice of a polar GC column (624-type) is optimal for separating common polar and non-polar solvents used in synthesis. Headspace sampling ensures that only volatile components are introduced into the GC, protecting the instrument and enhancing sensitivity for trace solvent analysis.[13]

Section 3: ¹H qNMR for Absolute Purity Determination

Principle: Quantitative NMR (qNMR) is a primary analytical method that determines the absolute purity of a substance without the need for a specific reference standard of the same compound.[14][15] By integrating the signal of the analyte against a certified internal standard of known purity and weight, a direct mass/mass purity value can be calculated. This method is orthogonal to chromatography and provides structural confirmation simultaneously.[6][16]

Experimental Protocol: ¹H qNMR Method
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): 30 seconds (at least 5 times the longest T1 of interest).

    • Number of Scans: 16-32.

  • Data Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved proton signal from the analyte and the singlet from the internal standard.

Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Causality: A long relaxation delay is critical to ensure that all protons are fully relaxed before the next pulse, which is essential for accurate quantification.[16] Maleic Anhydride is an excellent internal standard as its singlet peak in the aromatic region typically does not overlap with analyte signals.

Comparative Analysis: In-House Synthesis vs. Commercial Standard

The following table summarizes the purity assessment results for a representative in-house synthesized batch against a commercially available reference standard.

Analytical Method Parameter Assessed In-House Synthesized Batch Commercial Reference Standard Acceptance Criteria
HPLC-UV (Area %) Purity99.65%99.89%> 99.0%
Largest Single Impurity0.18% (at RRT 1.2)0.07% (at RRT 0.8)< 0.20%
Total Impurities0.35%0.11%< 1.0%
Headspace GC-MS Residual Ethanol450 ppm< 50 ppm< 5000 ppm (ICH Limit)
Other VolatilesNot DetectedNot DetectedNot Detected
¹H qNMR (w/w) Absolute Purity99.4%99.7%> 99.0%
Appearance Physical FormOff-white crystalline solidWhite crystalline solidWhite to off-white solid

Discussion of Results

The data demonstrates that the In-House Synthesized Batch meets a high-purity standard suitable for most research and development applications.

  • Chromatographic Purity: The HPLC analysis shows a purity of 99.65%, which is excellent. However, a single unidentified impurity at 0.18% is noted, which is slightly higher than that in the commercial standard but still within typical acceptable limits for an intermediate. According to ICH Q3A guidelines, an impurity at this level would require identification if the maximum daily dose of the final drug is low.[2][4]

  • Volatile Impurities: The residual ethanol level of 450 ppm is well below the ICH Q3C limit of 5000 ppm for a Class 3 solvent, indicating an effective purification process.[12]

  • Absolute Purity: The qNMR result of 99.4% w/w corroborates the HPLC data. The slight difference between HPLC area% and qNMR w/w purity is expected, as qNMR also accounts for non-UV active impurities (like water or inorganic salts) that HPLC-UV would not detect.[6]

  • Comparison to Standard: The Commercial Reference Standard exhibits a slightly higher purity across all metrics, with lower individual and total impurities. This is typical for materials sold specifically as analytical standards. The in-house material is, however, of comparable quality and is fit for purpose.

Caption: Orthogonal methods provide different analytical views of the same sample.

Conclusion

This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of synthesized this compound. The combination of HPLC, GC-MS, and qNMR provides a self-validating system that quantifies not only the main component but also characterizes process-related impurities and residual solvents.

The analysis confirmed that the in-house synthesized batch possesses high purity (99.4% w/w by qNMR), making it suitable for subsequent use in drug discovery and development pipelines. While the commercial standard showed marginally higher purity, the in-house material meets all critical quality attributes. This orthogonal approach ensures compliance with regulatory expectations and provides high confidence in the quality of synthetic intermediates.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • P, B. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. GMP-Compliance.org. [Link]

  • Kraljević, T. G. et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Brown, P. R. et al. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. PubMed. [Link]

  • Grove, J. A. et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Gfeller, M. et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Yuan, T. et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Pharma Guide. (2024). Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Manfra, M. et al. (2018). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Semantic Scholar. [Link]

  • Patsnap. (2025). GC-MS Organic Chemistry: Enabling Analysis for New Drugs. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

  • Borman, P. et al. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

Sources

A Comparative Spectroscopic Guide to 5-Bromo-4-hydrazino-6-methylpyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2][3] Substituted pyrimidines, such as 5-Bromo-4-hydrazino-6-methylpyrimidine, serve as versatile synthons for creating complex molecules with potential antiviral, antitumor, and antibacterial properties.[4] The precise structural characterization of these intermediates and their subsequent derivatives is paramount to ensure the desired molecular architecture, purity, and, ultimately, the efficacy and safety of a potential drug candidate.

This guide provides an in-depth comparative analysis of this compound and three representative derivatives, focusing on the elucidation of their structures through a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By explaining the causality behind spectral features, we aim to provide researchers, scientists, and drug development professionals with a practical framework for identifying and characterizing novel pyrimidine-based compounds.

Molecular Structures Under Comparison

The following compounds are analyzed in this guide to illustrate the impact of specific structural modifications on their spectroscopic signatures.

G cluster_0 Parent Compound (A) cluster_1 Derivative (B) cluster_2 Derivative (C) cluster_3 Derivative (D) a a_label 5-Bromo-4-hydrazino- 6-methylpyrimidine b b_label 5-Chloro-4-hydrazino- 6-methylpyrimidine c c_label 5-Bromo-4-hydrazino- 6-phenylpyrimidine d d_label 5-Bromo-6-methyl-4- (N'-acetylhydrazino)pyrimidine

Caption: Structures of the parent compound and its derivatives.

  • Compound A: this compound: The parent molecule.

  • Compound B: 5-Chloro-4-hydrazino-6-methylpyrimidine: To observe the effect of changing the halogen substituent at the C5 position.

  • Compound C: 5-Bromo-4-hydrazino-6-phenylpyrimidine: To assess the impact of replacing the C6-methyl group with a bulky aromatic phenyl group.

  • Compound D: 5-Bromo-6-methyl-4-(N'-acetylhydrazino)pyrimidine: To study the effect of substitution on the terminal nitrogen of the hydrazino moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual proton and carbon atoms.[5]

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton types and their connectivity. The chemical shift (δ) is highly sensitive to the electronic environment, which is directly influenced by the substituents on the pyrimidine ring.[5]

Experimental Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for these compounds due to its excellent solubilizing power for polar, hydrogen-bonding molecules. The labile protons of the hydrazino group (-NHNH₂) are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like D₂O or CDCl₃.

Comparative ¹H NMR Data (Predicted, in DMSO-d₆)

Compound-CH₃ (δ, ppm)Pyrimidine H (δ, ppm)-NH (δ, ppm)-NH₂ (δ, ppm)Other Signals (δ, ppm)
A ~2.4 (s, 3H)~8.2 (s, 1H)~8.5 (br s, 1H)~4.5 (br s, 2H)-
B ~2.4 (s, 3H)~8.1 (s, 1H)~8.4 (br s, 1H)~4.5 (br s, 2H)-
C -~8.4 (s, 1H)~8.7 (br s, 1H)~4.6 (br s, 2H)~7.5-8.0 (m, 5H, Ar-H)
D ~2.5 (s, 3H)~8.3 (s, 1H)~10.0 (br s, 1H)~9.8 (br s, 1H)~2.0 (s, 3H, Acetyl-CH₃)

In-Depth Interpretation:

  • Methyl Protons (-CH₃): In compounds A , B , and D , the methyl group attached to the pyrimidine ring (C6) appears as a sharp singlet around 2.4-2.5 ppm.

  • Pyrimidine Proton (C2-H): The lone proton on the pyrimidine ring is expected to be a singlet and significantly downfield (~8.1-8.4 ppm) due to the deshielding effect of the two ring nitrogens. The presence of the electron-donating hydrazino group slightly shields this proton compared to an unsubstituted pyrimidine.

  • Effect of Halogen (A vs. B): Changing bromine to the more electronegative chlorine (Compound B ) is predicted to cause a slight upfield shift of the C2-H proton. While counterintuitive, this can be due to complex electronic and anisotropic effects within the ring system.

  • Effect of Phenyl Group (A vs. C): Replacing the methyl group with a phenyl group (Compound C ) introduces a multiplet in the aromatic region (~7.5-8.0 ppm). The phenyl group's anisotropic effect and electronic influence will likely cause a downfield shift of the C2-H proton.

  • Hydrazino Protons (-NHNH₂): The protons on the hydrazino group are exchangeable and thus appear as broad singlets. In DMSO-d₆, they are typically observable. For A , B , and C , two distinct broad signals are expected for the -NH and -NH₂ protons.

  • Effect of Acetylation (A vs. D): Acetylation of the hydrazino group in Compound D dramatically changes the spectrum. A new singlet for the acetyl methyl group appears around 2.0 ppm. The two -NH protons become distinct and are shifted significantly downfield (~9.8 and 10.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

¹³C NMR provides a map of the carbon framework of a molecule.[5] The chemical shifts are indicative of hybridization and the electronic environment.[6]

Experimental Rationale: Proton-decoupled spectra are acquired to simplify the data, ensuring each unique carbon atom appears as a single line.[2] Due to the low natural abundance of ¹³C, a higher number of scans is required compared to ¹H NMR.[5]

Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)

Compound-CH₃ (δ, ppm)Pyrimidine Carbons (δ, ppm)Other Signals (δ, ppm)
A ~24~95 (C5), ~158 (C4), ~160 (C2), ~165 (C6)-
B ~24~105 (C5), ~158 (C4), ~160 (C2), ~165 (C6)-
C -~96 (C5), ~159 (C4), ~161 (C2), ~168 (C6)~128-138 (Ar-C), ~135 (ipso-C)
D ~25~97 (C5), ~157 (C4), ~160 (C2), ~166 (C6)~22 (Acetyl-CH₃), ~169 (C=O)

In-Depth Interpretation:

  • Pyrimidine Carbons: The chemical shifts of the ring carbons are highly dependent on their attached substituents.[5]

    • C5 (Bromo/Chloro-substituted): This carbon is shifted significantly upfield (~95-105 ppm) due to the direct attachment of the heavy halogen atom. The C-Br carbon (Compound A ) is typically found further upfield than the C-Cl carbon (Compound B ), a phenomenon known as the "heavy atom effect."

    • C4 (Hydrazino-substituted): This carbon is highly deshielded (~158 ppm) due to its attachment to two nitrogen atoms (one in the ring, one from the hydrazino group).

    • C2 and C6: These carbons are also significantly downfield due to their position between two nitrogen atoms (C2) or adjacent to a nitrogen and substituted with an alkyl/aryl group (C6).

  • Effect of Phenyl Group (A vs. C): Compound C will show additional signals in the aromatic region (128-138 ppm) and a signal for the ipso-carbon (the carbon attached to the pyrimidine ring) around 135 ppm. The C6 carbon will also be shifted further downfield compared to Compound A .

  • Effect of Acetylation (A vs. D): The acetyl group in Compound D introduces two new signals: one for the acetyl methyl carbon at ~22 ppm and a characteristic carbonyl carbon signal far downfield at ~169 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and versatile technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Rationale: Samples are typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. This avoids solvent interference and provides a clear spectrum of the compound in its ground state.

Comparative FT-IR Data (Predicted, cm⁻¹)

CompoundN-H StretchC-H StretchC=N / C=C StretchC-Br StretchOther Key Bands
A 3300-3400 (m, sh)2850-2950 (w)1550-1620 (s)~550-650 (m)1600 (NH₂ scissoring)
B 3300-3400 (m, sh)2850-2950 (w)1550-1620 (s)-1600 (NH₂ scissoring), ~700-800 (C-Cl)
C 3300-3400 (m, sh)3030-3080 (w, Ar)1550-1620 (s)~550-650 (m)1600 (NH₂ scissoring), 700 & 750 (Ar bend)
D ~3200-3300 (m, br)2850-2950 (w)1550-1620 (s)~550-650 (m)~1680 (s, Amide C=O)

(s = strong, m = medium, w = weak, br = broad, sh = sharp)

In-Depth Interpretation:

  • N-H Stretching: The hydrazino group in A , B , and C will show characteristic sharp to medium peaks in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group and the stretch of the -NH group.[1] In Compound D , these bands will be replaced by broader amide N-H stretching bands around 3200-3300 cm⁻¹.

  • C=O Stretching: The most diagnostic peak for Compound D is the strong absorption band around 1680 cm⁻¹, characteristic of an amide I (C=O stretch). This band is absent in the other compounds.

  • Ring Vibrations (C=N / C=C): All compounds will exhibit strong absorptions in the 1550-1620 cm⁻¹ region, corresponding to the stretching vibrations of the pyrimidine ring.[1]

  • Halogen Stretches: The C-Br stretch in A , C , and D is expected in the fingerprint region (550-650 cm⁻¹), while the C-Cl stretch in B will be at a higher frequency (700-800 cm⁻¹). These can sometimes be difficult to assign definitively.

  • Aromatic C-H Bends: Compound C will show additional bands characteristic of the phenyl group, including aromatic C-H stretching above 3000 cm⁻¹ and out-of-plane bending bands (e.g., ~700 and 750 cm⁻¹ for monosubstitution).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[2] The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Experimental Rationale: Samples are dissolved in a UV-transparent solvent, such as ethanol or methanol, at a dilute concentration.[2][7] The absorbance is measured across a range (typically 200-400 nm) to identify the λmax values corresponding to π→π* and n→π* transitions.

Comparative UV-Vis Data (Predicted, in Ethanol)

Compoundλmax 1 (nm)λmax 2 (nm)Rationale for Differences
A ~240~310Extended conjugation from the pyrimidine ring and hydrazino group.
B ~238~308Minor hypsochromic (blue) shift due to Cl vs. Br.
C ~255~325Bathochromic (red) shift due to extended conjugation with the phenyl ring.
D ~235~295Hypsochromic (blue) shift due to the electron-withdrawing acetyl group reducing the electron-donating ability of the hydrazino nitrogen.

In-Depth Interpretation:

  • All the compounds are expected to show strong absorptions due to the highly conjugated pyrimidine system.

  • Effect of Phenyl Group (A vs. C): The introduction of the phenyl ring in Compound C extends the π-conjugated system, which lowers the energy required for the π→π* transition. This results in a significant bathochromic (red) shift to a longer wavelength compared to Compound A .[8]

  • Effect of Acetylation (A vs. D): The acetyl group on the hydrazino moiety in Compound D is electron-withdrawing. This reduces the lone pair availability on the terminal nitrogen for delocalization into the pyrimidine ring, effectively shortening the chromophore. This leads to a hypsochromic (blue) shift to a shorter wavelength.

  • Effect of Halogen (A vs. B): The change from bromine to chlorine is expected to have a minimal effect, possibly a very slight hypsochromic shift, as the primary chromophore remains largely unchanged.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[4]

Experimental Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for these polar molecules, which will primarily yield the protonated molecular ion [M+H]⁺.[2] Electron Ionization (EI) is a harder technique that can provide more extensive fragmentation data, which is useful for structural confirmation.[4]

Comparative Mass Spectrometry Data (Predicted)

CompoundMolecular FormulaExact MassKey Fragment Ions (m/z)
A C₅H₇BrN₄201.98[M+H]⁺ at 203/205 (isotopic pattern), loss of NH₂NH (-31)
B C₅H₇ClN₄158.04[M+H]⁺ at 159/161 (isotopic pattern), loss of NH₂NH (-31)
C C₁₀H₉BrN₄263.99[M+H]⁺ at 265/267 (isotopic pattern), loss of C₆H₅ (+77), loss of Br (+79/81)
D C₇H₉BrN₄O243.99[M+H]⁺ at 245/247 (isotopic pattern), loss of acetyl group (-43)

In-Depth Interpretation:

  • Isotopic Patterns: The most telling feature for compounds A , B , C , and D is the isotopic pattern of the molecular ion.

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromo-containing compound (A , C , D ) will show two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity.

    • Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Compound B will thus show two molecular ion peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of roughly 3:1. This pattern is a definitive way to distinguish Compound B from the others.

  • Fragmentation Pathways: The fragmentation of substituted pyrimidines is largely dictated by the substituents.[4]

    • A common fragmentation for the hydrazino group is the loss of the terminal NH₂ or the entire hydrazino radical.

    • For Compound D , a characteristic loss of the acetyl group (CH₃CO•, 43 Da) would be a prominent fragment.

    • For Compound C , fragmentation of the phenyl group could be observed.

Experimental Protocols & Workflow

A robust spectroscopic analysis follows a validated workflow to ensure data integrity and reproducibility.

Caption: General experimental workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the pyrimidine derivative in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher.[5]

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2 seconds.[5]

    • Spectral Width (SW): -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.[5]

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.[2]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution (~1 mg/mL) of the compound in a UV-transparent solvent (e.g., ethanol).[2]

  • Serial Dilution: Perform serial dilutions to obtain a final concentration (e.g., 10 µg/mL) that gives a maximum absorbance value between 0.1 and 1.0.[2]

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank reference. Scan the sample from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives demonstrates that each structural modification imparts a unique and identifiable fingerprint across various analytical techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, allowing for the precise mapping of the molecular framework. FT-IR is invaluable for the rapid confirmation of functional groups, such as the introduction of a carbonyl in an acetylated derivative. Mass spectrometry unequivocally determines the molecular weight and confirms elemental composition through characteristic isotopic patterns, especially for halogenated compounds. Finally, UV-Vis spectroscopy offers insight into the electronic structure and extent of conjugation.

By employing this multi-technique approach, researchers can confidently elucidate the structures of novel pyrimidine derivatives, validate synthetic pathways, and ensure the purity of compounds destined for further development. This guide serves as a foundational reference for interpreting the spectral data of this important class of molecules.

References

  • Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).
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A Comparative Guide to the Efficacy of Pyrimidine-Derived Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of prominent anticancer drugs derived from pyrimidines. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative clinical performance, and the experimental methodologies used for their evaluation.

Introduction to Pyrimidine Antimetabolites in Oncology

Pyrimidine antimetabolites are a cornerstone of chemotherapy, exerting their anticancer effects by interfering with the synthesis of nucleic acids.[1] These drugs are structurally similar to endogenous pyrimidines, such as uracil and cytidine, allowing them to be incorporated into metabolic pathways, ultimately leading to the inhibition of DNA and RNA synthesis and subsequent cell death.[1] This guide will focus on a comparative analysis of four widely used pyrimidine-derived anticancer drugs: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine.

Comparative Analysis of Key Pyrimidine-Derived Anticancer Drugs

5-Fluorouracil (5-FU)

Mechanism of Action: 5-FU is an analogue of the pyrimidine uracil.[2] Its anticancer activity is mediated through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[3][4][5] This inhibition depletes the cellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, leading to "thymineless death."[5] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA.[3][4] Incorporation into RNA disrupts its normal processing and function, while incorporation into DNA leads to DNA damage.[2][6]

Clinical Efficacy and Applications: 5-FU has been a mainstay in the treatment of various solid tumors, particularly colorectal cancer, for decades.[3][4] It is also used in the treatment of breast, head and neck, and stomach cancers.[4] While effective, its response rates as a single agent can be modest, often necessitating combination with other chemotherapeutic agents or targeted therapies to improve efficacy.[4]

Capecitabine

Mechanism of Action: Capecitabine is an orally administered prodrug of 5-FU.[7][8][9] It is designed for tumor-selective activation. After oral absorption, capecitabine undergoes a three-step enzymatic conversion to 5-FU.[8][9] The final and rate-limiting step is catalyzed by the enzyme thymidine phosphorylase, which is found in higher concentrations in many tumor tissues compared to normal tissues.[7][9] This tumor-preferential activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its anticancer activity while minimizing systemic toxicity.[7][9]

Clinical Efficacy and Applications: Capecitabine is approved for the treatment of metastatic breast cancer and colorectal cancer.[8][9] Clinical trials have demonstrated that capecitabine is at least as effective as intravenous 5-FU in these settings, with the added benefit of oral administration.[10][11][12] A meta-analysis of studies in locally advanced rectal cancer showed that capecitabine-based neoadjuvant chemoradiotherapy improved the pathological complete response rate compared to 5-FU-based regimens.[13]

Gemcitabine

Mechanism of Action: Gemcitabine is a nucleoside analog of deoxycytidine.[14][15] After being transported into the cell, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][16] dFdCTP competes with the natural substrate, dCTP, for incorporation into DNA.[17] Once incorporated, it causes "masked chain termination," where only one additional nucleotide can be added before DNA synthesis is halted.[15] This makes it difficult for the cell's proofreading enzymes to remove the gemcitabine nucleotide.[15] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[17]

Clinical Efficacy and Applications: Gemcitabine is used in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and ovarian cancer.[17][18] It is often used in combination with other chemotherapy agents or radiation therapy.

Cytarabine (Ara-C)

Mechanism of Action: Cytarabine, also known as arabinosylcytosine (Ara-C), is a pyrimidine analog of deoxycytidine.[19][20] Its primary mechanism of action is the inhibition of DNA polymerase.[20][21] After conversion to its active triphosphate form, ara-CTP, it is incorporated into the growing DNA strand.[19] The arabinose sugar in cytarabine creates steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating DNA chain elongation.[22] This action is most prominent during the S phase of the cell cycle, making it particularly effective against rapidly dividing cells.[19]

Clinical Efficacy and Applications: Cytarabine is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[20][22] It is typically administered intravenously.[19][23]

Quantitative Comparison of Efficacy

Drug ComparisonCancer TypeKey FindingsReference
Capecitabine vs. 5-FU Metastatic Colorectal CancerCapecitabine demonstrated a superior response rate, equivalent time to progression, and overall survival compared to intravenous 5-FU/LV.[11]
Capecitabine vs. 5-FU Locally Advanced Rectal CancerNeoadjuvant chemoradiotherapy with capecitabine resulted in a higher pathological complete response rate compared to 5-FU.[13]
Capecitabine vs. 5-FU Advanced Colorectal CancerOral capecitabine was at least as effective as intravenous 5-FU and leucovorin with fewer side effects.[10]

Experimental Evaluation of Pyrimidine-Derived Anticancer Drugs

The in vitro evaluation of anticancer drugs is a critical step in their development, providing initial data on their efficacy and mechanism of action.[24][25]

In Vitro Cytotoxicity Assays

A variety of in vitro assays are used to determine the cytotoxic or cytostatic effects of anticancer drugs.[24] These assays are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).[25]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[26]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[26]

  • Drug Treatment: Treat the cells with a range of concentrations of the pyrimidine-derived drug and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Drug Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilizer F->G H Read Absorbance G->H I Calculate IC50 H->I

Workflow for an MTT-based cell viability assay.
Apoptosis Assays

To determine if a drug induces programmed cell death, apoptosis assays are employed.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

  • Cell Treatment: Treat cancer cells with the pyrimidine-derived drug at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Resistance Mechanisms

The efficacy of pyrimidine antimetabolites is intrinsically linked to various cellular signaling pathways, and the development of resistance is a significant clinical challenge.

Affected Signaling Pathways

Pyrimidine antimetabolites primarily impact pathways related to DNA synthesis and repair.[1] By depleting nucleotide pools or being incorporated into DNA, these drugs trigger the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.[1] The p53 tumor suppressor protein is a key mediator of the cellular response to DNA damage induced by drugs like 5-FU.[4] Additionally, pathways that regulate cell proliferation, such as the PI3K-Akt-mTORC1 pathway, can influence the synthesis of pyrimidines and thus the sensitivity of cancer cells to these drugs.[27]

Signaling_Pathway cluster_drugs Pyrimidine Antimetabolites cluster_pathways Cellular Processes 5-FU 5-FU DNA_Synthesis DNA Synthesis 5-FU->DNA_Synthesis inhibits TS RNA_Function RNA Function 5-FU->RNA_Function incorporation Gemcitabine Gemcitabine Gemcitabine->DNA_Synthesis masked chain termination Cytarabine Cytarabine Cytarabine->DNA_Synthesis inhibits DNA polymerase DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage RNA_Function->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation activates Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Apoptosis p53_Activation->Cell_Cycle_Arrest

Simplified signaling cascade affected by pyrimidine antimetabolites.
Mechanisms of Resistance

Cancer cells can develop resistance to pyrimidine-based therapies through various mechanisms:

  • Target Enzyme Alterations: Increased expression of the target enzyme, such as thymidylate synthase for 5-FU, can overcome the inhibitory effects of the drug.[4]

  • Altered Drug Metabolism: Changes in the activity of enzymes involved in the activation or catabolism of the drug can reduce its efficacy. For example, increased activity of dihydropyrimidine dehydrogenase (DPD), which breaks down 5-FU, can lead to resistance.[6]

  • Upregulation of Salvage Pathways: Cancer cells can switch to salvage pathways for nucleotide synthesis, bypassing the de novo synthesis pathways targeted by antimetabolites.[28]

  • Defects in Apoptotic Pathways: Alterations in the machinery of apoptosis can make cancer cells less susceptible to drug-induced cell death.[9]

  • Increased Drug Efflux: Overexpression of drug efflux pumps can actively remove the drug from the cell, reducing its intracellular concentration.[28]

Conclusion

Pyrimidine-derived anticancer drugs remain a vital component of modern oncology. While they share the common feature of disrupting nucleic acid synthesis, their specific mechanisms of action, metabolic activation pathways, and clinical applications vary. 5-FU and its oral prodrug Capecitabine are mainstays in the treatment of solid tumors, particularly colorectal cancer. Gemcitabine has a broad spectrum of activity against various solid tumors, while Cytarabine is primarily used for hematological malignancies. Understanding the nuances of their efficacy, the experimental methods for their evaluation, and the mechanisms of resistance is crucial for the continued development of more effective cancer therapies and for personalizing treatment strategies for patients.

References

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A Comparative Guide to the Performance of 5-Bromo-4-hydrazino-6-methylpyrimidine in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of 5-Bromo-4-hydrazino-6-methylpyrimidine, a versatile heterocyclic building block. We will objectively explore its performance in crucial chemical reactions, comparing it with relevant alternatives and supporting our findings with experimental data from peer-reviewed literature. This document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies, particularly in the realm of drug discovery and materials science.

Introduction: The Strategic Advantage of a Brominated Pyrimidine Core

This compound is a substituted pyrimidine derivative that has garnered significant interest as a precursor in the synthesis of a variety of fused heterocyclic systems. The pyrimidine ring is a common scaffold in numerous biologically active compounds, and the presence of both a hydrazino group and a bromine atom imparts unique reactivity to this molecule.[1]

The hydrazino moiety serves as a potent nucleophile, making it an ideal handle for constructing fused five- and six-membered rings through cyclocondensation reactions. The bromine atom, an electron-withdrawing group, modulates the electron density of the pyrimidine ring, influencing the reactivity of the hydrazino group. Furthermore, the bromine atom provides a valuable site for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This guide will focus on the performance of this compound in two key areas:

  • Cyclocondensation Reactions: Primarily focusing on the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential.[2][3][4][5]

  • Other Significant Transformations: Briefly touching upon its potential utility in other classical reactions of hydrazines, such as the Fischer indole synthesis, and the propensity of its derivatives to undergo rearrangements like the Dimroth rearrangement.[6][7][8]

Cyclocondensation Reactions: A Gateway to Pyrazolo[3,4-d]pyrimidines

The most prominent application of this compound is its use as a key building block for the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a purine isostere and is found in numerous compounds with a wide range of biological activities, including kinase inhibition.[2][9] The general reaction involves the condensation of the hydrazinopyrimidine with a 1,3-dicarbonyl compound or its equivalent.

Performance Analysis

The presence of the bromine atom at the 5-position of the pyrimidine ring has a notable impact on the reactivity of the 4-hydrazino group. Bromine is an electron-withdrawing group, which is expected to decrease the nucleophilicity of the exocyclic amino group of the hydrazine moiety. However, literature reports on the synthesis of 5-bromo-4-methyl-6-pyrazolylpyrimidines from 5-bromo-4-hydrazinyl-6-methyl-2-substituted pyrimidines describe the reactions as proceeding in "good to excellent yields". This suggests that while the reactivity might be tempered compared to its non-brominated counterpart, it is still sufficiently reactive for practical synthetic applications.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

This protocol is adapted from procedures for similar cyclocondensation reactions involving hydrazinopyrimidines.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Expected Outcome:

This reaction is expected to yield the corresponding 5-bromo-6-methyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. The yield is anticipated to be in the good to excellent range based on analogous reactions reported in the literature.

Performance in Other Key Reactions: An Extrapolation

While the primary documented use of this compound is in pyrazolo[3,4-d]pyrimidine synthesis, its chemical structure suggests potential applications in other classical hydrazine reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing indole rings from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][10][11] In principle, a pyrimidinylhydrazine could be used in a similar fashion to generate a pyrimido-fused indole derivative.

Anticipated Performance:

The electron-withdrawing nature of the 5-bromo-6-methylpyrimidinyl group would likely have a significant impact on the Fischer indole synthesis. The key step in this reaction is a-sigmatropic rearrangement, which is influenced by the electronic properties of the hydrazine substituent. An electron-withdrawing group on the hydrazine can disfavor this rearrangement, potentially requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) and possibly leading to lower yields compared to reactions with electron-rich arylhydrazines. No specific examples of this compound being used in a Fischer indole synthesis were found in the surveyed literature, so this remains a prospective application requiring experimental validation.

Dimroth Rearrangement

The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, often involving the transposition of endocyclic and exocyclic heteroatoms.[7][8][12][13] This rearrangement is known to occur in pyrimidine derivatives, particularly those bearing amino or imino groups.[8][12] The presence of electron-withdrawing groups can facilitate the ring-opening step of the Dimroth rearrangement mechanism.[12]

Anticipated Performance:

Derivatives of this compound, particularly those formed through cyclization reactions that result in a fused triazole or a similar system, could be susceptible to the Dimroth rearrangement. The electron-withdrawing bromine atom might facilitate this rearrangement under certain conditions (e.g., acidic or basic media, heat).[12] Researchers should be mindful of this potential side reaction when designing synthetic routes and purifying products derived from this starting material.

Comparative Summary

Reaction TypeThis compound PerformanceComparison with 4-hydrazino-6-methylpyrimidine (Inferred)Key Considerations
Cyclocondensation (Pyrazolo[3,4-d]pyrimidine Synthesis) Good to excellent yields reported in analogous systems. The bromine atom provides a handle for further functionalization.May require slightly more forcing conditions due to the reduced nucleophilicity of the hydrazine.The bromine atom's electron-withdrawing effect is a key factor. The resulting product has a site for further diversification via cross-coupling.
Fischer Indole Synthesis Not experimentally documented. Theoretically possible but may require harsh conditions and result in lower yields.The non-brominated analogue is expected to be more reactive due to the higher nucleophilicity of the hydrazine.The electron-withdrawing nature of the pyrimidine ring, exacerbated by the bromine, is a major challenge for the key sigmatropic rearrangement step.
Dimroth Rearrangement Derivatives may be prone to this rearrangement, potentially facilitated by the electron-withdrawing bromine atom.The non-brominated analogue might be less susceptible to this rearrangement under similar conditions.This is a potential side reaction to be aware of during synthesis and purification of downstream products.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile building block, particularly for the synthesis of pyrazolo[3,4-d]pyrimidines. Its key advantage lies in the presence of the bromine atom, which not only influences its reactivity but also serves as a crucial functional handle for the generation of diverse chemical libraries. While direct comparative data with its non-brominated counterpart is scarce, the available literature suggests that it is a competent reagent for cyclocondensation reactions, albeit potentially requiring slightly more forcing conditions.

Future research would greatly benefit from a systematic comparative study of the reactivity of this compound and 4-hydrazino-6-methylpyrimidine in a range of cyclocondensation reactions. Such a study, providing quantitative data on yields, reaction kinetics, and optimal conditions, would offer invaluable guidance to synthetic chemists. Furthermore, exploring the utility of this brominated hydrazine in less conventional reactions, such as the Fischer indole synthesis, could unveil new synthetic pathways to novel heterocyclic systems.

Visualizations

Experimental Workflow: Synthesis of Pyrazolo[3,4-d]pyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 5-Bromo-4-hydrazino- 6-methylpyrimidine reaction Cyclocondensation start1->reaction start2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start2->reaction workup Cooling & Filtration reaction->workup Reaction Completion (TLC Monitoring) purification Recrystallization workup->purification product Pyrazolo[3,4-d]pyrimidine Derivative purification->product

Caption: A typical workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Logical Relationship: Impact of Bromine on Reactivity

G cluster_cause Cause cluster_effect Effects on Reactivity cluster_implication Synthetic Implications cause Presence of Bromine at C5 effect1 Decreased Nucleophilicity of Hydrazino Group cause->effect1 effect2 Increased Electrophilicity of Pyrimidine Ring cause->effect2 effect3 Potential for Further Functionalization cause->effect3 imp1 May require more forcing reaction conditions effect1->imp1 imp2 Facilitates certain rearrangement reactions effect2->imp2 imp3 Enables library synthesis via cross-coupling effect3->imp3

Caption: The influence of the bromine substituent on chemical reactivity.

References

  • Mamedov, V. A., & Kadyrova, A. A. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(4), 342–363. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Jain, K. S., Chitre, T. S., Miniyar, P. B., Kathiravan, M. K., Bendre, V. S., Veer, V. S., & Shahane, S. R. (2006). Biological and medicinal significance of pyrimidines. Current Science, 90(6), 793–803.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278.
  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebigs Annalen der Chemie, 364(2), 183–226.
  • Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • El-Sayed, N. A. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2014). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Antitumor Agents. Archiv der Pharmazie, 347(10), 730–739.
  • Wikipedia contributors. (2023). Dimroth rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Sheikhi-Mohammareh, S., Shiri, A., & Mague, J. T. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[12]selenazolo[5,4-e][1][6][12]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. ResearchGate. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor and Radiosensitizing Agents. Molecules, 15(11), 7876–7888.
  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. E. (2008). Synthesis and antiviral evaluation of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7102–7106.
  • Dawood, K. M., Farag, A. M., & Kandeel, Z. E.-S. (2005). Synthesis and antimicrobial evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(12), 3404–3410.
  • Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., & Ammar, Y. A. (2000).
  • El-Enany, M. M., Kamel, M. M., El-Subbagh, H. I., & Kh Khalil, O. (2009). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 56(3), 573–582.

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A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine ring system.[1] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively mimic adenine, a key component of ATP, and interact with the hinge region of numerous kinase active sites.[2][3] Consequently, this heterocyclic system has become a cornerstone in the development of potent kinase inhibitors for oncology, as well as agents with anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Given the therapeutic importance of this scaffold, the efficient and versatile synthesis of pyrazolo[3,4-d]pyrimidines is a critical undertaking for researchers in drug discovery and development. The choice of synthetic strategy can significantly impact factors such as yield, purity, scalability, and the ability to generate diverse libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to the pyrazolo[3,4-d]pyrimidine nucleus, benchmarked from different starting materials. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and objective comparisons of their respective advantages and limitations. This content is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal synthetic pathway for their specific research goals.

Comparative Analysis of Synthetic Strategies

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be broadly categorized into three main strategies, each with its own set of strengths and weaknesses. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis.

Synthetic Strategy Starting Materials Key Advantages Potential Disadvantages Typical Yields Reaction Times
Route 1: From Pyrazole Precursors 5-Aminopyrazole-4-carbonitriles, 5-Aminopyrazole-4-carboxylatesHigh yields, well-established, good for diverse substitutions on the pyrazole ring.Can require harsh cyclization conditions (e.g., high temperatures).70-95%2-12 hours
Route 2: From Pyrimidine Precursors Substituted 5-aminopyrimidines, Halogenated pyrimidinesAllows for pre-functionalization of the pyrimidine ring.Can be lower yielding, may require multi-step synthesis of the pyrimidine starting material.40-75%4-24 hours
Route 3: Multicomponent Reactions (MCRs) Aldehydes, pyrazolones, urea/thiourea, etc.High atom economy, operational simplicity (one-pot), rapid library generation, often employs green chemistry principles.Substrate scope can be limited, optimization may be required for new combinations.60-90%1-5 hours

Route 1: Building the Pyrimidine Ring onto a Pyrazole Precursor

This is arguably the most common and versatile approach to the pyrazolo[3,4-d]pyrimidine scaffold. The general strategy involves the use of a pre-formed, appropriately substituted 5-aminopyrazole, onto which the pyrimidine ring is constructed.

Mechanism and Rationale

The core principle of this route is the reaction of the 5-amino group and a suitably positioned functional group on the pyrazole ring (typically a nitrile or an ester at the 4-position) with a one-carbon synthon to form the pyrimidine ring. The choice of the one-carbon source dictates the substitution at the 4-position of the final product. For instance, formamide is commonly used to introduce an amino group at the 4-position, while orthoformates can be employed for other substitutions.

G cluster_0 Route 1: From Pyrazole Precursors Start_Pyrazole 5-Aminopyrazole-4-carbonitrile/carboxylate C1_Source One-Carbon Synthon (e.g., Formic Acid, Orthoformate) Cyclization Cyclization Product Pyrazolo[3,4-d]pyrimidine

  • A simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole precursors. */

Experimental Protocol 1A: From 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a common intermediate.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (85%)

  • Ice water

  • Ethanol

Procedure:

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-4-one.

  • Yield: 83%.[6]

Expert Insights: The use of formic acid serves as both the solvent and the one-carbon source for the cyclization. The high temperature is necessary to drive the reaction to completion. This method is robust and generally provides high yields.

Route 2: Constructing the Pyrazole Ring onto a Pyrimidine Precursor

An alternative strategy involves starting with a functionalized pyrimidine and building the pyrazole ring onto it. This approach can be particularly useful when the desired substitution pattern on the pyrimidine ring is more complex or when the pyrimidine starting material is readily available.

Mechanism and Rationale

This route typically involves the reaction of a hydrazine with a pyrimidine derivative that has two adjacent functional groups capable of reacting to form the five-membered pyrazole ring. For example, a pyrimidine with a chlorine atom and a formyl group at adjacent positions can react with a hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine.

G cluster_1 Route 2: From Pyrimidine Precursors Start_Pyrimidine Substituted Pyrimidine (e.g., 4,6-dichloropyrimidine-5-carboxaldehyde) Hydrazine Hydrazine Derivative Cyclization_2 Intramolecular Cyclization Product_2 Pyrazolo[3,4-d]pyrimidine

  • A simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidines from pyrimidine precursors. */

Experimental Protocol 2A: From 4,6-Dichloropyrimidine-5-carboxaldehyde

This protocol describes a selective and high-yielding synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.

Materials:

  • 4,6-Dichloropyrimidine-5-carboxaldehyde

  • Aromatic or aliphatic hydrazine

  • Solvent (e.g., ethanol or isopropanol)

  • Base (for aliphatic hydrazines, e.g., triethylamine)

Procedure for Aromatic Hydrazines:

  • A solution of 4,6-dichloropyrimidine-5-carboxaldehyde in a suitable solvent is treated with the aromatic hydrazine in the absence of an external base.

  • The reaction mixture is stirred at room temperature to promote the formation of the hydrazone intermediate.

  • The hydrazone is then cyclized at an elevated temperature to form the desired 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine.[7]

Procedure for Aliphatic Hydrazines:

  • The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with an aliphatic hydrazine is performed in the presence of an external base (e.g., triethylamine).

  • The reaction proceeds as a single step, with the in situ formation of the hydrazone followed by rapid cyclization to the 1-alkyl-4-chloropyrazolo[3,4-d]pyrimidine.[7]

Expert Insights: The key to this method's selectivity is the control of the reaction conditions. For less reactive aromatic hydrazines, a two-step, one-pot procedure without an external base favors the desired cyclization. For more reactive aliphatic hydrazines, the addition of a base facilitates a direct, one-step transformation. This approach is highly valuable for accessing 4-chloro-substituted pyrazolo[3,4-d]pyrimidines, which are versatile intermediates for further functionalization via nucleophilic substitution.

Route 3: Multicomponent Reactions (MCRs) for Rapid Synthesis

Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness. Several MCRs have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines, enabling the rapid generation of molecular libraries.

Mechanism and Rationale

MCRs for pyrazolo[3,4-d]pyrimidine synthesis typically involve the one-pot condensation of three or more starting materials. A common example is the reaction of an aldehyde, a pyrazolone derivative, and urea or thiourea. The reaction proceeds through a cascade of interconnected reactions, often initiated by the Knoevenagel condensation of the aldehyde and the pyrazolone, followed by a Michael addition of urea/thiourea and subsequent cyclization and dehydration/dethiolation to afford the final product.

G cluster_2 Route 3: Multicomponent Reactions (MCRs) Aldehyde Aldehyde Pyrazolone Pyrazolone Urea Urea/Thiourea One_Pot One-Pot Reaction Product_3 Pyrazolo[3,4-d]pyrimidine

  • A simplified workflow for the multicomponent synthesis of pyrazolo[3,4-d]pyrimidines. */

Experimental Protocol 3A: Green Synthesis in Glycerol

This protocol exemplifies a green chemistry approach to the multicomponent synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives.

Materials:

  • Aromatic aldehyde

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Urea or thiourea

  • Glycerol

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), urea or thiourea (1.2 mmol), and a catalytic amount of p-TSA in glycerol (5 mL) is heated at 100 °C for the appropriate time (typically 2.5-4.0 hours).

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and water is added.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

  • Yields: 75-91%.

Expert Insights: The use of glycerol as a biodegradable, non-toxic, and recyclable solvent makes this protocol environmentally benign. The reaction proceeds in good to excellent yields with short reaction times. This method is particularly well-suited for the rapid synthesis of a library of analogs by varying the aldehyde component. The scalability of MCRs can sometimes be challenging, and optimization may be required for each new set of substrates.

Conclusion and Future Outlook

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a well-developed field with a variety of robust and efficient methods at the disposal of the modern chemist.

  • Synthesis from pyrazole precursors remains a highly reliable and versatile strategy, particularly when specific substitution patterns on the pyrazole ring are desired.

  • The pyrimidine-first approach offers a valuable alternative, especially for constructing molecules with complex pyrimidine moieties.

  • Multicomponent reactions represent the state-of-the-art in terms of efficiency and green chemistry, making them ideal for the rapid generation of compound libraries for high-throughput screening.

The choice of the optimal synthetic route will always be context-dependent, weighing factors such as the desired final structure, the availability and cost of starting materials, the required scale of the synthesis, and the desired environmental impact.

Future trends in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the application of flow chemistry for the safe and scalable production of these important therapeutic agents. As our understanding of the biological roles of pyrazolo[3,4-d]pyrimidines continues to grow, so too will the demand for innovative and practical synthetic solutions.

References

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link][1][2]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 5029. [Link][6][8][9]

  • Salem, I. M., Mostafa, S. M., El-Sabbagh, O. I., Salama, I., & Ibrahim, T. S. (2022). A review on synthesis and biological evaluations of Pyrazolo[3,4-d]pyrimidine schaffold. Journal of Advanced Pharmacy and Biomedical Sciences, 5(2), 1-22. [Link]

  • Yoneda, F., & Higuchi, M. (1977). A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society, Chemical Communications, (11), 356-357. [Link][10]

  • Hassan, A. E., & El-Sheref, E. M. (2014). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 347(10), 734-743. [Link][4]

  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3235-3247. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2014). Journal of Medicinal Chemistry, 57(11), 4984-4997. [Link]

  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (2013). Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(8), 1882-1885. [Link][7]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1866. [Link]

  • Abdel-Aziz, A. A., & El-Sayed, M. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14665-14684. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][3][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6529. [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2016). Biomolecules, 6(2), 24. [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3235-3247. [Link][5]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the chemical entities we handle. 5-Bromo-4-hydrazino-6-methylpyrimidine is a substituted pyrimidine, a class of compounds vital in medicinal chemistry. However, its unique structure—incorporating a halogen, a hydrazine group, and a heterocyclic core—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in chemical principles to ensure the safe and compliant management of this compound's waste stream.

Part 1: A Structural Approach to Hazard Assessment

Understanding the "why" behind a disposal protocol is as crucial as the protocol itself. The disposal requirements for this compound are dictated by the distinct risks posed by its three primary structural features.

  • The Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are classified as hazardous substances by the U.S. Environmental Protection Agency (EPA).[1] They are known for their potential toxicity and are suspected carcinogens.[2] The primary disposal route for hydrazine-containing waste is typically high-temperature incineration in a specially equipped facility.[1]

  • The Bromo Group (-Br): The presence of a halogen atom classifies this compound as a halogenated organic waste .[3] During incineration, halogenated compounds can produce acidic gases (such as hydrogen bromide), which are corrosive and environmentally harmful. Therefore, waste streams containing these compounds must be segregated and sent to incinerators equipped with "scrubbers" to neutralize these acidic byproducts.[2]

  • The Pyrimidine Core: This nitrogen-containing heterocyclic ring contributes to the compound's chemical properties and potential environmental impact. Aromatic compounds require specialized, high-temperature incineration to ensure complete destruction and prevent the release of harmful intermediates.[4]

The combination of these three features places this compound in a high-hazard category, requiring a conservative and compliant disposal strategy.

Part 2: Essential Safety and Handling

Before disposal begins, ensuring personal and environmental safety during handling is paramount. All operations involving this compound, including weighing, transferring, and preparing for disposal, must adhere to the following standards.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields, as described by OSHA regulations 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) appropriate for handling halogenated and nitrogenous organic compounds.[5][9]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[5][9]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, segregated, and stored in a manner that is safe for laboratory personnel and compliant with hazardous waste regulations.

Step 1: Waste Segregation and Identification

  • Categorize: Immediately classify all waste containing this compound as Hazardous Chemical Waste .

  • Segregate: This waste must be collected in a designated container for Halogenated Organic Solids or Halogenated Organic Liquids , depending on its form.[3] It is critical not to mix this waste with non-halogenated solvents or other waste streams to avoid dangerous reactions and ensure proper disposal.[10]

Step 2: Containerization and Labeling

  • Select Container: Use a chemically compatible, sealable container provided by your institution's Environmental Health and Safety (EHS) office. For solids, a securely sealed wide-mouth plastic or glass jar is appropriate. For solutions, use a compatible solvent bottle.[11][12]

  • Label Correctly: The container must be clearly labeled with a completed EHS Hazardous Waste Label.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All other components in the container, including solvents.

    • An accurate estimation of the percentage of each component.

    • The associated hazards (e.g., Toxic, Irritant).

Step 3: Managing Contaminated Materials

  • Any materials that come into direct contact with the compound, such as gloves, weighing paper, pipette tips, or paper towels used for cleaning minor spills, are also considered hazardous waste.[12]

  • These items should be collected in a sealed, labeled plastic bag and placed in the designated solid hazardous waste container for halogenated materials.

Step 4: Spill Management

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[9]

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.[6]

  • Collect: Carefully sweep or scoop the absorbent material and spilled compound into the designated halogenated solid waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.[9]

Part 4: Prohibited Disposal Methods

To maintain a safe and compliant laboratory, it is critical to understand which disposal methods are explicitly forbidden and why.

  • DO NOT Pour Down the Drain: This compound's halogen and hydrazine components pose a significant threat to aquatic ecosystems.[9] This practice is illegal and environmentally irresponsible.

  • DO NOT Attempt In-Lab Chemical Neutralization: While some protocols for pure hydrazine involve oxidation with agents like sodium hypochlorite (bleach), this is extremely dangerous for substituted hydrazines.[2][13] Incomplete reaction with hypochlorite can lead to the formation of carcinogenic byproducts such as N-nitrosoalkylamines.[1] Therefore, all treatment must be left to professionals at a licensed waste disposal facility.

  • DO NOT Dispose of in Regular Trash: The compound's toxicity and reactivity hazards make disposal in standard municipal waste illegal and dangerous.[12]

Data Summary and Workflow

For quick reference, the following table summarizes the key operational and safety data for handling this compound.

ParameterSpecificationRationale & Source(s)
Waste Category Halogenated Organic Hazardous WasteContains a bromine atom and a hydrazine group, requiring specialized incineration.[1][3]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye irritation and systemic toxicity.[5][7][9]
Handling Location Certified Chemical Fume HoodPrevents inhalation of potentially toxic and carcinogenic dust or vapors.[5][6]
Spill Cleanup Inert Absorbent Material (e.g., Vermiculite, Sand)Safely contains the spill without reacting with the compound.[6]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsCan lead to vigorous or explosive reactions.[8]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Segregation & Identification cluster_1 Containerization cluster_2 Final Steps start Waste Generated (Pure compound, solution, or contaminated labware) cat Categorize as: 'Halogenated Organic Hazardous Waste' start->cat decision What is the physical form? cat->decision cont_solid Place in Labeled Container: 'Halogenated Solids' store Store Securely in Satellite Accumulation Area cont_solid->store cont_liquid Place in Labeled Container: 'Halogenated Liquids' cont_liquid->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup decision->cont_solid Solid or Contaminated Labware decision->cont_liquid Liquid (in solution)

Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its composite nature as a halogenated hydrazine derivative, the only acceptable method of disposal is through a licensed hazardous waste management service. By adhering to the principles of correct segregation, secure containerization, and clear communication with EHS professionals, we uphold our responsibility to protect ourselves, our colleagues, and the environment.

References

  • Hydrazine (HSG 56, 1991). Inchem.org. [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Advanced Chemical Services Ltd. [Link]

  • Potential for Human Exposure to Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Office of Research Services. [Link]

  • Halogenated Waste Guide. University of California, Santa Cruz. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-4-hydrazino-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-4-hydrazino-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling due to the inherent hazards associated with its structural motifs: a brominated pyrimidine and a hydrazine group. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard: A Dual-Risk Profile

The chemical structure of this compound presents a dual-risk profile that dictates our safety protocols.

  • The Hydrazine Moiety: Hydrazine and its derivatives are well-documented as being potentially toxic, carcinogenic, and highly reactive.[1][2] They can be corrosive and cause severe damage to the skin and eyes upon contact. Both acute and chronic exposure should be strictly avoided.

  • The Brominated Pyrimidine Core: Brominated aromatic compounds can be irritants and may be harmful if swallowed or inhaled.[3]

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that addresses the hazards of both constituent parts is essential.

The Hierarchy of Controls: Engineering a Safe Workspace

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls.

Engineering Controls are paramount when handling this compound:

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2][4][5] This is a non-negotiable control to minimize inhalation exposure to vapors or dust.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the immediate work area.[5][6]

Personal Protective Equipment: Your Essential Barrier

The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Key Considerations
Eyes and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against splashes.[5][7] A face shield worn over the goggles is necessary when there is a higher risk of splashing, such as during transfers of larger quantities or vigorous reactions.[7]
Hands Double Gloving: Nitrile GlovesDue to the corrosive and potentially sensitizing nature of hydrazine compounds, double gloving with nitrile gloves is recommended.[4][5] Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected. For prolonged or high-exposure tasks, consider a more robust glove material like neoprene or a flexible laminate.[4][7]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides protection against splashes and potential ignition sources, as hydrazine compounds can be flammable.[4] The lab coat should have long sleeves and be fully buttoned.
Respiratory Not typically required with proper fume hood useWhen all handling is performed within a certified chemical fume hood, respiratory protection is generally not necessary.[7] However, in the event of a significant spill outside of the fume hood or a failure of engineering controls, a self-contained breathing apparatus (SCBA) should be used by trained emergency responders.[1] Cartridge respirators are not suitable for hydrazine.[1]
Feet Closed-Toed ShoesLeather or chemical-resistant closed-toed shoes are required to protect against spills and falling objects.[5][8]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow diagram illustrates the key steps.

SafeHandlingWorkflow cluster_prep Pre-Operation cluster_op Operation cluster_post Post-Operation prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_waste Label Hazardous Waste Container prep_spill->prep_waste op_weigh Weigh Compound in Fume Hood prep_waste->op_weigh op_transfer Carefully Transfer to Reaction Vessel op_weigh->op_transfer op_react Conduct Reaction in Fume Hood op_transfer->op_react post_decon Decontaminate Work Area op_react->post_decon post_dispose Dispose of Waste in Labeled Container post_decon->post_dispose post_doff Doff PPE Correctly post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Operation:

    • Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Spill Kit: Have a spill kit rated for hazardous chemicals readily available.

    • Waste Container: Prepare a clearly labeled hazardous waste container for all solid and liquid waste generated.

  • Operation:

    • Handling: Conduct all manipulations of the solid compound or its solutions inside the fume hood.

    • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. When transferring solutions, do so slowly and carefully to avoid splashing.

    • Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible.

  • Post-Operation and Waste Disposal:

    • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

    • Waste Disposal: All waste, including contaminated gloves, weigh boats, and reaction byproducts, must be disposed of in the designated hazardous waste container. Do not mix with other waste streams. Hydrazine-containing waste is considered extremely hazardous.[4]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][9] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Spill: For a small spill within the fume hood, use an appropriate absorbent from the spill kit and dispose of it as hazardous waste. For a large spill or a spill outside the fume hood, evacuate the area, notify your institution's environmental health and safety department, and restrict access.[5] Do not attempt to clean up a large spill yourself.[4]

By adhering to these stringent safety protocols and fostering a culture of safety within your laboratory, you can confidently work with this compound and other novel compounds, advancing your research while prioritizing the well-being of your team.

References

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • The Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for the Safe Use of Hydrazines. Retrieved from [Link]

  • Reddit. (2020, March 17). Advice on storing/handling hydrazine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Salvage of circulating pyrimidine nucleosides in the rat. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Salvage of circulating pyrimidines by tissues of the mouse. Retrieved from [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.